molecular formula C16H22O4 B134476 Mono(2-ethylhexyl) phthalate CAS No. 4376-20-9

Mono(2-ethylhexyl) phthalate

货号: B134476
CAS 编号: 4376-20-9
分子量: 278.34 g/mol
InChI 键: DJDSLBVSSOQSLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, with the CAS Registry Number 4376-20-9, is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . This compound is also known by several synonyms, including Phthalic acid mono-2-ethylhexyl ester and MEHP . Researchers should handle this material with care; it is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Recommended precautionary measures include avoiding breathing its dust/fumes/gas and, if it makes contact with the eyes, to wash cautiously with water for several minutes . For research and development purposes, this compound should be stored in a dark place, kept sealed in a dry environment at room temperature . As a benzoic acid ester derivative, it belongs to a class of chemicals that have been the subject of synthesis optimization research, particularly for applications such as plasticizers . Esters of 2-ethylhexanol are of significant industrial and scientific interest. The preparation methods for related esters often involve reactions under catalytic conditions, with steps such as washing with aqueous solutions and sodium sulfate to achieve a final product . This chemical is intended for research use only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

2-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSLBVSSOQSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25425-73-4 (hydrochloride salt)
Record name Mono-(2-ethylhexyl)phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2025680
Record name MEHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Monoethylhexyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

greater than 572 °F at 760 mmHg (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

4376-20-9
Record name MONO(2-ETHYLHEXYL)PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mono(2-ethylhexyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-(2-ethylhexyl)phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEHP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylhexyl) hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONO(ETHYLHEXYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Monoethylhexyl phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mono(2-ethylhexyl) phthalate (MEHP): An In-depth Technical Guide on its Environmental Prevalence, Sources, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer used to impart flexibility to a wide range of polyvinyl chloride (PVC) products. Due to the non-covalent bonding of DEHP to the polymer matrix, it readily leaches into the environment, leading to widespread contamination of various ecosystems. Once in the environment or in biological systems, DEHP is rapidly metabolized to MEHP, a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the environmental prevalence of MEHP, its primary sources, detailed analytical methodologies for its detection, and an exploration of the key signaling pathways disrupted by this endocrine-active compound.

Environmental Prevalence of MEHP

MEHP has been detected in a multitude of environmental compartments globally. Its presence is a direct consequence of the extensive production and use of DEHP-containing products. The following table summarizes the reported concentrations of MEHP in various environmental and biological media.

Environmental MatrixLocation/Study ContextConcentration RangeReference(s)
Water
Urban FreshwaterChina0.01 - 50 mg/L[1]
SeawaterTama River, JapanSeasonal fluctuations, higher in winter[1]
Soil
Contaminated Agricultural SoilSouth ChinaMean of DEHP (parent compound): 0.947 mg/kg[2]
Contaminated SoilGeneral13.0 - 166.7 ng/g[1]
Indoor Environment
Household Dust (Living Rooms)SwedenAverage: 556 ± 298 nmol/g[3]
Household Dust (Children's Rooms)SwedenAverage: 138 ± 49 nmol/g[3]
Biota
Bottlenose Dolphin UrineSarasota Bay, Florida, USAGeometric Mean: 1.9 - 4.57 ng/mL[4][5][6]
Bottlenose Dolphin Urine (2014-2015)Sarasota Bay, Florida, USAMean: 33.71 ± 18.43 ng/mL[7]

Sources of MEHP in the Environment

The primary source of MEHP in the environment is the degradation of its parent compound, DEHP. DEHP is not chemically bound to the plastic products it is used in, allowing it to leach, migrate, or off-gas over time. Major sources of DEHP, and consequently MEHP, include:

  • Plastic Products: A vast array of consumer and industrial products contain DEHP, including PVC flooring, wall coverings, furniture, clothing, food packaging materials, and toys.[8][9]

  • Medical Devices: Medical equipment such as blood bags, intravenous (IV) tubing, and catheters can be a significant source of DEHP exposure, which is then metabolized to MEHP in the body.

  • Industrial Release: Manufacturing and processing facilities that produce or use DEHP can release it into the air, water, and soil.

  • Waste Disposal: Landfills and waste incineration sites are major repositories of DEHP-containing plastics, leading to long-term environmental release.

  • Wastewater and Sewage Sludge: DEHP is frequently detected in wastewater treatment plant effluent and sewage sludge, which can then be applied to agricultural land, leading to soil contamination.

Experimental Protocols for MEHP Analysis

Accurate quantification of MEHP in environmental matrices is crucial for exposure assessment and regulatory monitoring. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for the analysis of MEHP in water and soil samples.

Analysis of MEHP in Water Samples by Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol describes a common method for the extraction and quantification of MEHP from water samples.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.

  • To prevent microbial degradation, adjust the sample pH to < 2 with a suitable acid (e.g., sulfuric acid) and store at 4°C until extraction.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (B129727) (e.g., 2 x 5 mL) followed by deionized water (e.g., 2 x 5 mL). Ensure the cartridge does not go dry.

  • Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for at least 30 minutes to remove residual water.

  • Elution: Elute the retained MEHP from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2 x 5 mL).

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both typically containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for MEHP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the deprotonated MEHP molecule) to one or more specific product ions.

    • Quantification: Use an internal standard (e.g., a stable isotope-labeled MEHP) to correct for matrix effects and variations in instrument response. Create a calibration curve using standards of known concentrations to quantify the MEHP in the samples.

Analysis of MEHP in Soil Samples by Solvent Extraction followed by GC-MS

This protocol outlines a typical procedure for the analysis of MEHP in soil and sediment.

1. Sample Preparation:

  • Air-dry the soil sample at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Determine the moisture content of a separate subsample to report the final concentration on a dry weight basis.

2. Extraction:

  • Soxhlet Extraction (or Accelerated Solvent Extraction - ASE):

    • Weigh a known amount of the dried soil (e.g., 10-20 g) into an extraction thimble.

    • Add a surrogate standard (e.g., a deuterated phthalate) to the sample to monitor extraction efficiency.

    • Extract the sample with a suitable solvent mixture, such as hexane (B92381) and acetone (1:1, v/v), for several hours (e.g., 16-24 hours for Soxhlet).

  • Ultrasonic Extraction:

    • Place a known amount of soil in a glass vial with a solvent mixture.

    • Extract the sample in an ultrasonic bath for a specified period (e.g., 3 x 15 minutes), replacing the solvent between each sonication step.

3. Clean-up:

  • The raw extract may contain interfering compounds that need to be removed before GC-MS analysis.

  • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight compounds like lipids.

  • Florisil or Silica Gel Column Chromatography: Can be used to separate MEHP from other interfering substances. Elute with solvents of increasing polarity.

4. Derivatization (Optional but often necessary for GC-MS):

  • MEHP has a free carboxylic acid group which can make it less suitable for direct GC analysis.

  • Derivatize the extract to convert MEHP into a more volatile and thermally stable ester (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA).

5. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to separate the target analytes.

    • Injection: Splitless injection is typically used for trace analysis.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized MEHP.

    • Quantification: Use an internal standard added before injection to correct for instrumental variations. A calibration curve is prepared using derivatized standards.

Key Signaling Pathways Disrupted by MEHP

MEHP is recognized as an endocrine-disrupting chemical that can interfere with several critical biological signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of MEHP's interaction with these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

MEHP is a known agonist of PPARs, particularly PPARα and PPARγ. These nuclear receptors are key regulators of lipid metabolism, adipogenesis, and inflammation.

MEHP_PPAR_Pathway MEHP MEHP PPAR PPARα / PPARγ MEHP->PPAR Binds & Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicChanges Altered Lipid Metabolism Adipogenesis Inflammation TargetGenes->MetabolicChanges Leads to

MEHP activation of the PPAR signaling pathway.
Disruption of Steroidogenesis Signaling Pathway

MEHP has been shown to inhibit the production of steroid hormones, such as testosterone, by interfering with key steps in the steroidogenic pathway in Leydig cells.

MEHP_Steroidogenesis_Pathway MEHP MEHP STAR_Expression StAR Gene Expression MEHP->STAR_Expression Inhibits LH Luteinizing Hormone (LH) LHCGR LH Receptor LH->LHCGR Activates cAMP cAMP LHCGR->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->STAR_Expression Stimulates STAR_Protein StAR Protein STAR_Expression->STAR_Protein Cholesterol_Transport Cholesterol Transport into Mitochondria STAR_Protein->Cholesterol_Transport Steroid_Synthesis Steroid Hormone Synthesis (e.g., Testosterone) Cholesterol_Transport->Steroid_Synthesis

MEHP's inhibitory effect on the steroidogenesis pathway.
Disruption of Calcium Signaling

MEHP can disrupt intracellular calcium (Ca²⁺) homeostasis, which is a critical second messenger in numerous cellular processes, including neurotransmission and muscle contraction.

MEHP_Calcium_Signaling_Pathway cluster_PM MEHP MEHP ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) MEHP->ER Induces Ca²⁺ release Ca_Channel Ca²⁺ Channels MEHP->Ca_Channel Affects channel activity Cytosolic_Ca Increased Cytosolic Ca²⁺ ER->Cytosolic_Ca Release PlasmaMembrane Plasma Membrane Ca_Channel->Cytosolic_Ca Influx Cellular_Response Altered Cellular Responses: - Apoptosis - Neurotoxicity Cytosolic_Ca->Cellular_Response

MEHP-induced disruption of cellular calcium signaling.

Conclusion

Mono(2-ethylhexyl) phthalate is a pervasive environmental contaminant with well-documented toxicological effects. Its widespread presence in various environmental matrices, including water, soil, and indoor dust, poses a continuous exposure risk to both wildlife and humans. Understanding the sources, environmental fate, and analytical methods for MEHP is essential for effective risk assessment and management. Furthermore, elucidating the molecular mechanisms by which MEHP disrupts critical signaling pathways, such as PPAR, steroidogenesis, and calcium signaling, is paramount for predicting and mitigating its adverse health outcomes. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in studying the environmental and health impacts of this significant endocrine disruptor. Continued research is necessary to fully comprehend the long-term consequences of MEHP exposure and to develop strategies to reduce its environmental burden.

References

In-depth Technical Guide: Mono(2-ethylhexyl) phthalate (MEHP) Toxicokinetics and In Vivo Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Understanding the toxicokinetics and metabolism of MEHP is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of MEHP, with a focus on studies conducted in rodent models. It includes detailed experimental protocols, quantitative data on pharmacokinetic parameters and metabolite distribution, and visualizations of metabolic pathways and experimental workflows.

Toxicokinetics of MEHP

Following oral exposure to DEHP, the parent compound is rapidly hydrolyzed by lipases in the gastrointestinal tract to form MEHP and 2-ethylhexanol. MEHP is then readily absorbed and distributed throughout the body, becoming the primary phthalate monoester in the systemic circulation.

Absorption

MEHP is efficiently absorbed from the gastrointestinal tract. Studies in rats have shown that after oral administration of DEHP, MEHP is the major metabolite detected in the serum, with peak concentrations observed within hours.

Distribution

Once absorbed, MEHP is distributed to various tissues. Animal studies have shown that MEHP can be found in the liver, kidneys, and testes.

Metabolism

MEHP undergoes extensive metabolism, primarily in the liver, through two main pathways: ω-oxidation and β-oxidation of the 2-ethylhexyl side chain. This results in a series of oxidized and shortened metabolites. In some species, such as hamsters, glucuronide conjugation is also a significant metabolic route.

Excretion

The metabolites of MEHP are primarily excreted in the urine. The elimination half-life of MEHP in rats is relatively short, indicating rapid metabolism and clearance.

Quantitative Toxicokinetic Data

The following tables summarize key pharmacokinetic parameters for MEHP in rats from various studies. It is important to note that these values can vary depending on the study design, including the dose, vehicle, and analytical methods used.

Table 1: Pharmacokinetic Parameters of MEHP in Rat Serum/Plasma after Oral Administration of DEHP

Dose of DEHP (mg/kg)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)t1/2 (h)Reference
4024Data not availableData not availableData not available[1]
100~1.51.8 ± 0.36.74 ± 0.92% (Bioavailability)~0.5[2]
20024Data not availableData not availableData not available[1]
100024Data not availableData not availableData not available[1]

Note: Data for Cmax, AUC, and t1/2 were not explicitly provided for all dose groups in the cited abstract. The Tmax of 24h reported for the 40, 200, and 1000 mg/kg doses is for MEHP concentration in both urine and serum and represents the peak time point measured in that particular study design. The data for the 100 mg/kg dose is for the parent compound DEHP, but provides an indication of the rapid absorption phase.

Table 2: General Toxicokinetic Parameters for MEHP in Rats

ParameterUrineSerumReference
Tmax (h)> DEHP> DEHP[1][3]
Cmax (µg/mL)> DEHP> DEHP[1][3]
Ke (1/h)> DEHP> DEHP[1][3]
AUC (µg·h/mL)> DEHP> DEHP[1][3]
t1/2 (h)< DEHP< DEHP[1][3]

Note: This table provides a qualitative comparison of the toxicokinetic parameters of MEHP relative to its parent compound, DEHP, in rats. "Ke" represents the elimination rate constant.

Experimental Protocols

This section outlines typical experimental protocols for in vivo toxicokinetic and metabolism studies of MEHP in rats, synthesized from various sources.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum. For urine collection, animals are housed in metabolic cages.

  • Dosing:

    • Route: Oral gavage is the most common route for administering a precise dose.

    • Vehicle: Corn oil or another suitable vehicle is used to dissolve or suspend the test substance.

    • Procedure:

      • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).

      • Gently restrain the rat.

      • Insert a gavage needle attached to a syringe into the esophagus and deliver the dose directly into the stomach.[4][5][6][7][8]

      • Observe the animal for any signs of distress after dosing.

Sample Collection
  • Blood Collection:

    • Method: Serial blood samples can be collected from the saphenous vein or via a jugular vein cannula. Cardiac puncture is used for terminal blood collection.[9][10][11][12][13]

    • Time Points: Blood is collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) to characterize the pharmacokinetic profile.[14]

    • Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma or allowed to clot to obtain serum. Samples are stored at -80°C until analysis.

  • Urine Collection:

    • Method: Animals are placed in metabolic cages that separate urine and feces.

    • Time Points: Urine is typically collected over 24-hour intervals for several days post-dosing.[15][16][17][18][19]

    • Processing: The volume of urine is recorded, and aliquots are stored at -80°C until analysis.

  • Tissue Collection:

    • Method: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, testes) are harvested.

    • Processing: Tissues are weighed, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer.[20][21][22][23][24]

Analytical Methods
  • Sample Preparation:

    • Extraction: MEHP and its metabolites are extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.

    • Enzymatic Hydrolysis: To measure total metabolite concentrations (free and conjugated), urine samples are often treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.

  • Instrumentation:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and sensitive method for the quantitative analysis of MEHP and its metabolites.[25][26][27]

      • Chromatography: Reversed-phase columns (e.g., C18) are used to separate the analytes.

      • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This method can also be used, often requiring derivatization of the analytes to increase their volatility.

Peroxisome Proliferation Assessment
  • Method: Peroxisome proliferation is often assessed in the liver.

  • Histology:

    • Liver tissue is fixed in formalin and embedded in paraffin.

    • Thin sections are cut and stained for catalase, a peroxisomal marker enzyme, using the alkaline diaminobenzidine (DAB) method.[28][29]

  • Morphometry:

    • Stained liver sections are examined under a light or electron microscope.

    • The number and size of peroxisomes are quantified using image analysis software to determine the peroxisomal volume density.[30][31]

Visualizations

Metabolic Pathway of MEHP

MEHP_Metabolism MEHP Mono(2-ethylhexyl) phthalate (MEHP) omega_oxidation ω-Oxidation (Cytochrome P450) MEHP->omega_oxidation Side-chain oxidation glucuronidation Glucuronidation (UGTs) MEHP->glucuronidation Conjugation MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate omega_oxidation->MEHHP beta_oxidation β-Oxidation MCiHP Mono(2-carboxymethyl)hexyl phthalate beta_oxidation->MCiHP Chain shortening MEHP_glucuronide MEHP-Glucuronide glucuronidation->MEHP_glucuronide MEOHP Mono(2-ethyl-5-oxohexyl) phthalate MEHHP->MEOHP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate MEOHP->MECPP MECPP->beta_oxidation

Caption: Metabolic pathway of MEHP via oxidation and conjugation.

Experimental Workflow for In Vivo MEHP Toxicokinetics Study

Experimental_Workflow cluster_pre_study Pre-Study cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation oral_gavage Oral Gavage animal_acclimation->oral_gavage dose_preparation Dose Preparation dose_preparation->oral_gavage blood_collection Serial Blood Collection oral_gavage->blood_collection urine_collection 24h Urine Collection oral_gavage->urine_collection tissue_harvesting Terminal Tissue Harvesting oral_gavage->tissue_harvesting sample_processing Sample Processing (Extraction, Hydrolysis) blood_collection->sample_processing urine_collection->sample_processing tissue_harvesting->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis pk_modeling Pharmacokinetic Modeling lc_ms_analysis->pk_modeling statistical_analysis Statistical Analysis pk_modeling->statistical_analysis reporting Reporting statistical_analysis->reporting

Caption: General experimental workflow for an in vivo toxicokinetics study.

Signaling Pathways

MEHP is known to be a ligand for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by MEHP leads to the induction of genes involved in peroxisomal and mitochondrial fatty acid oxidation. This is a key mechanism underlying the observed peroxisome proliferation in the liver of rodents exposed to high doses of MEHP.

PPARa_Signaling MEHP MEHP PPARa PPARα MEHP->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Acyl-CoA oxidase) PPRE->Gene_Expression induces Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation leads to

Caption: MEHP-induced PPARα signaling pathway.

Conclusion

MEHP exhibits rapid absorption and extensive metabolism following in vivo exposure. The primary metabolic pathways involve side-chain oxidation, leading to a variety of metabolites that are excreted in the urine. The toxicokinetics of MEHP can be influenced by the dose and species. The interaction of MEHP with PPARα is a key molecular event that mediates its effects on lipid metabolism and peroxisome proliferation in rodents. This technical guide provides a foundational understanding of the in vivo behavior of MEHP, which is essential for researchers and professionals involved in toxicology and drug development. Further research is needed to fully elucidate the quantitative aspects of MEHP toxicokinetics and metabolism, particularly at low, environmentally relevant exposure levels.

References

MEHP as an Endocrine Disruptor: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and consumer products, there is growing concern about its potential to disrupt the endocrine system. This technical guide provides an in-depth overview of the molecular mechanisms by which MEHP exerts its endocrine-disrupting effects, with a focus on its impact on steroidogenesis and nuclear receptor signaling. The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the health risks associated with MEHP exposure.

Core Mechanisms of MEHP-Induced Endocrine Disruption

MEHP primarily disrupts the endocrine system by interfering with hormone synthesis, metabolism, and action. The key mechanisms include:

  • Inhibition of Steroidogenesis: MEHP is a potent inhibitor of steroid hormone biosynthesis, particularly in the testes and adrenal glands.

  • Nuclear Receptor Interactions: MEHP interacts with several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs), leading to altered gene expression and hormonal signaling.

  • Mitochondrial Dysfunction: MEHP impairs mitochondrial function, which is critical for the initial steps of steroidogenesis.

  • Aryl Hydrocarbon Receptor (AHR) Activation: MEHP can activate the AHR, a ligand-activated transcription factor involved in the metabolism of xenobiotics and modulation of endocrine pathways.

Quantitative Data on MEHP's Endocrine Disrupting Activity

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency of MEHP in disrupting endocrine pathways.

Table 1: MEHP's Effect on Steroidogenesis
Cell LineHormone MeasuredEffectMEHP ConcentrationIC50Reference
MA-10 Leydig CellsProgesterone (B1679170)Inhibition10-300 µM< 1 µM (for hCG-stimulated production)[1]
MLTC-1 Leydig CellsProgesteroneInhibition100 µMNot Reported[2][3]
MLTC-1 Leydig CellsTestosterone (B1683101)Inhibition100 µMNot Reported[2][3]
Primary Rat Leydig CellsTestosteroneInhibition250 µMNot Reported[4]
Table 2: MEHP's Interaction with Nuclear Receptors
ReceptorSpeciesAssay TypeEffectEC50 / IC50Reference
PPARαMouseTransactivationActivation0.6 µM[5][6]
PPARαHumanTransactivationActivation3.2 µM[5][6]
PPARγMouseTransactivationActivation10.1 µM[5][6]
PPARγHumanTransactivationActivation6.2 µM[5][6]
Estrogen Receptor (ER)HumanYeast BioassayAnti-estrogenic125 µM[7][8]
Androgen Receptor (AR)HumanYeast BioassayAnti-androgenic736 µM[7][8]

Signaling Pathways Disrupted by MEHP

MEHP's endocrine-disrupting effects are mediated through the perturbation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

MEHP_Steroidogenesis_Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus LH LH LHCGR LHCGR LH->LHCGR AC Adenylyl Cyclase LHCGR->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CholesterolEsters Cholesterol Esters PKA->CholesterolEsters Activates HSL Star_Gene Star Gene PKA->Star_Gene Activates Transcription Factors FreeCholesterol Free Cholesterol CholesterolEsters->FreeCholesterol Hydrolysis Cholesterol_Mito Cholesterol FreeCholesterol->Cholesterol_Mito Transport StAR_mRNA Star mRNA StAR_Protein StAR Protein StAR_mRNA->StAR_Protein Translation StAR_Protein->Cholesterol_Mito Facilitates MEHP MEHP MEHP->StAR_Protein Reduces Expression MitoMembrane Mitochondrial Membrane MEHP->MitoMembrane Disrupts Potential CYP11A1 CYP11A1 MEHP->CYP11A1 Inhibits MEHP->Star_Gene Inhibits Transcription Pregnenolone Pregnenolone Cholesterol_Mito->Pregnenolone Conversion Progesterone\nTestosterone Progesterone Testosterone Pregnenolone->Progesterone\nTestosterone Further Synthesis Star_Gene->StAR_mRNA Transcription

Figure 1: MEHP-mediated inhibition of steroidogenesis in Leydig cells.

MEHP_PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHP_ext MEHP MEHP_int MEHP MEHP_ext->MEHP_int Enters Cell PPAR PPAR (α/γ) MEHP_int->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Heterodimerizes RXR RXR RXR->PPAR_RXR_complex PPRE PPRE PPAR_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., related to lipid metabolism, adipogenesis) mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Biological\nResponse Biological Response Protein->Biological\nResponse Leads to

Figure 2: MEHP activation of the PPAR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

H295R Steroidogenesis Assay

This assay is a widely used in vitro screen to identify chemicals that affect the production of steroid hormones.

1. Cell Culture and Seeding:

  • Culture human H295R adrenocortical carcinoma cells in a T-75 flask with complete growth medium (e.g., DMEM/F12 supplemented with serum and antibiotics) at 37°C and 5% CO₂.

  • When cells reach 80-90% confluency, trypsinize and count them.

  • Seed the cells in a 24-well plate at a density of approximately 2-3 x 10⁵ cells/well.

  • Allow the cells to acclimate for 24 hours.[9][10]

2. Chemical Exposure:

  • Prepare serial dilutions of MEHP in serum-free medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.

  • Include a solvent control (negative control), a known inducer of steroidogenesis (e.g., forskolin) as a positive control, and a known inhibitor (e.g., prochloraz).

  • After the 24-hour acclimation period, remove the medium and wash the cells with serum-free medium.

  • Add the medium containing the different concentrations of MEHP or controls to the respective wells in triplicate.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.[11][12]

3. Sample Collection and Analysis:

  • After 48 hours, collect the culture medium from each well for hormone analysis.

  • Measure the concentrations of testosterone and 17β-estradiol in the medium using methods such as ELISA or LC-MS/MS.

  • Assess cell viability in the remaining cells using an appropriate assay (e.g., MTT assay).

  • Express the hormone data as a fold change relative to the solvent control.[9][10]

H295R_Workflow Start Start Culture Culture H295R Cells Start->Culture Seed Seed Cells in 24-well Plate Culture->Seed Acclimate Acclimate for 24h Seed->Acclimate Expose Expose to MEHP/ Controls for 48h Acclimate->Expose Collect Collect Culture Medium Expose->Collect Viability Assess Cell Viability Expose->Viability Analyze Analyze Hormone Levels (ELISA/LC-MS) Collect->Analyze Data Data Analysis (Fold Change) Analyze->Data Viability->Data End End Data->End

Figure 3: Experimental workflow for the H295R steroidogenesis assay.

MA-10 Leydig Cell Steroidogenesis Assay

This assay is used to assess the effects of compounds on steroid hormone production in a mouse Leydig tumor cell line.

1. Cell Culture and Seeding:

  • Culture MA-10 cells in RPMI-1640 medium supplemented with 15% horse serum and antibiotics at 37°C and 5% CO₂.[13][14]

  • When cells reach 80-90% confluency, subculture them.

  • Seed the cells in a 24-well plate at a density of approximately 5 x 10⁴ cells/well.

  • Allow the cells to attach for 24 hours.[15]

2. Treatment:

  • After 24 hours, aspirate the medium and wash the cells with PBS.

  • Add serum-free medium and incubate for 2-4 hours to starve the cells.

  • Prepare treatment solutions of MEHP in serum-free medium. Include a vehicle control and a positive control (e.g., hCG or 8-Br-cAMP).

  • Remove the starvation medium and add the treatment solutions to the respective wells.

  • Incubate the plate for a specified time (e.g., 24 hours).[15]

3. Sample Collection and Analysis:

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cell debris.

  • Measure the concentration of progesterone or testosterone in the supernatant using an appropriate method (e.g., RIA or ELISA).

  • Cell viability can be assessed in the remaining cells.[15]

Nuclear Receptor Transactivation Assay

This assay measures the ability of a chemical to activate or inhibit a nuclear receptor, leading to the expression of a reporter gene.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., COS-1, HeLa) in the appropriate medium.

  • Co-transfect the cells with an expression plasmid for the nuclear receptor of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (PPRE for PPARs). A β-galactosidase expression plasmid is often co-transfected for normalization of transfection efficiency.[16]

2. Chemical Exposure:

  • After transfection (typically 16-18 hours), replace the medium with serum-free medium containing various concentrations of MEHP or a reference agonist (e.g., rosiglitazone (B1679542) for PPARγ). Include a solvent control.

  • Incubate the cells for 24 hours.[16]

3. Luciferase and β-Galactosidase Assays:

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Measure β-galactosidase activity in the cell lysates to normalize the luciferase data.

  • Calculate the fold activation relative to the solvent control.[16]

Estrogen and Androgen Receptor Competitive Binding Assays

These assays determine the ability of a chemical to compete with a radiolabeled natural ligand for binding to the estrogen or androgen receptor.

1. Preparation of Receptor Source:

  • For the estrogen receptor assay, prepare uterine cytosol from ovariectomized rats.[17]

  • For the androgen receptor assay, a recombinant AR ligand-binding domain (LBD) can be used.[18][19]

2. Binding Assay:

  • Incubate the receptor source with a constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol for ER, [³H]-DHT for AR) and increasing concentrations of MEHP or a reference competitor.

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of the unlabeled natural ligand).[17][19]

3. Separation and Quantification:

  • Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or filtration.

  • Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.[17][19]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MA-10 Leydig cells) in an appropriate culture vessel.

  • Treat the cells with different concentrations of MEHP for a specified duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).[20][21]

2. JC-1 Staining:

  • Prepare a JC-1 staining solution according to the manufacturer's instructions.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[20]

3. Analysis:

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers and emits green fluorescence.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[20][22]

Conclusion

MEHP is a potent endocrine disruptor with multiple mechanisms of action. Its ability to inhibit steroidogenesis, interact with nuclear receptors, and induce mitochondrial dysfunction highlights its potential to adversely affect reproductive and metabolic health. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to further elucidate the risks associated with MEHP exposure and to develop strategies for its mitigation. Continued research is essential to fully understand the complex interplay of these mechanisms and their implications for human health.

References

Toxicological Profile of Mono(2-ethylhexyl) Phthalate (MEHP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP, and consequently MEHP, is ubiquitous due to its presence in a vast array of consumer and medical products. A substantial body of scientific evidence has demonstrated that MEHP is a multi-organ toxicant, exerting significant adverse effects on reproductive, developmental, and hepatic systems. Its mechanisms of action are multifaceted, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs), disruption of steroidogenesis, and induction of oxidative stress. This technical guide provides a comprehensive overview of the toxicological profile of MEHP, summarizing key quantitative data, detailing experimental methodologies for seminal studies, and visualizing critical signaling pathways to support further research and risk assessment.

Chemical Identity and Physicochemical Properties

Mono(2-ethylhexyl) phthalate is a monoester of phthalic acid. It is formed in the body through the hydrolysis of DEHP by lipases in the gastrointestinal tract.[1]

Table 1: Chemical and Physicochemical Properties of MEHP

PropertyValue
Chemical Name This compound
Synonyms MEHP, 2-Benzene dicarboxylic acid, mono(2-ethylhexyl) ester
CAS Number 4376-20-9
Molecular Formula C₁₆H₂₂O₄
Molecular Weight 278.34 g/mol
Appearance Oily liquid
Solubility Sparingly soluble in water, soluble in organic solvents

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of MEHP are intrinsically linked to its parent compound, DEHP. Following oral exposure to DEHP, it is rapidly hydrolyzed to MEHP and 2-ethylhexanol in the gut.[1]

  • Absorption: MEHP is more readily absorbed from the gastrointestinal tract than DEHP.[2] Dermal absorption of DEHP is generally low.[3]

  • Distribution: Following absorption, MEHP is distributed to various tissues, with the highest concentrations typically found in the liver, kidney, and testes.[4][5] MEHP can cross the placental barrier, leading to fetal exposure.[3][6]

  • Metabolism: MEHP undergoes further metabolism in the liver via ω- and (ω-1)-oxidation of the ethylhexyl side chain, forming metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[7] These oxidative metabolites are considered biomarkers of DEHP exposure.[3]

  • Excretion: MEHP and its metabolites are primarily excreted in the urine and feces.[2]

Experimental Protocol: Toxicokinetics of MEHP in Rats

This protocol is a synthesized example based on common methodologies described in the literature.[4]

Objective: To determine the absorption, distribution, and excretion of MEHP following oral administration in rats.

Animals: Male Sprague-Dawley rats (8-10 weeks old).

Dosing:

  • A single oral gavage dose of radiolabeled [¹⁴C]-MEHP (e.g., 100 mg/kg body weight) is administered.

  • A control group receives the vehicle (e.g., corn oil).

Sample Collection:

  • Blood: Collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via tail vein or retro-orbital sinus. Plasma is separated by centrifugation.

  • Urine and Feces: Collected at 24-hour intervals for up to 72 hours using metabolic cages.

  • Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and major organs (liver, kidneys, testes, fat, brain, etc.) are collected.

Analytical Method:

  • Radioactivity in plasma, urine, feces, and tissue homogenates is quantified using liquid scintillation counting to determine the concentration of MEHP and its metabolites.

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be used to identify and quantify specific metabolites.

Reproductive and Developmental Toxicity

MEHP is a well-established reproductive and developmental toxicant, with the male reproductive system being a primary target.

Male Reproductive Toxicity

MEHP disrupts testicular function, leading to decreased testosterone (B1683101) production, impaired spermatogenesis, and testicular atrophy.[8][9]

Mechanism of Action: Inhibition of Steroidogenesis

MEHP disrupts steroidogenesis in Leydig cells by inhibiting multiple key steps, including the transport of cholesterol into the mitochondria and the activity of steroidogenic enzymes.[3][10] A primary target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport.[11]

MEHP_Steroidogenesis_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion LH Luteinizing Hormone (LH) LHCGR LHCGR LH->LHCGR AC Adenylate Cyclase LHCGR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_inactive Inactive StAR PKA->StAR_inactive Phosphorylates CholesterolEsters Cholesterol Esters FreeCholesterol Free Cholesterol CholesterolEsters->FreeCholesterol Cholesterol_OMM Cholesterol (Outer Membrane) FreeCholesterol->Cholesterol_OMM StAR_active Active StAR StAR_inactive->StAR_active Cholesterol_IMM Cholesterol (Inner Membrane) StAR_active->Cholesterol_IMM Transports Pregnenolone Pregnenolone Cholesterol_IMM->Pregnenolone CYP11A1 CYP11A1 CYP11A1 MEHP MEHP MEHP->StAR_inactive Inhibits transcription & activity MEHP->CYP11A1 May inhibit

MEHP-mediated inhibition of testicular steroidogenesis.
Quantitative Data: Male Reproductive Toxicity

Table 2: NOAEL and LOAEL Values for MEHP-Induced Male Reproductive Toxicity in Rats

Study TypeSpeciesRouteDurationEndpointNOAELLOAEL
SubchronicRatOral (gavage)28 daysDecreased testosterone<25 mg/kg/day25 mg/kg/day
AcuteRatOral (gavage)Single doseTesticular atrophy-400 mg/kg

Note: Data synthesized from multiple sources.[12][13]

Developmental Toxicity

MEHP exposure during critical windows of development can lead to a range of adverse outcomes, including reduced fetal viability, gross morphological abnormalities, and impaired neurodevelopment.[14][15]

Table 3: Quantitative Data on MEHP-Induced Developmental Toxicity in Mice

Study TypeSpeciesRouteExposure PeriodEndpointEffect Concentration
In vitroMouseCulture6 daysReduced blastocyst formation100 µM
In vitroMouseCulture6 daysReduced blastocyst hatching100 µM
In vivoMouseOralGestation Day 8Fetal malformations1 mL/kg

Note: Data synthesized from multiple sources.[14][16][17][18]

Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study (Adapted for MEHP)

This protocol is based on the OECD Test Guideline 414.[19][20][21][22]

Objective: To assess the potential of MEHP to cause adverse effects on embryonic and fetal development.

Animals: Pregnant female rats or rabbits (species selection depends on the specific research question).

Dosing:

  • At least three dose levels of MEHP and a concurrent vehicle control group are used. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not mortality.

  • Administration is typically via oral gavage from implantation to the day before scheduled cesarean section.

Observations:

  • Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Fetal: At termination, the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Hepatic Toxicity

The liver is a major target organ for MEHP toxicity. MEHP induces hepatotoxicity primarily through the activation of PPARα, leading to peroxisome proliferation, hepatocellular hypertrophy, and, in chronic studies with the parent compound DEHP, liver tumors in rodents.[12][23]

Mechanism of Action: PPARα Activation

MEHP is a potent agonist of PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid metabolism and cell proliferation, which can contribute to liver enlargement and tumorigenesis in rodents.[11][24]

MEHP_PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHP MEHP PPARa PPARα MEHP->PPARa Binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACO, CYP4A) PPRE->TargetGenes Induces transcription of mRNA mRNA TargetGenes->mRNA CellularResponse Cellular Response (Peroxisome Proliferation, Hepatocyte Proliferation) mRNA->CellularResponse Translation leads to

MEHP-mediated activation of the PPARα signaling pathway.
Quantitative Data: Hepatic Toxicity

Table 4: EC₅₀ Values for MEHP-Induced PPAR Activation

ReceptorSpeciesEC₅₀ (µM)
PPARαMouse0.6
PPARαHuman3.2
PPARγMouse10.1
PPARγHuman6.2

Source:[11][24][25]

Table 5: NOAEL and LOAEL Values for MEHP-Induced Hepatic Effects in Rodents

Study TypeSpeciesRouteDurationEndpointNOAELLOAEL
SubchronicHamsterOral (gavage)3 daysPeroxisome proliferation50 mg/kg/day500 mg/kg/day
90-dayRatOral90 daysHepatocellular hypertrophy-96 mg/kg/day

Note: Data synthesized from multiple sources.[7][26]

Carcinogenicity

The carcinogenic potential of MEHP is primarily inferred from studies of its parent compound, DEHP. DEHP is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[3][6] In rodents, chronic dietary exposure to DEHP has been shown to cause hepatocellular adenomas and carcinomas.[3][10] The proposed mechanism for DEHP-induced liver tumors in rodents involves the activation of PPARα by its metabolite, MEHP.[12]

Table 6: Carcinogenicity Data for DEHP (Parent Compound of MEHP) in Rodents

SpeciesSexRouteExposure Concentration (ppm in feed)Tumor Type
F344 RatMaleOral6,000, 12,000Hepatocellular neoplasms
B6C3F1 MouseMale & FemaleOral6,000Hepatocellular carcinoma

Source: NTP Technical Report on the Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate.[10][27][28]

Other Toxicological Effects: Oxidative Stress

MEHP has been shown to induce oxidative stress in various cell types, including testicular Leydig cells, ovarian follicles, and placental cells.[29][30][31] This is characterized by an increase in the production of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses. Oxidative stress is considered a key mechanism contributing to MEHP's reproductive and developmental toxicity.

MEHP_Oxidative_Stress MEHP MEHP Mitochondria Mitochondrial Dysfunction MEHP->Mitochondria Antioxidants Decreased Antioxidant Capacity (e.g., GSH) MEHP->Antioxidants ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeDamage Oxidative Damage ROS->OxidativeDamage Antioxidants->OxidativeDamage Normally counteracts DNA_Damage DNA Damage OxidativeDamage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeDamage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation OxidativeDamage->Protein_Oxidation Apoptosis Apoptosis OxidativeDamage->Apoptosis

MEHP-induced oxidative stress pathway.

Conclusion

This compound (MEHP), the active metabolite of DEHP, exhibits a wide range of toxicological effects, with significant impacts on the reproductive, developmental, and hepatic systems. The primary mechanisms underlying its toxicity involve endocrine disruption through the inhibition of steroidogenesis, activation of nuclear receptors like PPARs, and the induction of cellular oxidative stress. The quantitative data and experimental protocols summarized in this guide provide a critical resource for researchers and professionals in toxicology and drug development. A thorough understanding of the toxicological profile of MEHP is essential for assessing the risks associated with exposure to DEHP and for the development of safer alternatives. Further research is warranted to fully elucidate the dose-response relationships in humans and to explore potential therapeutic interventions to mitigate the adverse health effects of MEHP.

References

MEHP's Impact on Developmental Biology and Teratogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), poses a significant concern to developmental biology due to its demonstrated teratogenic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of MEHP's impact on embryonic and fetal development. It synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and visualizes the molecular signaling pathways implicated in MEHP-induced developmental toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the mechanisms of teratogenesis and evaluating the developmental safety of chemical compounds.

Introduction

Phthalates are a class of chemicals widely used to increase the flexibility of plastics.[5] DEHP is one of the most common phthalates, and its rapid metabolism in the body leads to the formation of MEHP.[6] Human exposure to DEHP and consequently MEHP is widespread through various routes, including ingestion, inhalation, and dermal contact.[6][7] A growing body of evidence from animal studies and in vitro models indicates that MEHP is a potent reproductive and developmental toxicant, often exhibiting greater toxicity than its parent compound, DEHP.[4][8][9] Concerns regarding MEHP's ability to cross the placental barrier and disrupt critical developmental processes underscore the importance of understanding its teratogenic mechanisms.[3][7]

Quantitative Developmental Toxicity Data

The developmental toxicity of MEHP has been quantified across various models and endpoints. High concentrations of MEHP have been shown to negatively impact early embryonic development by reducing blastocyst formation and hatching.[1][10] The following tables summarize key quantitative findings from various studies.

Table 1: Effects of MEHP on Mouse Preimplantation Embryo Development in vitro

MEHP ConcentrationEndpointObservationReference
100 µMBlastocyst FormationSignificant reduction to 20.9% compared to 43.8% in controls.[10]
1000 µMBlastocyst FormationSignificant reduction to 5.1% compared to 43.8% in controls.[10]
100 µMBlastocyst HatchingSignificant reduction to 4.7% of total embryos compared to 30.0% in controls.[10]
1000 µMBlastocyst HatchingComplete inhibition (0% hatching).[10]
100 µMGene Expression (Blastocyst)Increased expression of Tet3, a gene involved in DNA methylation.[1][10]
0.1, 1, 10 µMCell Number (Blastocyst)No significant effect on inner cell mass or trophectoderm cell numbers.[1][10]

Table 2: Neurodevelopmental Toxicity of MEHP in Zebrafish (Danio rerio)

MEHP ConcentrationDurationEndpointObservationReference
7.42, 14.84, 29.68, 74.2 µg/L4 weeksNeurobehaviorSignificant disruption of locomotor capacity, motor vigor, and social conduct.[8]
7.42, 14.84, 29.68, 74.2 µg/L4 weeksBrain HistologyDamage to brain neurons.[8]
7.42, 14.84, 29.68, 74.2 µM4 weeksCellular Effects (Brain)Induction of oxidative stress and significant brain cell apoptosis.[8]

Table 3: Effects of MEHP on Human Trophoblast Cells (HTR-8/SVneo)

MEHP ConcentrationDurationEndpointObservationReference
High Concentrations24 hoursCell Proliferation & ViabilitySignificant inhibition.[11]
Medium and High Concentrations24 hoursApoptosisPromotion of apoptosis.[11]
Medium and High Concentrations24 hoursCell CycleArrest in G1/G0 phase, inhibiting entry into S phase.[11]
1.25 µMNot SpecifiedMetabolic FeaturesSignificant change in 22 metabolic features (<1% of total).[12]
5 or 20 µMNot SpecifiedMetabolic FeaturesSignificant change in over 300 metabolic features (~10% of total).[12]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating MEHP's developmental toxicity.

In Vitro Mouse Preimplantation Embryo Culture

This protocol is adapted from studies assessing the direct effects of MEHP on early embryonic development.[1][10]

  • Embryo Collection: Female mice are superovulated and mated. Zygotes are collected from the oviducts.

  • Culture Medium: Embryos are cultured in a suitable embryo culture medium supplemented with various concentrations of MEHP (e.g., 0.1, 1, 10, 100, and 1000 µM) and a vehicle control (e.g., DMSO).

  • Culture Conditions: Embryos are cultured in a humidified incubator at 37°C with 5% CO2.

  • Endpoint Evaluation:

    • Blastocyst Formation and Hatching: The percentage of embryos developing to the blastocyst stage and successfully hatching from the zona pellucida is recorded daily for up to 6 days.

    • Cell Lineage Analysis: At the blastocyst stage, differential staining of the inner cell mass (ICM) and trophectoderm (TE) can be performed to determine cell numbers.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to assess the expression of target genes (e.g., Tet3) in blastocysts.

Zebrafish Neurodevelopmental Toxicity Assay

This protocol is based on studies investigating the neurotoxic effects of MEHP during vertebrate development.[8]

  • Animal Model: Zebrafish (Danio rerio) juveniles are used.

  • Exposure: Zebrafish are exposed to a range of MEHP concentrations (e.g., 7.42, 14.84, 29.68, and 74.2 µg/L) in their aqueous environment for a defined period (e.g., four weeks).

  • Neurobehavioral Assessment: Locomotor activity, motor vigor, and social behavior are evaluated using automated tracking systems.

  • Histological Analysis: Brain tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - HE) to assess for neuronal damage.

  • Immunohistochemistry: Brain sections are stained for markers of oxidative stress and apoptosis to elucidate the cellular mechanisms of toxicity.

  • Transcriptomic Analysis: RNA sequencing of brain tissue is performed to identify differentially expressed genes and affected signaling pathways.

Human Trophoblast Cell Culture

This protocol is derived from studies examining the impact of MEHP on placental cell function.[4][11]

  • Cell Line: The human chorionic trophoblast cell line HTR-8/SVneo is commonly used.

  • Cell Culture and Treatment: Cells are cultured in appropriate media and exposed to various concentrations of MEHP (e.g., 0, 1.25, 5.0, 20 µM) for a specified duration (e.g., 24 hours).

  • Endpoint Assays:

    • Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation are used to measure cell viability and proliferation.

    • Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide is used to quantify apoptosis.

    • Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-binding dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle.

    • Metabolomics: Global and dose-response metabolomics are employed to identify metabolic perturbations and sensitive biomarkers of MEHP exposure.

Signaling Pathways in MEHP-Induced Teratogenicity

MEHP disrupts several critical signaling pathways involved in embryonic development. The following diagrams illustrate some of the key pathways affected.

MEHP and Disruption of Early Embryonic Development

MEHP at high concentrations impairs blastocyst formation and hatching, potentially through epigenetic modifications.

MEHP_Embryo_Development MEHP MEHP (100 µM) Blastocyst Mouse Embryo MEHP->Blastocyst Tet3 Increased Tet3 Expression Blastocyst->Tet3 exposure to DNA_Methylation Reduced DNA Methylation Tet3->DNA_Methylation Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Blastocyst_Formation Reduced Blastocyst Formation Gene_Expression->Blastocyst_Formation Hatching Reduced Hatching Gene_Expression->Hatching

Caption: MEHP's impact on mouse preimplantation development.

MEHP-Induced Neurotoxicity via p53 Signaling and Oxidative Stress

In zebrafish, MEHP exposure leads to neurodevelopmental toxicity through the induction of oxidative stress and apoptosis, potentially involving the p53 signaling pathway.

MEHP_Neurotoxicity MEHP MEHP Exposure Oxidative_Stress Oxidative Stress MEHP->Oxidative_Stress p53 p53 Signaling Pathway MEHP->p53 Apoptosis Brain Cell Apoptosis Oxidative_Stress->Apoptosis p53->Apoptosis Nerve_Development Impaired Nerve Conduction & Development p53->Nerve_Development Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Nerve_Development->Neurotoxicity

Caption: Proposed mechanism of MEHP-induced neurotoxicity.

MEHP and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

MEHP can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to altered gene expression in the pituitary.

MEHP_AhR_Pathway MEHP MEHP AhR AhR MEHP->AhR binds & activates Complex MEHP-AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE binds to Gene_Expression Increased Cyp1a1 & Cyp1b1 mRNA XRE->Gene_Expression induces

Caption: MEHP activation of the AhR signaling pathway.

Experimental Workflow for Investigating MEHP Teratogenicity

A general experimental workflow for assessing the developmental toxicity of MEHP is outlined below.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Embryo_Culture Mouse Embryo Culture Exposure MEHP Exposure (Dose-Response) Embryo_Culture->Exposure Cell_Culture Human Cell Lines (e.g., Trophoblasts) Cell_Culture->Exposure Zebrafish Zebrafish Zebrafish->Exposure Rodent Rodent Models (Mice, Rats) Rodent->Exposure Endpoints Endpoint Analysis Exposure->Endpoints Morphological Morphological Analysis (e.g., Malformations) Endpoints->Morphological Cellular Cellular Analysis (Apoptosis, Proliferation) Endpoints->Cellular Molecular Molecular Analysis (Gene/Protein Expression) Endpoints->Molecular Functional Functional Analysis (e.g., Neurobehavior) Endpoints->Functional Data_Analysis Data Analysis & Interpretation Morphological->Data_Analysis Cellular->Data_Analysis Molecular->Data_Analysis Functional->Data_Analysis

Caption: General workflow for MEHP teratogenicity studies.

Conclusion

The data presented in this technical guide clearly demonstrate that MEHP is a significant developmental toxicant with the potential to adversely affect multiple stages of embryogenesis and fetal development. The quantitative data highlight a dose-dependent effect of MEHP on key developmental milestones. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to elucidate the intricate mechanisms of MEHP-induced teratogenicity. The visualization of affected signaling pathways, including those involved in epigenetic regulation, cell fate decisions, and xenobiotic response, offers insights into the molecular underpinnings of its toxicity. For drug development professionals, this information is crucial for establishing safety margins and for the development of screening assays to identify compounds with potential developmental toxicity liabilities. Continued research is essential to fully understand the long-term consequences of developmental exposure to MEHP and to inform public health and regulatory policies.

References

The Role of Mono(2-ethylhexyl) Phthalate (MEHP) in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health concern, and identifying environmental factors that contribute to its progression is of paramount importance. Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary and bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous environmental contaminant. Emerging evidence suggests that MEHP may play a crucial role in the malignant progression of prostate cancer by influencing various cellular processes, including cell proliferation, apoptosis, and signaling pathways. This technical guide provides an in-depth overview of the current understanding of MEHP's role in prostate cancer progression, with a focus on quantitative data, detailed experimental protocols, and visualization of key molecular pathways.

Data Presentation: Quantitative Effects of MEHP on Prostate Cancer Cells

The following tables summarize the available quantitative data on the effects of MEHP on prostate cancer cells, primarily focusing on the LNCaP (androgen-sensitive human prostate adenocarcinoma) cell line.

Cellular Process Cell Line MEHP Concentration Observed Effect Citation
Cell Proliferation LNCaPData not availableMEHP promotes the proliferation and progression of LNCaP cells.[1]
Apoptosis LNCaPData not availableData on MEHP's direct effect on apoptosis in prostate cancer cells is not readily available in the reviewed literature.
Oxidative Stress LNCaP3 µMStrongly amplified production of Reactive Oxygen Species (ROS).[2]
Process Gene/Protein Cell Line MEHP Concentration Fold Change/Effect Citation
Hedgehog Signaling PTCH (Patched)LNCaPDose-response relationshipNotably up-regulated.[3]
DNA Methylation Global DNALNCaPData not availableLowers the proportion of 5-mC methylated cytosine.[3]

Note: There is a significant gap in the publicly available, readily quantifiable data for many of the observed effects of MEHP on prostate cancer cells. The provided information is based on qualitative descriptions from the cited literature.

Key Signaling Pathways Implicated in MEHP-Mediated Prostate Cancer Progression

MEHP is reported to influence several critical signaling pathways involved in cancer development and progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Hedgehog Signaling Pathway

MEHP has been shown to activate the Hedgehog (Hh) signaling pathway, which is known to play a role in prostate cancer progression.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MEHP MEHP PTCH1 PTCH1 MEHP->PTCH1 Upregulates expression SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocation Target_Genes Target Genes (e.g., PTCH, GLI1) Nucleus->Target_Genes Activates Transcription Progression Prostate Cancer Progression Target_Genes->Progression

Caption: MEHP activates the Hedgehog signaling pathway by upregulating PTCH1 expression.

Wnt/β-catenin Signaling Pathway

Phthalates, including MEHP, have been implicated in the activation of the Wnt/β-catenin signaling pathway.

Wnt_Beta_Catenin_Pathway MEHP MEHP Destruction_Complex Destruction Complex (Axin, APC, GSK3β) MEHP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: MEHP may activate Wnt/β-catenin signaling, leading to cell proliferation.

Oxidative Stress Pathway

MEHP is known to induce oxidative stress in prostate cancer cells, a key factor in carcinogenesis.

Oxidative_Stress_Pathway MEHP MEHP Mitochondria Mitochondria MEHP->Mitochondria Induces dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases production DNA DNA ROS->DNA Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage DNA_Damage DNA Damage DNA->DNA_Damage Cancer_Progression Prostate Cancer Progression DNA_Damage->Cancer_Progression Cellular_Damage->Cancer_Progression Cell_Culture_Workflow Start Start: LNCaP Cell Culture Culture Culture in RPMI-1640 + 10% FBS, 1% Pen-Strep at 37°C, 5% CO2 Start->Culture Seed Seed cells in appropriate a culture plate/flask Culture->Seed Adherence Allow cells to adhere (24 hours) Seed->Adherence Treatment Treat with MEHP (e.g., 0, 1, 3, 10, 25 µM) for specified duration (e.g., 24, 48, 72 hours) Adherence->Treatment Harvest Harvest cells for downstream analysis Treatment->Harvest

References

Mono(2-ethylhexyl) phthalate (MEHP) Neurotoxicity: A Technical Guide to Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most toxic metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is an environmental contaminant of significant concern for neurological health.[1][2][3] Emerging evidence demonstrates its potential to induce neurotoxic effects, particularly during development. This technical guide provides a comprehensive overview of the current understanding of MEHP neurotoxicity, focusing on the underlying molecular mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the neurological consequences of MEHP exposure and developing potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Phthalates are a class of synthetic chemicals widely used to increase the flexibility and durability of plastics.[2][4] Di(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalates, found in a vast array of consumer products, including food packaging, medical devices, and toys.[2][5] Humans are continuously exposed to DEHP, which is rapidly metabolized to MEHP and other byproducts.[4] MEHP is considered to be more toxic than its parent compound and has been shown to cross the blood-brain barrier, making the central nervous system a primary target for its adverse effects.[4][5]

This guide will delve into the established and proposed molecular mechanisms of MEHP-induced neurotoxicity, with a focus on oxidative stress, apoptosis, neuroinflammation, and disruption of synaptic plasticity.

Quantitative Data on MEHP Neurotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent neurotoxic effects of MEHP.

Table 1: Effects of MEHP on Neuronal Cell Viability

Cell Line/OrganismMEHP ConcentrationExposure DurationObserved EffectReference
GC-1 (mouse spermatogonia-derived)100 µM48 hours~6% decrease in cell viability[6]
GC-1 (mouse spermatogonia-derived)200 µM48 hours~14% decrease in cell viability[6]
GC-1 (mouse spermatogonia-derived)400 µM48 hours~33% decrease in cell viability[6]
HTR-8/Svneo (human trophoblast)1.25 µMNot specified<1% of metabolic features significantly changed[7]
HTR-8/Svneo (human trophoblast)5 µMNot specified>10% of metabolic features significantly changed[7]
HTR-8/Svneo (human trophoblast)20 µMNot specified>10% of metabolic features significantly changed[7]

Table 2: MEHP-Induced Oxidative Stress Markers

Cell Line/OrganismMEHP ConcentrationExposure DurationOxidative Stress MarkerChange from ControlReference
Mouse Ovarian Antral Follicles1-100 µg/ml96 hoursReactive Oxygen Species (ROS)Significantly increased[8]
Mouse Ovarian Antral Follicles10 µg/ml72 hoursGPX activitySignificantly inhibited[8]
Mouse Ovarian Antral Follicles100 µg/ml72 hoursGPX activitySignificantly inhibited[8]
Mouse Ovarian Antral Follicles10 µg/ml72 hoursSOD1 activitySignificantly increased[8]
Mouse Ovarian Antral Follicles100 µg/ml96 hoursSOD1 activityInhibited[8]

Table 3: MEHP-Induced Apoptosis Markers

Cell Line/OrganismMEHP ConcentrationExposure DurationApoptosis MarkerChange from ControlReference
GC-1 (mouse spermatogonia-derived)200 µM48 hoursG0/G1 phase cell cycle arrestSignificantly increased[6]
GC-1 (mouse spermatogonia-derived)400 µM48 hoursG0/G1 phase cell cycle arrestSignificantly increased[6]
GC-1 (mouse spermatogonia-derived)200 µM48 hoursApoptotic cellsSignificantly increased[6]
GC-1 (mouse spermatogonia-derived)400 µM48 hoursApoptotic cellsSignificantly increased[6]
GC-1 (mouse spermatogonia-derived)Not specified48 hoursBax protein expressionMarkedly increased[6]
GC-1 (mouse spermatogonia-derived)Not specified48 hoursBcl-2 protein expressionSignificantly reduced[6]

Table 4: Effects of MEHP on Neuronal Function

OrganismMEHP ConcentrationExposure DurationEndpointObserved EffectReference
Rat CA3 Hippocampal Neurons100 µMNot specifiedmEPSC frequencyReduced from 6.33 Hz to 3.55 Hz[9]
Rat CA3 Hippocampal Neurons300 µMNot specifiedmEPSC frequencyReduced from 6.33 Hz to 2.61 Hz[9]
Rat CA3 Hippocampal Neurons300 µMNot specifiedsAP peak timeIncreased to 2.65 ms[9]
Rat CA3 Hippocampal Neurons300 µMNot specifiedsAP antipeak timeDecreased to 2.77 ms[9]

Key Molecular Mechanisms of MEHP Neurotoxicity

Oxidative Stress

A primary mechanism underlying MEHP-induced neurotoxicity is the induction of oxidative stress.[3][8] MEHP exposure has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to cellular damage.[8] This is often accompanied by a decrease in the levels and activities of crucial antioxidant enzymes such as glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD).[8] The resulting imbalance between ROS production and antioxidant defense can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to neuronal dysfunction and death.

Apoptosis

MEHP is a potent inducer of apoptosis, or programmed cell death, in neuronal cells.[3] This process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. MEHP-induced apoptosis is often mediated by the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.[6] Furthermore, signaling pathways such as the p53 pathway are activated in response to cellular stress and DNA damage, further promoting apoptosis.

Neuroinflammation

Neuroinflammation is another critical component of MEHP's neurotoxic effects.[3][10] Studies have shown that MEHP can trigger the activation of microglia and astrocytes, the resident immune cells of the central nervous system. This activation leads to the release of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-17 (IL-17), which can exacerbate neuronal damage and contribute to a chronic inflammatory state.[3][10] This inflammatory response can also compromise the integrity of the blood-brain barrier.

Disruption of Synaptic Plasticity

MEHP can impair synaptic plasticity, the cellular basis of learning and memory. Electrophysiological studies have demonstrated that MEHP can alter synaptic transmission by affecting ion channel function and reducing the frequency of miniature excitatory postsynaptic currents (mEPSCs).[9] These changes can disrupt normal neuronal communication and contribute to cognitive and behavioral deficits.

Signaling Pathways in MEHP Neurotoxicity

Several key signaling pathways are implicated in the neurotoxic effects of MEHP. Understanding these pathways is crucial for identifying potential therapeutic targets.

MEHP_Neurotoxicity_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Neurotoxic Outcomes MEHP MEHP Exposure ROS ↑ Reactive Oxygen Species (ROS) MEHP->ROS DNA_Damage DNA Damage MEHP->DNA_Damage Mito_Dys Mitochondrial Dysfunction MEHP->Mito_Dys Inflam_Activation Microglia/Astrocyte Activation MEHP->Inflam_Activation Ion_Channel Ion Channel Dysfunction MEHP->Ion_Channel p53 p53 Pathway ROS->p53 DNA_Damage->p53 Apoptosis Apoptosis Mito_Dys->Apoptosis IL1 IL-1β/IL-17 Signaling Inflam_Activation->IL1 Synaptic_Path Synaptic Plasticity Pathways Ion_Channel->Synaptic_Path p53->Apoptosis Notch Notch Pathway Neurodevelopment Impaired Neurodevelopment Notch->Neurodevelopment Neuroinflammation Neuroinflammation IL1->Neuroinflammation Synaptic_Dys Synaptic Dysfunction Synaptic_Path->Synaptic_Dys BBB Blood-Brain Barrier Disruption Neuroinflammation->BBB

Caption: Overview of MEHP-induced neurotoxicity pathways.

p53 Signaling Pathway

The p53 signaling pathway plays a crucial role in mediating MEHP-induced apoptosis. In response to cellular stressors like DNA damage and oxidative stress, the p53 tumor suppressor protein is activated.[11] Activated p53 can transcriptionally upregulate pro-apoptotic genes, such as Bax, leading to the intrinsic mitochondrial apoptosis pathway.

p53_Pathway MEHP MEHP Stress Cellular Stress (ROS, DNA Damage) MEHP->Stress p53_activation p53 Activation Stress->p53_activation Bax ↑ Bax Expression p53_activation->Bax Bcl2 ↓ Bcl-2 Expression p53_activation->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Neuroinflammation_Pathway MEHP MEHP Glia_Activation Microglia/Astrocyte Activation MEHP->Glia_Activation IL1b_Release IL-1β Release Glia_Activation->IL1b_Release IL17_Release IL-17 Release Glia_Activation->IL17_Release Neuronal_Receptors Neuronal and Glial Receptors IL1b_Release->Neuronal_Receptors IL17_Release->Neuronal_Receptors Pro_Inflam_Cascade Pro-inflammatory Cascade Neuronal_Receptors->Pro_Inflam_Cascade Neuronal_Injury Neuronal Injury Pro_Inflam_Cascade->Neuronal_Injury BBB_Disruption BBB Disruption Pro_Inflam_Cascade->BBB_Disruption Notch_Pathway MEHP MEHP Notch_Dysregulation Dysregulation of Notch Signaling MEHP->Notch_Dysregulation Notch_Receptor Notch Receptor Notch_Receptor->Notch_Dysregulation Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Gene_Expression Altered Gene Expression Notch_Dysregulation->Gene_Expression Cell_Fate Abnormal Cell Fate (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cell_Fate Neurodevelopment Impaired Neurodevelopment Cell_Fate->Neurodevelopment MTT_Assay_Workflow A Seed Neuronal Cells in 96-well plate B Treat with MEHP (various concentrations) A->B C Incubate with MTT solution B->C D Solubilize Formazan crystals with DMSO C->D E Measure Absorbance at 490 nm D->E F Calculate Cell Viability (%) E->F TUNEL_Assay_Workflow A Fix and Permeabilize Cells/Tissue B Incubate with TUNEL Reaction Mixture A->B C Wash to remove unincorporated nucleotides B->C D Counterstain Nuclei (e.g., DAPI) C->D E Visualize under Fluorescence Microscope D->E F Identify Apoptotic Cells (Green Fluorescence) E->F Western_Blot_Workflow A Protein Extraction and Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary and Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Quantify Protein Expression F->G Zebrafish_Locomotor_Workflow A Expose Zebrafish Embryos to MEHP B Transfer Larvae to 96-well Plate A->B C Acclimate to Behavioral Chamber B->C D Perform Light/Dark Locomotor Test C->D E Track Larval Movement with Video System D->E F Analyze Locomotor Parameters E->F

References

MEHP Exposure and Its Association with Adverse Pregnancy Outcomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP and consequently MEHP is ubiquitous due to its presence in a vast array of consumer and medical products. Growing evidence from epidemiological and experimental studies has raised significant concerns about the potential for MEHP to act as an endocrine-disrupting chemical and contribute to adverse pregnancy outcomes. This technical guide provides a comprehensive overview of the current scientific literature on the association between MEHP exposure and adverse pregnancy outcomes, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the association between ME.HP exposure and several adverse pregnancy outcomes. It is important to note that the results can vary between studies due to differences in study design, population characteristics, exposure assessment methods, and statistical models used.

Table 1: MEHP Exposure and Risk of Miscarriage (Spontaneous Pregnancy Loss)
Study/Meta-AnalysisOutcomeExposure MetricOdds Ratio (OR) [95% Confidence Interval (CI)]Population/Study DesignCitation(s)
Meta-analysisSpontaneous Pregnancy LossHigher urinary MEHP levels1.57 [1.29 - 1.90]Pooled analysis of 8 studies (4713 participants)[1]
Cohort StudyEarly Embryonal LossUpper tertile of urinary MEHP in conception sample40.67 [4.48 - 369.50]Cohort of couples planning first pregnancy[2]
Cohort StudyPregnancy LossUpper tertile of urinary MEHP in conception sample2.9 [1.1 - 7.6]Cohort of couples planning first pregnancy[3]
Case-Control StudyMissed MiscarriageHigher urinary MEHP levelsSignificant positive association (dose-response)150 cases, 150 controls[4]
Case-Control StudyEarly MiscarriageQuartile 4 vs. Quartile 1 of urinary MEHP4.28 [2.49 - 7.37] (for ∑DEHPm)534 women[5]
Table 2: MEHP Exposure and Risk of Preterm Birth
StudyOutcomeExposure MetricOdds Ratio (OR) [95% Confidence Interval (CI)] per unit increasePopulation/Study DesignCitation(s)
Nested Case-Control StudyPreterm BirthAverage urinary MEHP during pregnancySignificantly increased odds130 cases, 352 controls[6][7][8]
Pooled AnalysisPreterm BirthInterquartile range increase in urinary MEHP12-16% increase in odds (for various phthalates including DEHP metabolites)16 U.S. cohorts (n=6,045)[9]
Table 3: MEHP Exposure and Low Birth Weight
StudyOutcomeExposure MetricEffect Estimate [95% Confidence Interval (CI)]Population/Study DesignCitation(s)
Nested Case-Control StudyLow Birth WeightHigher levels of MEHP in cord blood and meconiumSignificantly higher levels in LBW infantsChinese newborns[10]
Cohort StudyBirth WeightChange in urinary MEHP from 10th to 90th percentile-122 [-311, 67] gramsN/A[11]
Cohort StudyBirth WeightLog sum of DEHP metabolites (including MEHP)0.49 kg [0.09, 0.89] increase in preterm female infantsTIDES study[12]
Table 4: MEHP Exposure and Gestational Diabetes Mellitus (GDM)
StudyOutcomeExposure MetricOdds Ratio (OR) or AssociationPopulation/Study DesignCitation(s)
Cross-Sectional StudyGDMHigher urinary MEHP concentrationsStatistically significant positive association (P < 0.001)200 pregnant women in China[13]
Systematic Review & Meta-AnalysisGDMPooled analysis of phthalate exposureNo significant correlation (OR: 1.01 [0.95–1.08])14 studies (9,503 pregnant women)[14][15]
Nested Case-Control StudyGDMUrinary MEOHP (a DEHP metabolite)Positive association (OR = 1.55 [1.00–2.39])N/A[16]

Experimental Protocols

Protocol for MEHP Measurement in Human Urine

This protocol outlines a general procedure for the determination of MEHP in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[17][18][19]

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.

  • To minimize external contamination, participants should be instructed to wash their hands before collection.

  • Immediately after collection, aliquot urine into smaller volumes in polypropylene cryovials.

  • Store samples at -80°C until analysis.

2. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Enzymatic Deconjugation: MEHP is often present in urine as a glucuronide conjugate. To measure total MEHP, an enzymatic hydrolysis step is required.

    • To a specific volume of urine (e.g., 1 mL), add a buffer solution (e.g., ammonium (B1175870) acetate).

    • Add β-glucuronidase enzyme.

    • Incubate the mixture (e.g., at 37°C for a specified time).

  • Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analyte.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with appropriate solvents (e.g., methanol (B129727) followed by water).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute MEHP with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable LC column (e.g., a C18 or biphenyl (B1667301) column).

    • Employ a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode.

    • Monitor the transition of the precursor ion (the molecular ion of MEHP) to a specific product ion in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

4. Quality Control:

  • Include procedural blanks to monitor for contamination.

  • Use isotopically labeled internal standards (e.g., 13C-labeled MEHP) added to the samples before preparation to correct for matrix effects and variations in recovery.

  • Analyze quality control materials with known concentrations of MEHP in each batch to ensure accuracy and precision.

Protocol for MEHP Measurement in Human Cord Blood

The analysis of MEHP in cord blood provides a direct measure of fetal exposure.[20][21][22]

1. Sample Collection and Processing:

  • Immediately after delivery, collect cord blood from the umbilical vein into a sterile tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood sample to separate the plasma.

  • Carefully transfer the plasma to a clean polypropylene tube.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma to precipitate proteins.

  • Vortex the mixture and then centrifuge at high speed to pellet the proteins.

  • Transfer the supernatant to a new tube.

  • The subsequent steps of enzymatic deconjugation and SPE are similar to those described for urine analysis, though the SPE sorbent and elution solvents may need to be optimized for the plasma matrix.

3. LC-MS/MS Analysis and Quality Control:

  • The LC-MS/MS parameters and quality control procedures are generally similar to those used for urine analysis, with potential modifications to the LC gradient and MS/MS transitions to optimize for the cleaner plasma matrix.

Signaling Pathways and Mechanisms of Action

MEHP is believed to exert its adverse effects on pregnancy through the disruption of several key signaling pathways in the placenta.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

MEHP can interfere with the normal function of PPARγ, a nuclear receptor crucial for placental development and trophoblast differentiation.[23][24][25][26] This disruption can lead to impaired trophoblast invasion, which is essential for proper implantation and placentation.[26] The effect of MEHP on PPARγ activity appears to be dose-dependent, with low concentrations inhibiting and high concentrations sometimes showing an opposite effect, indicating a complex U-shaped dose-response relationship.[23][24]

PPAR_Signaling cluster_nucleus Nucleus MEHP MEHP PPARg PPARγ MEHP->PPARg Binds to and alters activity PPRE PPRE (DNA Binding) PPARg->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., MMP-9, TIMP-1) PPRE->Target_Genes Regulates Transcription Trophoblast_Invasion Altered Trophoblast Invasion Target_Genes->Trophoblast_Invasion Leads to Adverse_Outcomes Adverse Pregnancy Outcomes Trophoblast_Invasion->Adverse_Outcomes

MEHP interaction with the PPARγ signaling pathway.
Oxidative Stress Pathway

MEHP exposure has been demonstrated to induce oxidative stress in placental cells.[27][28][29][30] This involves an increase in the production of reactive oxygen species (ROS), which can lead to cellular damage, including DNA damage and apoptosis (programmed cell death). A key downstream effect is the upregulation of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which play a role in the initiation of labor.[27][28]

Oxidative_Stress_Pathway MEHP MEHP Exposure Placental_Cells Placental Cells MEHP->Placental_Cells ROS Increased ROS Production Placental_Cells->ROS Oxidative_Damage Oxidative Damage (DNA, lipids, proteins) ROS->Oxidative_Damage PTGS2 Increased PTGS2 (COX-2) Expression ROS->PTGS2 Apoptosis Apoptosis Oxidative_Damage->Apoptosis Prostaglandins Increased Prostaglandin Synthesis PTGS2->Prostaglandins Preterm_Labor Preterm Labor Prostaglandins->Preterm_Labor

MEHP-induced oxidative stress pathway in placental cells.
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. MEHP has been shown to activate the non-canonical NF-κB pathway (involving RelB/p52) in primary cytotrophoblasts.[25] This activation can upregulate the expression of genes that promote labor, suggesting a potential mechanism for MEHP's association with preterm birth.[25][31]

NFkB_Signaling MEHP MEHP Exposure Cytotrophoblasts Primary Cytotrophoblasts MEHP->Cytotrophoblasts NFkB_Activation Activation of non-canonical NF-κB (RelB/p52) Cytotrophoblasts->NFkB_Activation Gene_Expression Upregulation of Pro-labor Genes NFkB_Activation->Gene_Expression Preterm_Birth Increased Risk of Preterm Birth Gene_Expression->Preterm_Birth

MEHP and the NF-κB signaling pathway in cytotrophoblasts.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an epidemiological study investigating the association between maternal MEHP exposure and adverse pregnancy outcomes.

Experimental_Workflow Recruitment Pregnant Women Recruitment Data_Collection Collection of Demographic and Clinical Data Recruitment->Data_Collection Sample_Collection Biological Sample Collection (e.g., Urine, Cord Blood) Recruitment->Sample_Collection Outcome_Ascertainment Ascertainment of Pregnancy Outcomes Recruitment->Outcome_Ascertainment Statistical_Analysis Statistical Analysis (e.g., Regression Models) Data_Collection->Statistical_Analysis Sample_Processing Sample Processing and Storage (-80°C) Sample_Collection->Sample_Processing MEHP_Analysis MEHP Analysis (LC-MS/MS) Sample_Processing->MEHP_Analysis MEHP_Analysis->Statistical_Analysis Outcome_Ascertainment->Statistical_Analysis Results Association between MEHP Exposure and Adverse Outcomes Statistical_Analysis->Results

General workflow for an epidemiological study on MEHP and pregnancy outcomes.

Conclusion

The available scientific evidence strongly suggests an association between maternal exposure to MEHP and an increased risk of several adverse pregnancy outcomes, including miscarriage, preterm birth, and low birth weight. The link with gestational diabetes mellitus is less consistent and requires further investigation. The proposed mechanisms of action involve the disruption of critical signaling pathways in the placenta, including PPARγ, oxidative stress, and NF-κB pathways.

For researchers, scientists, and drug development professionals, understanding these associations and mechanisms is crucial for risk assessment, the development of potential therapeutic interventions, and the formulation of public health recommendations aimed at reducing exposure to DEHP in vulnerable populations, particularly pregnant women. Further research is needed to fully elucidate the dose-response relationships, critical windows of exposure, and the potential for mixture effects with other environmental chemicals.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2] Ubiquitous in the environment, MEHP is recognized as a significant endocrine disruptor with profound adverse effects on male reproductive health.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which MEHP impairs male fertility, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of key signaling pathways. The content is tailored for researchers, scientists, and drug development professionals engaged in reproductive toxicology and andrology.

Core Mechanisms of MEHP-Induced Male Infertility

MEHP's toxicity in the male reproductive system is multifactorial, primarily targeting testicular cells, including Leydig cells, Sertoli cells, and germ cells. The key mechanisms contributing to male infertility include:

  • Disruption of Steroidogenesis: MEHP significantly inhibits the production of testosterone (B1683101), a crucial hormone for spermatogenesis and the development of male secondary sexual characteristics.[5][6][7] This inhibition occurs through multiple pathways, including the disruption of mitochondrial function and the downregulation of steroidogenic enzymes.[8][9]

  • Induction of Oxidative Stress: A common mechanism of MEHP-induced testicular damage is the generation of reactive oxygen species (ROS).[10][11][12][13] Elevated ROS levels lead to lipid peroxidation, DNA damage, and apoptosis of testicular cells, thereby impairing sperm production and function.[12][14]

  • Disruption of Intercellular Junctions: MEHP compromises the integrity of the blood-testis barrier (BTB) and the adhesion between Sertoli cells and germ cells by altering the expression and localization of junctional proteins.[3][10][15] This disruption can lead to the premature sloughing of germ cells and impaired spermatogenesis.[15]

  • Induction of Apoptosis: MEHP exposure triggers apoptosis in various testicular cells, including spermatocytes and spermatogonia.[1][13][16] This programmed cell death contributes to a reduction in sperm count and testicular atrophy.[13][17]

Quantitative Data on MEHP's Effects

The following tables summarize the quantitative findings from various in vitro and in vivo studies on the impact of MEHP on male reproductive parameters.

Table 1: Effects of MEHP on Steroidogenesis in Leydig Cells

Cell Line/Animal ModelMEHP ConcentrationDuration of ExposureEffect on Steroid ProductionReference(s)
MA-10 Mouse Leydig Tumor Cells10-300 µM24 hoursDose-dependent inhibition of LH-stimulated progesterone (B1679170) production.[8][9]
MA-10 Mouse Leydig Tumor Cells1 µMNot SpecifiedReduced steroid production.[11]
Fetal Rat Testes1, 10, 100 µM72 hoursDose-dependent decrease in testosterone and 5α-DHT production.[6]
TM3 Mouse Leydig CellsIncreasing concentrationsNot SpecifiedGradual decrease in testosterone and intracellular free cholesterol secretion.[18]
Adult Rat Leydig Cells (from stem cells)1, 5, 100 µM24, 48, 72 hoursConcentration-dependent decrease in testosterone production.[19]

Table 2: Effects of MEHP on Sertoli and Germ Cells

Cell Line/Animal ModelMEHP ConcentrationDuration of ExposureObserved EffectsReference(s)
Prepubertal Rat Sertoli Cells200 µM24 hoursIncreased N-cadherin and catenin expression, decreased Cx-43 expression, delocalization of tight junction proteins.[10]
Prepubertal Guinea Pig Testes1, 10, 100 nmol/ml3, 6, 9 hoursSignificant increase in apoptotic spermatogenic cells.[16]
C57BL/6J Mice1 g/kg (oral)Not SpecifiedDecreased expression of occludin, laminin-gamma3, and beta1-integrin.[15]
Mouse Spermatogonia-Derived (GC-1) CellsDose-dependentNot SpecifiedInhibition of cell viability, G0/G1 phase cell cycle arrest, and apoptosis.[20][21]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of MEHP on male reproductive function.

Protocol 1: In Vitro Assessment of MEHP on Leydig Cell Steroidogenesis
  • Cell Line: MA-10 mouse Leydig tumor cells.[8][9]

  • Culture Conditions: Cells are cultured in appropriate media, often supplemented with fetal bovine serum.

  • MEHP Treatment: Cells are exposed to varying concentrations of MEHP (e.g., 0-300 µM) for a specified duration, typically 24 hours.[8][9] A vehicle control (e.g., DMSO) is run in parallel.[6]

  • Stimulation of Steroidogenesis: Following MEHP exposure, cells are stimulated with a saturating concentration of human chorionic gonadotropin (hCG) or luteinizing hormone (LH) for a few hours (e.g., 2-2.5 hours) to induce steroid production.[8][22]

  • Measurement of Steroid Production: The concentration of progesterone or testosterone in the culture medium is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][6]

  • Cell Viability Assay: To distinguish between direct inhibition of steroidogenesis and general cytotoxicity, cell viability is assessed using assays like MTT or by measuring lactate (B86563) dehydrogenase (LDH) release.[8]

Protocol 2: In Vitro Analysis of MEHP on Sertoli Cell Junctions
  • Primary Cell Culture: Sertoli cells are isolated from prepubertal rats (e.g., 15-20 days old) and cultured for several days to allow for the formation of intercellular junctions.

  • MEHP Exposure: Sertoli cell cultures are treated with MEHP (e.g., 200 µM) for 24 hours.[10]

  • Analysis of Junctional Proteins:

    • Western Blot: Total protein is extracted from the cells, and the expression levels of junctional proteins (e.g., N-cadherin, catenins, occludin, claudin-11, ZO-1, Cx-43) are determined by Western blotting.[10]

    • Immunofluorescence: The localization and distribution of these proteins within the cells are visualized using immunofluorescence microscopy.[10]

  • Oxidative Stress Assessment:

    • Lipoperoxidation Assay: The levels of lipid peroxides are measured as an indicator of oxidative damage.[10]

    • Glutathione (GSH) Measurement: Intracellular GSH levels are quantified.[10]

    • Enzyme Activity Assays: The activity of antioxidant enzymes like Glutathione S-Transferases (GST) is measured.[10]

Protocol 3: In Vivo Evaluation of MEHP-Induced Germ Cell Apoptosis
  • Animal Model: Prepubertal or adult male rodents (e.g., rats, mice, guinea pigs).[1][16]

  • MEHP Administration: Animals are administered a single oral dose of MEHP (e.g., 700 mg/kg or 1 g/kg) or exposed through their diet or drinking water for a specified period.[15][23]

  • Tissue Collection: At various time points after MEHP exposure, animals are euthanized, and their testes are collected.

  • Histological Analysis: Testes are fixed, sectioned, and stained (e.g., with H&E) to observe morphological changes in the seminiferous tubules.[16]

  • Apoptosis Detection:

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on testicular sections to identify and quantify apoptotic cells.[16]

    • Caspase Activity Assays: The activity of caspases (e.g., caspase-3) can be measured in testicular lysates as a biochemical marker of apoptosis.[24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways and experimental designs discussed in this guide.

MEHP_Steroidogenesis_Inhibition cluster_MEHP_Action MEHP Exposure cluster_Cellular_Effects Leydig Cell MEHP MEHP Mitochondria Mitochondrial Dysfunction MEHP->Mitochondria induces STAR Reduced STAR Protein MEHP->STAR reduces Sirt1_Pathway Inhibition of Sirt1/Foxo1/Rab7 Signaling MEHP->Sirt1_Pathway inhibits Cholesterol_Transport Impaired Cholesterol Transport to Mitochondria STAR->Cholesterol_Transport Lipophagy Inhibited Lipophagy Sirt1_Pathway->Lipophagy Testosterone_Synthesis Decreased Testosterone Synthesis Cholesterol_Transport->Testosterone_Synthesis leads to

Caption: MEHP-induced inhibition of testosterone synthesis in Leydig cells.

MEHP_Oxidative_Stress_Apoptosis cluster_Oxidative_Stress Oxidative Stress Induction cluster_Cellular_Damage Cellular Damage MEHP MEHP Exposure ROS Increased ROS Production MEHP->ROS GSH Decreased Glutathione (GSH) Levels MEHP->GSH Antioxidant_Enzymes Altered Antioxidant Enzyme Activity (e.g., GST, GPX) MEHP->Antioxidant_Enzymes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Germ Cell Apoptosis DNA_Damage->Apoptosis triggers Mitochondrial_Damage->Apoptosis triggers

Caption: MEHP-induced oxidative stress leading to germ cell apoptosis.

MEHP_Sertoli_Junction_Disruption cluster_Sertoli_Cell Sertoli Cell MEHP MEHP MAPK_Activation p44/42 MAPK Pathway Activation MEHP->MAPK_Activation activates MMP2_Activation MMP2 Activation MEHP->MMP2_Activation activates Junctional_Protein_Expression Altered Junctional Protein Expression (e.g., ↓ Claudin-11, ↓ Occludin) MAPK_Activation->Junctional_Protein_Expression leads to BTB_Disruption Blood-Testis Barrier Disruption Junctional_Protein_Expression->BTB_Disruption Junctional_Complex_Disruption Disruption of Laminin/ Integrin Complexes MMP2_Activation->Junctional_Complex_Disruption leads to Germ_Cell_Sloughing Germ Cell Sloughing Junctional_Complex_Disruption->Germ_Cell_Sloughing

Caption: Disruption of Sertoli cell junctions by MEHP.

Experimental_Workflow_In_Vitro start Start: Cell Culture (e.g., MA-10, Sertoli Cells) treatment MEHP Treatment (Dose-Response & Time-Course) start->treatment endpoints Endpoint Analysis treatment->endpoints steroidogenesis Steroidogenesis Assay (RIA/ELISA) endpoints->steroidogenesis viability Cell Viability Assay (MTT/LDH) endpoints->viability gene_expression Gene/Protein Expression (qPCR/Western Blot) endpoints->gene_expression microscopy Microscopy (Immunofluorescence) endpoints->microscopy data_analysis Data Analysis & Conclusion steroidogenesis->data_analysis viability->data_analysis gene_expression->data_analysis microscopy->data_analysis

Caption: General experimental workflow for in vitro MEHP studies.

The evidence overwhelmingly indicates that Mono(2-ethylhexyl) phthalate is a potent male reproductive toxicant. Its mechanisms of action are complex and interconnected, involving the disruption of hormone synthesis, induction of oxidative stress and apoptosis, and the breakdown of essential cellular junctions within the testis. This guide provides a foundational understanding of these processes for professionals in research and drug development. Further investigation into the intricate signaling cascades and potential therapeutic interventions to mitigate MEHP-induced testicular toxicity is crucial for addressing the growing concerns about environmental endocrine disruptors and male infertility.

References

MEHP as a Biomarker for Human Exposure to DEHP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a ubiquitous environmental contaminant and a suspected endocrine disruptor, posing potential risks to human health. Accurate assessment of DEHP exposure is critical for toxicological studies and regulatory decision-making. This technical guide provides a comprehensive overview of mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of DEHP, as a biomarker for human exposure. While MEHP is a direct indicator of DEHP uptake, its further oxidized metabolites are now considered more robust biomarkers for assessing the time-weighted body burden due to their higher urinary concentrations and lower susceptibility to external contamination. This guide details the metabolism of DEHP, the mechanisms of MEHP-induced toxicity, experimental protocols for its quantification, and a summary of reported concentrations in various human populations.

Introduction to DEHP and the Role of MEHP as a Biomarker

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical primarily used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1] Human exposure to DEHP is widespread and occurs through ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact with DEHP-containing products.[1][2] Due to its non-covalent binding to the polymer matrix, DEHP can leach from products, leading to continuous environmental and human exposure.[1]

Concerns over the health effects of DEHP, including reproductive and developmental toxicity, have led to increased efforts in human biomonitoring.[3][4] Biomonitoring provides an integrated measure of exposure from all sources and routes. Following absorption, DEHP is rapidly metabolized in the body, making the parent compound an unsuitable biomarker of exposure.[5] Instead, its metabolites, excreted in urine, serve as reliable indicators of internal dose.

MEHP is the initial and primary metabolite of DEHP, formed through hydrolysis.[6] While MEHP can be detected in various biological matrices, including urine, serum, and breast milk, its utility as a standalone biomarker has been refined with the understanding of its subsequent metabolism.[7][8] Secondary, oxidized metabolites of MEHP, such as mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP), are excreted in urine at significantly higher concentrations than MEHP itself.[9] These oxidative metabolites are less prone to contamination from external sources during sample collection and analysis, making them preferred biomarkers for assessing DEHP exposure.[9] Nevertheless, the measurement of MEHP, particularly in serum, remains valuable for understanding recent exposures and for mechanistic studies of toxicity, as MEHP is considered the primary toxicologically active metabolite.[10]

Metabolism of DEHP to MEHP and its Oxidative Metabolites

The metabolism of DEHP is a multi-step process that primarily occurs in the gut and liver. The metabolic pathway is crucial for understanding the toxicokinetics and for the selection of appropriate biomarkers.

DEHP_Metabolism cluster_oxidative Oxidative Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP This compound (MEHP) DEHP->MEHP Hydrolysis (Lipases/Esterases) Metabolites Secondary Oxidative Metabolites MEHP->Metabolites Oxidation (CYP450) Excretion Urinary Excretion (Glucuronidated Conjugates) MEHP->Excretion OH_MEHP 5OH-MEHP OXO_MEHP 5oxo-MEHP CX_MEPP 5cx-MEPP MMHP 2cx-MMHP Metabolites->Excretion

Caption: Metabolic pathway of DEHP to MEHP and its major oxidative metabolites.

Following ingestion, DEHP is rapidly hydrolyzed by lipases and esterases in the gastrointestinal tract to form MEHP and 2-ethylhexanol.[6] MEHP is then absorbed into the bloodstream and undergoes further metabolism, primarily in the liver, through omega (ω) and omega-1 (ω-1) oxidation of its ethylhexyl side chain by cytochrome P450 (CYP450) enzymes.[9] This results in the formation of several more polar, secondary metabolites, including 5OH-MEHP and 5oxo-MEHP.[9] These can be further oxidized to form carboxylated metabolites like 5cx-MEPP and 2cx-MMHP.[9] Both MEHP and its oxidative metabolites are then conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[5]

Signaling Pathways of MEHP-Induced Toxicity

MEHP is considered the primary toxic metabolite of DEHP and has been shown to be an endocrine disruptor, particularly affecting the male reproductive system. Its mechanisms of toxicity involve interactions with various nuclear receptors and the induction of cellular stress.

Endocrine Disruption via Nuclear Receptor Interaction

MEHP can act as a ligand for several nuclear receptors, thereby interfering with normal endocrine signaling.

MEHP_Signaling cluster_cell Target Cell MEHP MEHP PPARg PPARγ MEHP->PPARg Binds & Activates AR Androgen Receptor (AR) MEHP->AR Binds & Antagonizes PR Progesterone (B1679170) Receptor (PR) MEHP->PR Binds & Disrupts Gene_Expression Altered Gene Expression PPARg->Gene_Expression AR->Gene_Expression PR->Gene_Expression Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Anti_Androgenic Anti-Androgenic Effects Gene_Expression->Anti_Androgenic Progesterone_Disruption Disrupted Progesterone Signaling Gene_Expression->Progesterone_Disruption

Caption: MEHP interaction with nuclear receptors leading to endocrine disruption.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): MEHP is a known agonist of PPARγ.[11] The binding of MEHP to PPARγ stabilizes the receptor in an active conformation, promoting the recruitment of coactivator proteins and leading to the transcription of target genes involved in adipogenesis.[11] This interaction is a proposed mechanism for the obesogenic effects of DEHP.

  • Androgen Receptor (AR): In silico and in vitro studies have shown that MEHP and its metabolites can bind to the ligand-binding pocket of the androgen receptor.[12][13] This binding can antagonize the action of endogenous androgens like testosterone (B1683101), leading to anti-androgenic effects and contributing to the reproductive toxicity observed in males.[12][13]

  • Progesterone Receptor (PR): MEHP and its metabolites have also been shown to interact with the progesterone receptor, potentially disrupting progesterone signaling pathways that are crucial for female reproductive health.[9]

Testicular Toxicity and Inhibition of Steroidogenesis

A primary target of MEHP-induced toxicity is the Leydig cells of the testes, which are responsible for testosterone production.

Testicular_Toxicity cluster_leydig Leydig Cell MEHP MEHP Mitochondria Mitochondria MEHP->Mitochondria Cyp1a1 Cyp1a1 Expression MEHP->Cyp1a1 ROS Increased ROS Mitochondria->ROS Star_Gene Decreased Star Gene Expression ROS->Star_Gene Cyp1a1->ROS Steroidogenesis Inhibited Steroidogenesis Star_Gene->Steroidogenesis Testosterone Decreased Testosterone Production Steroidogenesis->Testosterone

Caption: MEHP-induced testicular toxicity through ROS and steroidogenesis inhibition.

MEHP exposure leads to an increase in the production of reactive oxygen species (ROS) in Leydig cells, partly through the induction of genes like Cyp1a1.[10][14] This oxidative stress can damage cellular components and disrupt signaling pathways. A key effect of MEHP is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroid hormone biosynthesis.[15] The reduced expression of the Star gene, along with other steroidogenic enzymes, leads to a decrease in testosterone production.[15]

Data Presentation: MEHP Concentrations in Human Samples

The following tables summarize reported concentrations of MEHP in human urine and serum/blood from various studies. Concentrations are highly variable and depend on factors such as age, sex, geography, and exposure sources.

Table 1: Urinary MEHP Concentrations in Various Populations

PopulationCountry/RegionNMatrixMedian (µg/L)95th Percentile (µg/L)Reference
General Population (Adults)USA (NHANES 1999-2000)-Urine4.346.4[16]
General Population (Adults)Taiwan290Urine7.9 (µg/g cr)-[11]
General Population (Children)Taiwan97Urine6.1 (µg/g cr)-[11]
Occupationally Exposed (PVC Workers)China74Urine565.7 (µg/g cr)-[17]
Unexposed Workers (Control)China63Urine5.7 (µg/g cr)-[17]
Children (School-Age)South Korea667Urine21.3-[18]
Prepubertal/Pubertal ChildrenItaly-Urine0.23-0.56 (µg/g cr)-[14]
Lactating WomenUSA-Urine--[19]

Note: "µg/g cr" denotes microgram per gram of creatinine, a common method for adjusting for urine dilution.

Table 2: Serum and Breast Milk MEHP Concentrations

PopulationCountry/RegionNMatrixMean/Median ConcentrationRangeReference
Children with AutismTurkey48Serum0.47 ± 0.14 µg/mL (Mean)-[20][21]
Healthy Children (Control)Turkey41Serum0.29 ± 0.05 µg/mL (Mean)-[20][21]
Lactating WomenTaiwan66Breast Milk0.3 µg/L (Median)0.05 - 2.1 µg/L[22]
Lactating WomenGermany78Breast Milk2.3 µg/L (Median)-[10]
Lactating WomenDenmark/Finland130Breast Milk11 µg/L (Median)1.5 - 1,410 µg/L[8]

Experimental Protocols

Accurate quantification of MEHP in biological matrices is essential for exposure assessment. The most common analytical methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Quantification of MEHP in Human Urine by LC-MS/MS

This protocol provides a generalized procedure for the analysis of MEHP and other phthalate metabolites in urine.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the analysis of urinary MEHP by LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[9]

  • Take a 100-200 µL aliquot of the urine sample.[23]

  • Add an internal standard solution containing isotopically labeled MEHP (e.g., ¹³C₄-MEHP or D₄-MEHP) to each sample, calibrator, and quality control (QC) sample.[23]

2. Enzymatic Deconjugation:

  • To measure total MEHP (free and glucuronidated), perform enzymatic hydrolysis.

  • Add an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) to the urine sample.[14]

  • Add β-glucuronidase from Helix pomatia or E. coli.[13][14]

  • Incubate the samples at 37°C for 90 minutes to 2 hours.[13][14]

3. Solid-Phase Extraction (SPE):

  • Acidify the samples with formic acid prior to extraction to ensure MEHP is in its unionized form.[23]

  • Use an automated or manual SPE system with a suitable cartridge (e.g., Oasis HLB).[1][14]

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by 0.1 M formic acid or water.[1][9]

  • Loading: Load the hydrolyzed urine sample onto the cartridge at a slow flow rate (e.g., 0.5 mL/min).[1]

  • Washing: Wash the cartridge with water and then a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.[1]

  • Elution: Elute the phthalate metabolites with a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate.[14][18]

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 1:9 acetonitrile-water).[18]

  • Chromatography: Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.[18]

    • Mobile Phase A: 0.1% acetic acid or formic acid in water.[1]
    • Mobile Phase B: Acetonitrile or methanol with 0.1% acid.[1]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[18]
    • Monitor the specific precursor-to-product ion transitions for MEHP and its internal standard in multiple reaction monitoring (MRM) mode.[18]

5. Quality Control:

  • Include calibration standards, procedural blanks, and low- and high-concentration QC samples in each analytical batch.[24]

  • The calibration curve should have a correlation coefficient (r²) > 0.99.[20]

  • The precision and accuracy of QC samples should be within ±15-20%.[23]

Quantification of MEHP in Human Urine by ELISA

Enzyme-linked immunosorbent assays offer a high-throughput and cost-effective alternative to LC-MS/MS for screening large numbers of samples.

1. Principle:

  • A direct competitive ELISA format is typically used.[25]

  • MEHP in the sample competes with a known amount of enzyme-labeled MEHP (e.g., MEHP-HRP) for binding to a limited number of anti-MEHP antibodies coated on a microplate.[25]

  • The amount of enzyme-labeled MEHP bound to the antibody is inversely proportional to the concentration of MEHP in the sample.

2. Assay Procedure (Generalized):

  • Add standards, controls, and urine samples to the wells of the antibody-coated microplate.

  • Add the MEHP-enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.[26]

  • Wash the plate to remove unbound reagents.[26]

  • Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.[26]

  • Stop the reaction with a stop solution.[26]

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the MEHP concentration in the samples by comparing their absorbance to the standard curve.[25]

3. Validation:

  • The assay should be validated for its linear range, limit of detection (LOD), specificity (cross-reactivity with other phthalate metabolites), and recovery.[25]

  • A typical dcELISA for MEHP can have a linear range of approximately 0.56 to 1000 ng/mL and a detection limit of around 0.39 ng/mL.[25]

Conclusion

MEHP is a crucial biomarker for assessing recent human exposure to DEHP. However, for a more comprehensive and accurate assessment of the total DEHP body burden, it is recommended to also measure its secondary oxidative metabolites, such as 5OH-MEHP and 5oxo-MEHP, which are present at higher concentrations in urine and are less susceptible to contamination. The toxicological significance of MEHP is underscored by its ability to act as an endocrine disruptor through interactions with nuclear receptors like PPARγ and the androgen receptor, and its capacity to induce testicular toxicity by inhibiting steroidogenesis. The analytical methods detailed in this guide, particularly LC-MS/MS, provide sensitive and specific means for the quantification of MEHP in human biological samples. Continued biomonitoring of MEHP and other DEHP metabolites is essential for understanding the extent of human exposure, elucidating the associated health risks, and evaluating the effectiveness of public health interventions aimed at reducing exposure to this ubiquitous environmental contaminant.

References

Foundational Studies on the Impact of MEHP on Mouse Embryo Development In Vitro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is a compound of significant interest in reproductive toxicology.[1][2] Human exposure to phthalates is widespread due to their presence in a vast array of consumer products, and concerns regarding their potential impact on reproductive health are growing.[1][2] This technical guide provides an in-depth overview of foundational in vitro studies investigating the effects of MEHP on preimplantation mouse embryo development. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative findings, and visualizing implicated biological pathways.

Core Findings: MEHP Impedes Preimplantation Development in a Dose-Dependent Manner

In vitro studies consistently demonstrate that MEHP exposure can adversely affect the developmental competence of mouse embryos. High concentrations of MEHP have been shown to significantly reduce the rates of blastocyst formation and hatching.[1][2] For instance, one foundational study revealed that while lower concentrations (0.1, 1, and 10 µM) of MEHP did not significantly impact development, concentrations of 100 µM and 1000 µM led to a marked decrease in the percentage of embryos reaching the blastocyst stage.[1] Specifically, in the control group, 43.8% of embryos developed into blastocysts, whereas only 20.9% and 5.1% reached this stage when treated with 100 µM and 1000 µM MEHP, respectively.[1] Furthermore, the hatching ability of the blastocysts that did form was also compromised at these higher concentrations.[1] Another key study reported that 1000 µM MEHP can block embryos at the 2-cell stage, suggesting a disruption of embryonic genome activation.[1]

Interestingly, for embryos that successfully develop to the hatched blastocyst stage at lower MEHP concentrations (0.1, 1, and 10 µM), the number of cells in the inner cell mass (ICM) and trophectoderm (TE) appears to be unaffected.[1] This suggests that MEHP's primary impact at these lower concentrations may not be on cell proliferation or the initial cell lineage commitment, but rather on the overall ability of the embryo to progress through key developmental milestones.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on the in vitro effects of MEHP on mouse embryo development.

Table 1: Effect of MEHP on Blastocyst Formation and Hatching Rates

MEHP Concentration (µM)Blastocyst Formation Rate (%)Hatched Blastocyst Rate (%)Study
0 (Control)43.868.6Braz-Arcanjo et al. (2023)[1]
0.1Not significantly different from controlNot significantly different from controlBraz-Arcanjo et al. (2023)[1]
1Not significantly different from controlNot significantly different from controlBraz-Arcanjo et al. (2023)[1]
10Not significantly different from controlNot significantly different from controlBraz-Arcanjo et al. (2023)[1]
10020.922.2Braz-Arcanjo et al. (2023)[1]
10005.1Not reportedBraz-Arcanjo et al. (2023)[1]

Table 2: Effect of MEHP on Blastocyst Cell Number

MEHP Concentration (µM)Inner Cell Mass (ICM) Cell Number (Mean ± SEM)Trophectoderm (TE) Cell Number (Mean ± SEM)Total Cell Number (Mean ± SEM)Study
0 (Control)Not reportedNot reportedNot reportedBraz-Arcanjo et al. (2023)[1]
0.1Not significantly different from controlNot significantly different from control128.0 ± 7.94Braz-Arcanjo et al. (2023)[1]
1Not significantly different from controlNot significantly different from controlNot reportedBraz-Arcanjo et al. (2023)[1]
10Not significantly different from controlNot significantly different from control106.6 ± 5.07Braz-Arcanjo et al. (2023)[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the foundational studies of MEHP's impact on in vitro mouse embryo development.

Mouse Strain and Embryo Collection
  • Mouse Strain: CD-1 mice are a commonly used outbred strain for these studies.

  • Superovulation: To maximize the yield of embryos, female mice are typically superovulated. This is achieved through intraperitoneal injections of pregnant mare's serum gonadotropin (PMSG), followed approximately 48 hours later by an injection of human chorionic gonadotropin (hCG).

  • Mating: Following hCG injection, females are paired with fertile males for mating.

  • Zygote Collection: Presumptive zygotes are collected from the oviducts of successfully mated females (identified by the presence of a copulatory plug) approximately 19-21 hours post-hCG injection. The cumulus cells surrounding the zygotes are removed by a brief incubation in a medium containing hyaluronidase.

In Vitro Culture and MEHP Exposure
  • Culture Medium: A commonly used culture medium is potassium simplex optimization medium with amino acids (KSOMaa) or a commercially available global medium. The culture is typically carried out in small droplets of medium under a layer of mineral oil to prevent evaporation.

  • MEHP Stock Solution: MEHP is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Treatment Groups: Zygotes are randomly allocated to different treatment groups, including a control group (culture medium only), a vehicle control group (culture medium with the same concentration of DMSO as the MEHP groups), and several MEHP exposure groups with varying concentrations (e.g., 0.1, 1, 10, 100, and 1000 µM).

  • Culture Duration: Embryos are cultured for a period of 5 to 6 days to allow for development to the hatched blastocyst stage.

Assessment of Developmental Endpoints
  • Blastocyst Formation and Hatching: The percentage of embryos that develop to the blastocyst stage and the percentage of blastocysts that successfully hatch from the zona pellucida are recorded at specific time points (e.g., daily).

  • Cell Number Quantification:

    • To determine the number of cells in the inner cell mass (ICM) and trophectoderm (TE), a differential staining protocol is often used.

    • This typically involves immunofluorescence staining for markers specific to each lineage (e.g., CDX2 for TE and OCT4 or NANOG for ICM) followed by nuclear counterstaining with a fluorescent dye like DAPI.

    • Confocal microscopy is then used to visualize and count the number of stained nuclei in each compartment.

Gene Expression Analysis
  • RNA Extraction: For gene expression analysis, blastocysts are pooled from each treatment group, and total RNA is extracted using a commercially available kit optimized for small sample sizes.

  • Quantitative Reverse Transcription PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR. This involves reverse transcribing the RNA into cDNA, followed by amplification with gene-specific primers. A housekeeping gene (e.g., H2afz) is used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway based on the foundational research.

MEHP_Experimental_Workflow Superovulation Superovulation of Female Mice (PMSG & hCG) Mating Mating with Fertile Males Superovulation->Mating Zygote_Collection Zygote Collection (from Oviducts) Mating->Zygote_Collection MEHP_Exposure In Vitro Culture with Varying MEHP Concentrations Zygote_Collection->MEHP_Exposure Developmental_Assessment Assessment of Developmental Endpoints MEHP_Exposure->Developmental_Assessment Gene_Expression Gene Expression Analysis MEHP_Exposure->Gene_Expression Blastocyst_Formation Blastocyst Formation Rate Developmental_Assessment->Blastocyst_Formation Hatching_Rate Hatching Rate Developmental_Assessment->Hatching_Rate Cell_Number ICM/TE Cell Number Developmental_Assessment->Cell_Number Data_Analysis Data Analysis and Interpretation Blastocyst_Formation->Data_Analysis Hatching_Rate->Data_Analysis Cell_Number->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for in vitro MEHP exposure studies in mouse embryos.

MEHP_Signaling_Pathway MEHP MEHP Exposure (High Concentration) Unknown_Mechanism Unknown Upstream Mechanism MEHP->Unknown_Mechanism Tet3 Increased Tet3 Gene Expression Unknown_Mechanism->Tet3 DNA_Demethylation Altered DNA Demethylation Tet3->DNA_Demethylation Gene_Expression_Changes Dysregulation of Gene Expression DNA_Demethylation->Gene_Expression_Changes Impaired_Development Impaired Embryo Development Gene_Expression_Changes->Impaired_Development Reduced_Blastocyst_Formation Reduced Blastocyst Formation Impaired_Development->Reduced_Blastocyst_Formation Reduced_Hatching Reduced Hatching Impaired_Development->Reduced_Hatching

Caption: Proposed signaling pathway of MEHP's impact on mouse embryo development.

Conclusion and Future Directions

The foundational in vitro studies summarized in this guide clearly indicate that MEHP can act as a reproductive toxicant at the preimplantation stage of mouse embryonic development. The dose-dependent reduction in blastocyst formation and hatching rates highlights the potential risks associated with exposure to high levels of this compound. The observed upregulation of the Tet3 gene suggests that disruption of epigenetic programming, specifically DNA methylation, may be a key molecular mechanism underlying MEHP's developmental toxicity.

Future research in this area should aim to further elucidate the upstream signaling pathways that lead to the observed changes in gene expression. Investigating the direct molecular targets of MEHP within the embryonic cells will be crucial for a complete understanding of its mechanism of action. Additionally, studies employing lower, more environmentally relevant concentrations of MEHP over longer exposure periods would provide valuable insights into the potential for cumulative effects. Finally, translating these findings from the mouse model to human embryonic development, while challenging, is a critical next step in assessing the true risk posed by MEHP to human reproductive health. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Detection of Mono(2-ethylhexyl) phthalate (MEHP) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is widespread, and monitoring MEHP in urine is a reliable method for assessing this exposure.[1] MEHP is considered a bioactive metabolite and has been linked to various toxic effects.[2] In urine, MEHP is primarily present as a glucuronide conjugate, which necessitates an enzymatic hydrolysis step prior to extraction and analysis for accurate quantification of total MEHP.[1][2]

These application notes provide detailed protocols for the detection and quantification of MEHP in human urine using various analytical techniques. The methods described are intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

Several analytical methods are available for the determination of MEHP in urine. The most common and robust techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, selectivity, and ability to analyze multiple phthalate metabolites simultaneously.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that often requires derivatization of the analyte to improve volatility and thermal stability.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody recognition, suitable for rapid analysis of a large number of samples.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance data for the different analytical methods used for MEHP detection in urine.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterValueReference
Limit of Quantification (LOQ)1 ng/mL[3]
Limit of Quantification (LOQ)1.2 - 2.6 ng/mL[5]
Limit of Detection (LOD)0.2 ng/mL[8]
Recovery> 90%[5]
Inter-day Precision< 12%[5]
Intra-day Precision< 8%[5]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValueReference
Limit of Detection (LOD)0.029 ng (per 2 µL injection)[7]
Limit of Quantification (LOQ)0.087 ng (per 2 µL injection)[7]
Recovery86.3% - 119%[6]
Coefficient of Variation (CV)0.6% - 6.1%[6]
Inter-day Precision1.4% - 5.4%[7]

Table 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ParameterValueReference
Limit of Detection (LOD)0.39 ng/mL
Linear Range0.56 - 1000 ng/mL
Recovery87.4% - 94.72%
Coefficient of Variation (CV)< 5%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of MEHP in Urine

This protocol describes a common method for the quantification of MEHP in urine using LC-MS/MS, incorporating enzymatic hydrolysis and solid-phase extraction (SPE).

1. Sample Preparation

  • Thawing and Homogenization: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity.

  • Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP or D₄-MEHP).[3]

  • Enzymatic Hydrolysis:

    • Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • Add 20 µL of β-glucuronidase from E. coli (>2,500 units).[1]

    • Vortex the mixture gently.

    • Incubate the sample at 37°C for 90 minutes to ensure complete deconjugation.[1]

  • Sample Cooling: After incubation, cool the sample to room temperature.

2. Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elution: Elute the MEHP and internal standard from the cartridge using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[1] Vortex to dissolve the residue.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[5]

  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for MEHP and its internal standard using Multiple Reaction Monitoring (MRM).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample (1 mL) IS Spike with Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C, 90 min) IS->Hydrolysis Load Load onto SPE Cartridge Hydrolysis->Load Wash Wash Cartridge Load->Wash Elute Elute MEHP Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Clean-up cluster_analysis Analysis Urine Hydrolyzed Urine Sample LLE Liquid-Liquid Extraction Urine->LLE Evap Evaporate to Dryness LLE->Evap Deriv Derivatization (e.g., Methylation) Evap->Deriv Cleanup Clean-up (e.g., Florisil) Deriv->Cleanup GCMS GC-MS Analysis Cleanup->GCMS ELISA_Workflow Coat Coat Plate with MEHP-conjugate Wash1 Wash Coat->Wash1 Block Block Wash1->Block Compete Add Sample/Standard & HRP-labeled MEHP Block->Compete Wash2 Wash Compete->Wash2 Substrate Add TMB Substrate Wash2->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

References

Application Note: Determination of Mono(2-ethylhexyl) Phthalate (MEHP) in Liver Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and biologically active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Human exposure to DEHP is widespread, and its metabolism to MEHP raises toxicological concerns.[3][4] Studies have indicated that MEHP can induce adverse health effects, with the liver being a primary target organ.[1][3][4][5] Exposure to MEHP has been associated with hepatic steatosis, alterations in lipid metabolism, and oxidative stress.[2][5] Therefore, the accurate quantification of MEHP in liver tissue is crucial for toxicological studies, risk assessment, and understanding the mechanisms of phthalate-induced hepatotoxicity.

This application note details a validated reversed-phase high-performance liquid chromatography (HPLC) method for the determination of MEHP in liver samples. The described protocol is based on the established method by Sircar et al. (2008) and is suitable for researchers, scientists, and professionals in drug development and toxicology.[6][7][8][9]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis LiverSample Liver Tissue Sample Homogenization Homogenize in Acetonitrile (B52724) LiverSample->Homogenization Centrifugation1 Centrifuge Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter through 0.45 µm Filter Reconstitution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection at 235 nm Separation->Detection Quantification Quantify MEHP Detection->Quantification

Figure 1. A schematic overview of the analytical workflow for the determination of MEHP in liver samples.

Protocol

1. Reagents and Materials

  • Methanol (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Sodium Phosphate Monobasic (NaH₂PO₄·H₂O)

  • Phosphoric Acid (85%)

  • MEHP analytical standard

  • Diisobutyl phthalate (DIBP) as internal standard (ISTD)

  • Liver tissue samples

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

3. Preparation of Standard Solutions and Reagents

  • Mobile Phase A: 25 mM Sodium Phosphate buffer. Dissolve an appropriate amount of NaH₂PO₄·H₂O in HPLC grade water, adjust pH to 3.0 with phosphoric acid, and filter.

  • Mobile Phase B: Acetonitrile.

  • MEHP Stock Solution: Accurately weigh and dissolve MEHP standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve DIBP in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the MEHP stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 30.38 µg/mL.[9] Spike each standard with the internal standard.

4. Sample Preparation

  • Weigh approximately 0.5 g of the liver tissue sample.

  • Add 2 mL of acetonitrile and the internal standard (DIBP).

  • Homogenize the tissue sample until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

5. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., Altima C18, 5 µm, 250 x 4.6 mm)
Mobile Phase Gradient elution with Mobile Phase A (25 mM NaH₂PO₄, pH 3.0) and Mobile Phase B (Acetonitrile)
Gradient Program A time-based linear gradient can be optimized. A starting point could be 60% B, increasing to 100% B.
Flow Rate 2 mL/min[9]
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25°C)
Detection UV at 235 nm[9]

6. Data Analysis

  • Identify the peaks for MEHP and the internal standard (DIBP) based on their retention times from the standard chromatograms.

  • Construct a calibration curve by plotting the peak area ratio of MEHP to the internal standard against the concentration of the MEHP working standards.

  • Quantify the concentration of MEHP in the liver samples by using the linear regression equation derived from the calibration curve.

Method Validation Summary

The following tables summarize the validation parameters for this HPLC method as reported by Sircar et al. (2008).[6][7][8][9]

Table 1: Linearity of MEHP Detection

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)
MEHP1 - 30.38> 0.999

Table 2: Precision of the Method

ParameterMEHP (%RSD)
Intra-day Precision 0.89% (n=6)
Inter-day Precision < 5.00%
Injection Precision 0.34%

Table 3: Accuracy and Recovery

Spiked Concentration Range (µg/mL)Average Recovery (%)
4.25 - 24.78> 95%

Table 4: Limits of Detection and Quantification

ParameterMEHP Concentration
Limit of Detection (LOD) Signal-to-Noise = 3
Limit of Quantification (LOQ) Signal-to-Noise = 10

Note: Specific concentration values for LOD and LOQ were not provided in the primary reference but were defined by the signal-to-noise ratio.[9]

Method Robustness

The method has been shown to be robust, with minor variations in mobile phase composition and flow rate not significantly affecting the results.[7]

This application note provides a detailed and validated HPLC-UV method for the quantitative determination of MEHP in liver tissue samples. The method is demonstrated to be linear, precise, accurate, and robust, making it a reliable tool for toxicological research and other applications where the measurement of MEHP in biological matrices is required.

References

Application Note: Quantification of Mono(2-ethylhexyl) Phthalate (MEHP) in Human Serum using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most toxic metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous due to its presence in a vast array of consumer and medical products. Consequently, the quantification of MEHP in human serum is a critical tool for assessing DEHP exposure and its potential health implications, including endocrine disruption and reproductive toxicity. This application note provides a detailed protocol for the sensitive and selective quantification of MEHP in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and reliable analytical technique for complex biological matrices.[1][2]

Metabolic Pathway of DEHP to MEHP

The metabolic conversion of DEHP to MEHP is a crucial step in its detoxification and elimination from the body. This biotransformation primarily occurs in the intestines and liver, catalyzed by various esterases and lipases. The initial hydrolysis of one of the ester bonds of DEHP results in the formation of MEHP and 2-ethylhexanol. MEHP can then be further metabolized through oxidation and subsequently conjugated with glucuronic acid for excretion in the urine.[3][4][5] Understanding this pathway is essential for interpreting biomonitoring data and assessing exposure.

MEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Esterases, Lipases) Oxidative_Metabolites Oxidative Metabolites (e.g., MEHHP, MEOHP) MEHP->Oxidative_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates Oxidative_Metabolites->Glucuronide_Conjugates Glucuronidation Excretion Urinary Excretion Glucuronide_Conjugates->Excretion

Figure 1: Metabolic pathway of DEHP to MEHP and subsequent excretion.

Experimental Workflow for MEHP Quantification

The accurate quantification of MEHP in human serum necessitates a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram outlines the key steps of the analytical protocol detailed in this document.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Human Serum Sample Fortification Fortification with Internal Standard Serum_Sample->Fortification Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Fortification->Enzymatic_Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for the quantification of MEHP in human serum.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of MEHP in human serum.

Table 1: Method Detection and Quantification Limits

ParameterValue (ng/mL)Reference
Limit of Quantification (LOQ)5.0[1][2]
Limit of Detection (LOD)0.24[6]

Table 2: Method Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)Reference
MEHP20101 ± 5.7< 6[1][2]
MEHP2-8 (range)107.7 ± 14.9< 15[6]

Experimental Protocols

Materials and Reagents
  • MEHP certified reference standard

  • Isotopically labeled MEHP internal standard (e.g., ¹³C₄-MEHP)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • β-glucuronidase

  • Human serum (blank)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction

This protocol is adapted from established methods for the analysis of phthalate metabolites in biological matrices.[1][2]

  • Sample Thawing and Aliquoting: Thaw frozen human serum samples on ice. Vortex gently to ensure homogeneity. Aliquot 200 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Fortification: Add 10 µL of the isotopically labeled MEHP internal standard solution (e.g., 1 µg/mL in methanol) to each serum sample, blank, and quality control sample.

  • Enzymatic Hydrolysis: To deconjugate glucuronidated MEHP, add 200 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Vortex briefly and incubate the samples at 37°C for 2 hours.

  • Protein Precipitation and Extraction: After incubation, allow the samples to cool to room temperature. Add 600 µL of acetone, vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of hexane (B92381) and 50 µL of formic acid to acidify the sample. Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a clean tube. Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for LC-MS/MS analysis of MEHP. Method optimization is recommended for specific instrumentation.

Table 3: Liquid Chromatography Parameters

ParameterCondition
LC SystemAgilent 1200 series or equivalent
ColumnC18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Capillary Voltage-3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure35 psi
MRM TransitionsMEHP: m/z 277 → 134, ¹³C₄-MEHP: m/z 281 → 137

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of MEHP in human serum using LC-MS/MS. The presented methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers, scientists, and drug development professionals. The provided quantitative data and experimental workflow diagrams serve as valuable resources for the implementation and validation of this method in a laboratory setting. Adherence to rigorous quality control procedures is essential for obtaining accurate and reproducible results in human biomonitoring and toxicological studies.

References

Application Notes and Protocols for Studying Mono(2-ethylhexyl) Phthalate (MEHP) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for investigating the toxic effects of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). The following sections detail in vitro and in vivo models, quantitative data from toxicity studies, detailed experimental protocols, and visualizations of key signaling pathways involved in MEHP-induced toxicity.

Experimental Models for MEHP Toxicity Studies

A variety of experimental models are employed to elucidate the mechanisms of MEHP toxicity across different biological systems.

  • In Vitro Models: These models are crucial for mechanistic studies at the cellular and molecular level. Common in vitro systems include:

    • Cell Lines: Human cell lines such as trophoblast cells (HTR-8/SVneo), hepatocellular carcinoma cells (HepG2), and macrophage-like cells (RAW 264.7) are used to study placental, liver, and immune toxicity, respectively.[1][2] Rodent cell lines like mouse Leydig cells (MA-10, TM3) are instrumental in assessing reproductive toxicity.[3]

    • Primary Cell Cultures: Primary cultures of testicular cells from various species, including chickens, rats, and mice, offer a model that closely mimics the in vivo environment to study effects on germ cells and Sertoli cells.[4]

    • Organotypic Cultures: Ex vivo cultures of ovarian follicles and seminiferous tubules allow for the investigation of MEHP's impact on tissue architecture and function in a three-dimensional context.[5]

    • Whole Embryo Cultures: Mouse preimplantation embryo cultures are utilized to assess the direct effects of MEHP on early developmental stages, such as blastocyst formation and hatching.[6]

  • In Vivo Models: Animal models are essential for understanding the systemic effects of MEHP and its impact on complex physiological processes.

    • Zebrafish (Danio rerio): The zebrafish model, particularly its embryonic and larval stages, is widely used for studying developmental toxicity and neurotoxicity due to its rapid development and optical transparency.[7][8][9][10]

    • Rodents (Mice and Rats): Rodent models are extensively used to investigate reproductive toxicity, hepatotoxicity, and neurotoxicity. They allow for the examination of endpoints such as hormonal changes, tissue pathology, and behavioral alterations.[11][12][13][14]

  • In Silico Models: Computational approaches are increasingly used to predict the toxicity of chemicals and to understand their mechanisms of action.

    • Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of compounds with their toxicological effects to predict the toxicity of new or untested chemicals.

    • Network Toxicology and Molecular Docking: These methods are used to identify potential protein targets of MEHP and to explore the molecular interactions that underlie its toxicity.

Quantitative Data on MEHP Toxicity

The following tables summarize quantitative data from various studies on the toxic effects of MEHP in different experimental models.

Table 1: In Vitro MEHP Toxicity Data
Cell/Tissue ModelMEHP ConcentrationExposure DurationObserved EffectReference
Mouse Ovarian Antral Follicles0.1 - 100 µg/mL96 hoursInhibition of follicle growth, increased ROS levels[5]
Mouse Preimplantation Embryos100 µM, 1000 µM6 daysReduced blastocyst formation and hatching[6]
Human Trophoblast Cells (HTR-8/SVneo)5 - 200 µM48 hoursReduced cell viability (MTT assay)[1]
Human Placental Cells (HTR-8)90 µM, 180 µM24 hoursIncreased generation of reactive oxygen species[15]
Chicken Post-natal Testis Culture1 µM, 10 µM96 hoursIncreased apoptosis (1 µM), reduced cell proliferation (10 µM)[4]
Mouse Leydig Tumor Cells (MA-10)10 - 300 µM24 hoursIncreased intracellular and mitochondrial ROS[16]
Mouse Skeletal Myoblasts (C2C12)10 - 100 µM-Inhibition of myotube formation and muscle differentiation markers[3]
HepG2 Cells100 - 500 µM24 hoursDecreased cell viability[2]
Mouse Oocytes50, 100, 200 µl (2.56 µM solution)22 hours (in vitro maturation)Dose-dependent reduction in progression to MII stage[12]
Table 2: In Vivo MEHP Toxicity Data
Animal ModelMEHP DoseExposure RouteDurationObserved EffectReference
Zebrafish (Danio rerio) Juveniles7.42 - 74.2 µg/LWaterborne4 weeksOxidative stress and apoptosis in the brain, disrupted locomotor activity[7]
Female Mice500, 1000 mg/kgOral-Delayed puberty onset[17]
Rats (Male and Female)-Oral Gavage60 daysAlterations in gut microbiota and metabolomic profiles, liver and kidney damage[13][14]

Experimental Protocols

This section provides detailed protocols for key assays used to assess MEHP toxicity.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • MEHP Treatment: Expose cells to various concentrations of MEHP (e.g., 10 - 500 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MEHP as described for the MTT assay. Include a positive control (e.g., tert-butyl hydroperoxide, TBHP).

  • DCFH-DA Loading: After MEHP treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[10]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.

Apoptosis Detection by TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Protocol (for adherent cells):

  • Sample Preparation: Grow and treat cells with MEHP on coverslips or in chamber slides.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[18]

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[19]

  • Equilibration: Wash with PBS and incubate with Equilibration Buffer for 10 minutes.[18]

  • TdT Labeling: Prepare the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) according to the manufacturer's instructions. Incubate the samples with the reaction mix for 60 minutes at 37°C in a humidified chamber.[18]

  • Detection:

    • Fluorescent Detection: If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with a DNA stain (e.g., DAPI). Mount the coverslips and visualize using a fluorescence microscope.

    • Colorimetric Detection: If using a biotin-labeled dUTP, incubate with streptavidin-HRP, followed by a substrate like DAB, which produces a colored precipitate.[20][21]

  • Controls: Include a positive control (cells treated with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme).[18]

Quantification of Testosterone (B1683101) by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a competitive ELISA for testosterone, testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding to a limited number of anti-testosterone antibodies coated on the microplate wells.

Protocol (General):

  • Sample Collection: Collect culture medium from Leydig cell cultures or serum from in vivo studies.

  • Assay Procedure:

    • Add standards, controls, and samples to the antibody-coated microplate wells.[2]

    • Add the enzyme-conjugated testosterone to each well.[2]

    • Incubate for the specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.[2]

    • Wash the plate to remove unbound components.[2]

    • Add a substrate solution that will react with the enzyme to produce a colored product.[2]

    • Stop the reaction and measure the absorbance at the appropriate wavelength.[2]

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of testosterone in the sample. Calculate the testosterone concentration based on a standard curve generated from the standards.

Gene Expression Analysis by qPCR

Principle: Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is used to amplify and simultaneously quantify a targeted DNA molecule. It is a powerful tool for measuring the expression levels of specific genes.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase in a qPCR instrument.

  • Thermal Cycling: Perform the thermal cycling protocol, which includes denaturation, annealing, and extension steps, to amplify the target gene.

  • Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target template. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the relative fold change in gene expression using the ΔΔCt method.

Protein Expression Analysis by Western Blot

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Sample Preparation: Lyse cells or tissues to extract proteins. Determine the protein concentration using an assay like the BCA assay.

  • Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways in MEHP Toxicity

MEHP exerts its toxic effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.

MEHP_Oxidative_Stress_Pathway MEHP MEHP Mitochondria Mitochondria MEHP->Mitochondria disrupts ETC Antioxidant_Enzymes Decreased Antioxidant Enzymes (SOD, GPX) MEHP->Antioxidant_Enzymes ROS Increased ROS Mitochondria->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage MAPK MAPK Pathway (p38, JNK) ROS->MAPK Antioxidant_Enzymes->ROS Apoptosis Apoptosis Oxidative_Damage->Apoptosis MAPK->Apoptosis

Caption: MEHP-induced oxidative stress pathway.

MEHP_Endocrine_Disruption_Pathway MEHP MEHP PPAR PPARα / PPARγ MEHP->PPAR activates AR Androgen Receptor (AR) MEHP->AR antagonizes ER Estrogen Receptor (ER) MEHP->ER modulates Gene_Expression Altered Gene Expression PPAR->Gene_Expression AR->Gene_Expression ER->Gene_Expression Steroidogenesis Inhibition of Steroidogenesis Gene_Expression->Steroidogenesis Lipid_Metabolism Disruption of Lipid Metabolism Gene_Expression->Lipid_Metabolism Reproductive_Toxicity Reproductive Toxicity Steroidogenesis->Reproductive_Toxicity Lipid_Metabolism->Reproductive_Toxicity

Caption: Endocrine disruption by MEHP.

MEHP_Neurotoxicity_Workflow Zebrafish Zebrafish Larvae/Juveniles MEHP_Exposure MEHP Exposure (e.g., 7-75 µg/L) Zebrafish->MEHP_Exposure Behavioral_Assays Behavioral Assays (Locomotor, Social) MEHP_Exposure->Behavioral_Assays Histology Histological Analysis (HE Staining) MEHP_Exposure->Histology Biochemical_Assays Biochemical Assays (Oxidative Stress, Apoptosis) MEHP_Exposure->Biochemical_Assays Transcriptomics Transcriptomic Analysis (RNA-Seq) MEHP_Exposure->Transcriptomics Neurobehavioral_Deficits Neurobehavioral Deficits Behavioral_Assays->Neurobehavioral_Deficits Neuronal_Damage Neuronal Damage Histology->Neuronal_Damage Biochemical_Assays->Neuronal_Damage Altered_Pathways Altered Signaling Pathways (p53, Neurodevelopment) Transcriptomics->Altered_Pathways Neurotoxicity Neurotoxicity Neurobehavioral_Deficits->Neurotoxicity Neuronal_Damage->Neurotoxicity Altered_Pathways->Neurotoxicity

Caption: Workflow for assessing MEHP neurotoxicity.

References

Application Notes and Protocols for In Vitro Assessment of MEHP's Estrogenic and Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and potential endocrine-disrupting properties, robust in vitro methods are essential to characterize its estrogenic and androgenic activities. These application notes provide detailed protocols for established in vitro assays to assess the potential of MEHP to interact with estrogen and androgen signaling pathways. The presented assays are designed to determine both agonistic (hormone-mimicking) and antagonistic (hormone-blocking) effects.

Current research indicates that MEHP does not exhibit significant estrogenic or androgenic activity as an agonist.[1][2][3] However, it has been shown to possess anti-estrogenic and anti-androgenic properties.[1][2][3]

Data Presentation: Quantitative Assessment of MEHP's Endocrine Activity

The following tables summarize the quantitative data from in vitro assays assessing the estrogenic and androgenic potential of MEHP.

Table 1: Estrogenic and Anti-Estrogenic Activity of MEHP

Assay TypeCell Line/SystemEndpointMEHP ActivityIC50 / EC50Reference CompoundReference Compound IC50 / EC50
Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeβ-galactosidase activityNo agonistic activity-17β-estradiol (E2)1.26 nM (EC50)
Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeβ-galactosidase activityAntagonistic activity125 µM (IC50)4-hydroxytamoxifen (B85900) (HT)1.11 µM (IC50)

Data from Kim et al., 2019.[1][2][3]

Table 2: Androgenic and Anti-Androgenic Activity of MEHP

Assay TypeCell Line/SystemEndpointMEHP ActivityIC50 / EC50Reference CompoundReference Compound IC50 / EC50
Yeast Androgen Screen (YAS)Saccharomyces cerevisiaeβ-galactosidase activityNo agonistic activity-5α-dihydrotestosterone (DHT)16.3 nM (EC50)
Yeast Androgen Screen (YAS)Saccharomyces cerevisiaeβ-galactosidase activityAntagonistic activity736 µM (IC50)Flutamide (FL)20.3 µM (IC50)
MDA-kb2 Reporter AssayMDA-kb2 human breast cancer cellsLuciferase activityNo antagonistic activity-Dihydrotestosterone (DHT)-

YAS data from Kim et al., 2019.[1][2][3] MDA-kb2 data from Chauvigné et al., 2005.[4]

Experimental Protocols

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This assay utilizes genetically modified Saccharomyces cerevisiae yeast strains that contain the human estrogen receptor (hERα) or androgen receptor (hAR) along with a reporter gene (lacZ), which expresses β-galactosidase upon receptor activation.

Principle: Agonistic compounds bind to the hormone receptor, leading to the expression of β-galactosidase, which can be quantified by a colorimetric reaction. Antagonistic compounds compete with a known agonist, leading to a reduction in β-galactosidase activity.

Materials:

  • YES/YAS yeast strains (Saccharomyces cerevisiae)

  • Yeast growth medium (e.g., YPD)

  • Assay medium with a colorimetric substrate (e.g., CPRG - chlorophenol red-β-D-galactopyranoside)

  • MEHP stock solution (in DMSO)

  • Reference agonists: 17β-estradiol (E2) and 5α-dihydrotestosterone (DHT)

  • Reference antagonists: 4-hydroxytamoxifen (HT) and Flutamide (FL)

  • 96-well microplates

  • Incubator (30°C)

  • Microplate reader

Protocol:

Agonist Assay:

  • Prepare a serial dilution of MEHP and the reference agonist (E2 for YES, DHT for YAS) in the assay medium in a 96-well plate. Include a solvent control (DMSO).

  • Inoculate the assay medium with the appropriate yeast strain (hER for YES, hAR for YAS).

  • Add the yeast suspension to each well of the 96-well plate.

  • Incubate the plates at 30°C for 48-72 hours.

  • Measure the optical density (OD) at a specific wavelength (e.g., 540 nm for color development and 620 nm for cell growth).

  • Correct the absorbance for cell growth.

  • Plot the dose-response curve and determine the EC50 value for the reference agonist. Assess if MEHP induces a response.

Antagonist Assay:

  • Prepare a serial dilution of MEHP and the reference antagonist (HT for YES, FL for YAS) in the assay medium.

  • Add a fixed concentration of the respective agonist (E2 for YES, DHT for YAS) to all wells, except for the negative control. This concentration should be at the EC50 value of the agonist.

  • Inoculate the assay medium with the appropriate yeast strain.

  • Add the yeast suspension to each well.

  • Incubate and measure the OD as described for the agonist assay.

  • Plot the dose-response curve and determine the IC50 value for MEHP and the reference antagonist.

MDA-kb2 Androgen Receptor Reporter Gene Assay

This assay employs the human breast cancer cell line MDA-kb2, which is stably transfected with a reporter construct containing the mouse mammary tumor virus (MMTV) promoter driving the expression of the luciferase gene. This promoter is responsive to androgens.

Principle: Androgenic compounds bind to the endogenous androgen receptor in MDA-kb2 cells, leading to the activation of the MMTV promoter and subsequent expression of luciferase. The light produced by the luciferase reaction is proportional to the androgenic activity. For anti-androgenic activity, the ability of a compound to inhibit the luciferase expression induced by a known androgen is measured.

Materials:

  • MDA-kb2 cell line

  • Cell culture medium (e.g., L-15 medium) supplemented with fetal bovine serum (FBS)

  • Hormone-stripped FBS (for the assay)

  • MEHP stock solution (in DMSO)

  • Reference agonist: Dihydrotestosterone (DHT)

  • Reference antagonist: Flutamide or Bicalutamide

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed MDA-kb2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the growth medium with a medium containing hormone-stripped FBS.

  • For agonist testing: Add serial dilutions of MEHP and DHT to the wells. Include a solvent control.

  • For antagonist testing: Add serial dilutions of MEHP in the presence of a fixed concentration of DHT (at its EC50).

  • Incubate the plate for 24 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).

  • Calculate the EC50 for agonists or IC50 for antagonists.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay uses the estrogen-responsive human breast cancer cell line MCF-7 to assess estrogenic activity.

Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number after a defined period of exposure is a measure of estrogenic activity. Anti-estrogenic compounds inhibit the proliferation induced by a known estrogen.

Materials:

  • MCF-7 cell line

  • Cell culture medium (e.g., DMEM) with FBS

  • Hormone-stripped FBS

  • MEHP stock solution (in DMSO)

  • Reference agonist: 17β-estradiol (E2)

  • Reference antagonist: 4-hydroxytamoxifen or Fulvestrant

  • 96-well cell culture plates

  • Cell proliferation detection reagent (e.g., MTT, SRB, or CyQUANT)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to attach.

  • Hormone-deprive the cells by incubating them in a medium with hormone-stripped FBS for 2-3 days.

  • For agonist testing: Treat the cells with serial dilutions of MEHP and E2.

  • For antagonist testing: Treat the cells with serial dilutions of MEHP in the presence of a fixed concentration of E2.

  • Incubate the plates for 6-7 days.

  • Quantify cell proliferation using a suitable method (e.g., for SRB assay, fix the cells, stain with Sulforhodamine B, and measure the absorbance).

  • Plot the dose-response curves and determine the relative proliferative effect (RPE) for agonists or the inhibitory concentration for antagonists.

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) or MEHP (Antagonist) ER Estrogen Receptor (ER) E2->ER Binding ER_HSP ER-HSP Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene Target Gene (e.g., lacZ, Luciferase) ERE->Gene Activation Transcription Gene Transcription Gene->Transcription Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT or MEHP (Antagonist) AR Androgen Receptor (AR) DHT->AR Binding AR_HSP AR-HSP Complex AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene Target Gene (e.g., lacZ, Luciferase) ARE->Gene Activation Transcription Gene Transcription Gene->Transcription YES_YAS_Workflow prep Prepare serial dilutions of MEHP and controls in 96-well plate inoculate Inoculate assay medium with YES or YAS yeast strain prep->inoculate add_yeast Add yeast suspension to wells inoculate->add_yeast incubate Incubate at 30°C for 48-72 hours add_yeast->incubate measure Measure Optical Density (OD) (540 nm and 620 nm) incubate->measure analyze Analyze data: Correct for cell growth, plot dose-response curves, determine IC50/EC50 measure->analyze Reporter_Assay_Workflow seed Seed MDA-kb2 cells in 96-well plate hormone_deprive Replace with hormone-stripped medium seed->hormone_deprive treat Treat with MEHP and controls (with/without agonist) hormone_deprive->treat incubate Incubate at 37°C for 24 hours treat->incubate lyse Lyse cells and add luciferase reagent incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data: Normalize to cell viability, plot dose-response curves, determine IC50/EC50 measure->analyze

References

Application Notes and Protocols for Studying MEHP Neurotoxicity in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the neurotoxic effects of mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widespread plasticizer di(2-ethylhexyl) phthalate (DEHP). Zebrafish offer a powerful in vivo system for high-throughput screening and detailed mechanistic studies due to their rapid development, optical transparency, and genetic tractability.

Mono-2-ethylhexyl phthalic acid (MEHP) is recognized as the most toxic metabolite of the plasticizer DEHP.[1][2] Studies have demonstrated that MEHP can impede the growth of zebrafish embryos and affect the expression of genes related to neurodevelopment at environmentally relevant concentrations.[1][2] This document outlines protocols for MEHP exposure, neurobehavioral assessment, and molecular analysis to characterize the neurotoxic potential of this compound.

Key Observed Neurotoxic Effects of MEHP in Zebrafish:

  • Behavioral Abnormalities: MEHP exposure significantly disrupts locomotor capacity, motor vigor, and social conduct in zebrafish larvae.[3] Abnormal neural behavior is also observed in dark-to-light cycle and phototaxis tests.[1][2]

  • Oxidative Stress and Apoptosis: Evidence indicates that MEHP exposure leads to oxidative stress and apoptosis in the developing zebrafish brain.[1][2][3]

  • Neuronal Damage: Histological staining has revealed damage to brain neurons, potentially linked to impaired synthesis and conduction of neurotransmitters.[3]

  • Altered Gene Expression: Transcriptomic analyses show that MEHP can alter the expression of genes in crucial signaling pathways, including the p53 pathway and others related to nervous system development, leading to impaired nerve conduction and neuronal development.[3]

  • Enzyme Inhibition: A decrease in acetylcholinesterase (AChE) activity has been observed in zebrafish larvae exposed to MEHP.[1][2]

Experimental Protocols

Protocol 1: MEHP Exposure of Zebrafish Embryos and Larvae

This protocol describes the static, non-renewal exposure of zebrafish embryos to various concentrations of MEHP to assess developmental and neurotoxic endpoints.

Materials:

  • Wild-type zebrafish embryos (e.g., AB strain)

  • MEHP stock solution (in a suitable solvent like DMSO)

  • Embryo medium (e.g., 0.3X Danieau's solution: 17 mM NaCl, 2 mM KCl, 0.12 mM MgSO4, 1.8 mM Ca(NO3)2, 1.5 mM HEPES, pH 7.6)[4]

  • Glass beakers or multi-well plates

  • Incubator at 28.5°C

Procedure:

  • Preparation of Exposure Solutions: Prepare a series of MEHP concentrations in embryo medium. A common range for neurotoxicity studies is 1.6 to 200 µg/L.[5][6] A vehicle control (e.g., 0.01% DMSO) must be included.[4]

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them. Exposures can begin as early as 2-6 hours post-fertilization (hpf).[4][5][6]

  • Exposure: Randomly distribute a specific number of healthy embryos (e.g., 20-30) into each experimental and control group. Place them in glass beakers or multi-well plates containing the respective MEHP solutions.

  • Incubation: Maintain the embryos in an incubator at 28.5°C on a 14/10-hour light/dark cycle.

  • Duration: The exposure duration can vary depending on the endpoints being studied. For developmental neurotoxicity, a common duration is from early embryogenesis up to 120 or 168 hpf.[4][5]

  • Monitoring: Observe the embryos daily for developmental milestones, malformations, and mortality.

Protocol 2: Neurobehavioral Assessment - Locomotor Activity

This protocol details the assessment of locomotor activity in zebrafish larvae following MEHP exposure, using a light-dark transition test.

Materials:

  • MEHP-exposed and control zebrafish larvae (e.g., 5-7 days post-fertilization)

  • Multi-well plates (e.g., 96-well)

  • Automated video tracking system

  • Deionized water or embryo medium

Procedure:

  • Acclimation: Transfer individual larvae to the wells of a multi-well plate containing fresh embryo medium. Allow the larvae to acclimate to the testing environment for a defined period (e.g., 30-60 minutes) in the dark.

  • Testing Paradigm: Subject the larvae to alternating periods of light and darkness. A common paradigm is several cycles of 5-10 minutes of light followed by 5-10 minutes of darkness.[7]

  • Data Acquisition: Use an automated video tracking system to record the movement of each larva throughout the test.

  • Data Analysis: Quantify various behavioral endpoints, including:

    • Total distance moved

    • Velocity

    • Time spent moving

    • Thigmotaxis (wall-hugging behavior)

    • Changes in activity during light-dark transitions.

Protocol 3: Molecular Analysis - Gene Expression Profiling

This protocol outlines the procedure for analyzing changes in gene expression in MEHP-exposed zebrafish larvae using quantitative real-time PCR (qPCR).

Materials:

  • MEHP-exposed and control zebrafish larvae

  • TRIzol reagent or similar RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., p53, casp3, nrf2, ho-1, il1b) and a reference gene (e.g., β-actin)

  • Real-time PCR system

Procedure:

  • Sample Collection: Pool a specific number of larvae (e.g., 10-20) per biological replicate for each treatment group.

  • RNA Extraction: Homogenize the larvae in TRIzol and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Data Presentation

Table 1: Summary of MEHP Exposure Concentrations and Durations in Zebrafish Neurotoxicity Studies

Study ReferenceMEHP Concentration(s)Exposure DurationZebrafish Stage
[3]7.42, 14.84, 29.68, 74.2 µg/L4 weeksJuveniles
[4]200 µg/L6 hpf to 120 hpfEmbryo to Larva
[5][6][8]1.6, 8, 40, 200 µg/L2 hpf to 168 hpfEmbryo to Larva

Table 2: Summary of Neurobehavioral Effects of MEHP on Zebrafish Larvae

Behavioral EndpointMEHP EffectStudy Reference
Locomotor CapacitySignificantly disrupted[3]
Motor VigorSignificantly disrupted[3]
Social ConductSignificantly disrupted[3]
Locomotor Activity (Dark-to-Light)Abnormal behavior[1][2]
PhototaxisAbnormal behavior[1][2]

Table 3: Summary of Molecular and Cellular Effects of MEHP in Zebrafish

EndpointMEHP EffectStudy Reference
Oxidative StressInduced[1][2][3]
Brain Cell ApoptosisInduced[1][2][3]
Acetylcholinesterase (AChE) ActivityDecreased[1][2]
p53 Signaling Pathway GenesExpression levels affected[3]
IL1β and IL-17 Signaling PathwaysHighly responsive (imbalanced immune system)[1][2][9]
Nrf2, HO-1, Keap1 mRNA expressionUpregulated[10]
Caspase3, Caspase9, BAX/Bcl-2 ratioUpregulated[10]
Thyroid Hormone (T4) LevelsDecreased[6]
Thyroid Hormone (T3) LevelsIncreased[6]

Visualizations

MEHP_Neurotoxicity_Workflow cluster_setup Experimental Setup cluster_assessment Assessment (e.g., 120-168 hpf) cluster_endpoints Endpoints Zebrafish Zebrafish Embryos (2-6 hpf) Exposure MEHP Exposure (e.g., 1.6 - 200 µg/L) Zebrafish->Exposure Control Vehicle Control (e.g., DMSO) Zebrafish->Control Behavior Neurobehavioral Assays (Locomotor Activity) Exposure->Behavior Molecular Molecular & Cellular Analysis Exposure->Molecular Control->Behavior Control->Molecular Behavioral_Effects Altered Locomotion, Abnormal Phototaxis Behavior->Behavioral_Effects Gene_Expression Gene Expression (qPCR, RNA-Seq) Molecular->Gene_Expression Histology Histology & Apoptosis (HE & TUNEL Staining) Molecular->Histology Enzyme_Activity Enzyme Assays (AChE) Molecular->Enzyme_Activity

Experimental workflow for assessing MEHP neurotoxicity.

MEHP_Signaling_Pathways cluster_cellular Cellular Stress & Damage cluster_pathways Affected Signaling Pathways cluster_outcomes Neurotoxic Outcomes MEHP MEHP Exposure Oxidative_Stress Oxidative Stress MEHP->Oxidative_Stress Immune_Imbalance Immune System Imbalance MEHP->Immune_Imbalance Neuronal_Damage Neuronal Damage MEHP->Neuronal_Damage p53 p53 Pathway Oxidative_Stress->p53 Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inflammation IL-1β / IL-17 Signaling Immune_Imbalance->Inflammation Gene_Dysregulation Altered Neurodevelopmental Gene Expression Neuronal_Damage->Gene_Dysregulation Apoptosis Brain Cell Apoptosis p53->Apoptosis Inflammation->Apoptosis Behavioral_Deficits Behavioral Deficits (Locomotion, Social) Apoptosis->Behavioral_Deficits Gene_Dysregulation->Behavioral_Deficits

Signaling pathways implicated in MEHP neurotoxicity.

References

Application Notes and Protocols for Fluorescence Tracing in MEHP Toxicokinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and more toxic metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential health risks. Fluorescence tracing offers a sensitive, efficient, and visually intuitive method to study the toxicokinetics of MEHP in both in vivo and in vitro models. This technique involves labeling MEHP with a fluorescent probe, allowing for its real-time tracking and quantification in biological systems.

This document provides detailed application notes and experimental protocols for the use of a 5-aminofluorescein (B15267) (AF) modified MEHP fluorescent probe (MEHP-AF) in toxicokinetic studies. The protocols are based on established methodologies and provide a framework for researchers to apply this technique in their own studies.

Core Advantages of Fluorescence Tracing for MEHP Toxicokinetics

  • High Sensitivity: Allows for the detection of low concentrations of MEHP-AF, enabling studies with low-dose exposures that are more relevant to real-world scenarios.[1]

  • Efficiency: The fluorescence microplate method is less time-consuming and involves easier sample processing compared to traditional chromatographic techniques.[1]

  • Specificity: Avoids interference from endogenous or exogenous DEHP and MEHP present in the experimental system.[1]

  • Visualization: Enables in situ localization and visualization of MEHP in tissues and cells, providing valuable spatial information on its distribution.[1]

Data Presentation

Table 1: Comparative Toxicokinetic Parameters of MEHP (Literature Data)

The following table summarizes key toxicokinetic parameters for MEHP from studies utilizing traditional methods. These values can serve as a benchmark for comparison when validating the fluorescence tracing method with MEHP-AF.

ParameterValue (in Rats)MethodReference
Tmax (h) 24HPLC--INVALID-LINK--[2]
Cmax (µg/mL) Varies with doseHPLC--INVALID-LINK--[2]
t1/2 (h) 6.0 - 18HPLC--INVALID-LINK--[2]
AUC (µg·h/mL) Varies with doseHPLC--INVALID-LINK--[2]

Note: Data from fluorescence tracing studies with MEHP-AF have shown similar toxicokinetic profiles at doses below 10 mg/kg.[1]

Table 2: Biodistribution of MEHP-AF in Mice

This table illustrates the relative distribution of MEHP-AF in various organs following intragastric administration, as determined by fluorescence intensity.

OrganRelative Fluorescence IntensityKey Finding
Liver +++Major site of accumulation.
Kidney +++Significant accumulation, indicating a primary route of excretion.
Testis ++Notable accumulation, relevant to MEHP's known reproductive toxicity.
Intestine +Site of absorption.
Spleen +Minor accumulation.
Brain -Minimal to no accumulation.

(Data synthesized from findings reported in Yu et al., 2021)[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of MEHP-AF Fluorescent Probe

This protocol describes a general method for synthesizing MEHP-AF by creating an amide bond between MEHP and 5-aminofluorescein.

Materials:

  • Mono(2-ethylhexyl) phthalate (MEHP)

  • 5-Aminofluorescein (5-AF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activation of MEHP:

    • Dissolve MEHP (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of MEHP.

    • Monitor the reaction by TLC.

  • Conjugation with 5-AF:

    • In a separate flask, dissolve 5-AF (1 equivalent) in anhydrous DMF.

    • Slowly add the activated MEHP-NHS ester solution to the 5-AF solution.

    • Let the reaction proceed overnight at room temperature in the dark.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Resuspend the residue in a small amount of DCM.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to separate MEHP-AF from unreacted starting materials.

    • Monitor the fractions by TLC and collect the fluorescent fractions corresponding to MEHP-AF.

  • Characterization:

    • Confirm the identity and purity of the synthesized MEHP-AF using techniques such as NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy.

Protocol 2: In Vivo Toxicokinetics and Biodistribution of MEHP-AF in Rodents

This protocol outlines the procedure for studying the absorption, distribution, and elimination of MEHP-AF in a rat or mouse model.

Materials:

  • MEHP-AF fluorescent probe

  • Sprague-Dawley rats or C57BL/6 mice

  • Vehicle for oral administration (e.g., corn oil)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Saline solution (for tissue perfusion)

  • Tissue homogenization buffer (e.g., RIPA buffer)

  • Fluorescence microplate reader

  • In vivo imaging system (optional)

Procedure:

  • Animal Dosing:

    • Acclimate animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Administer a single dose of MEHP-AF (e.g., 10 mg/kg) dissolved in the vehicle via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Collection and Processing:

    • At the final time point, euthanize the animals by an approved method.

    • Perfuse the circulatory system with cold saline to remove blood from the organs.

    • Excise and weigh the organs of interest (liver, kidneys, testes, spleen, intestine, brain, etc.).

    • Homogenize a portion of each tissue in homogenization buffer on ice.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Fluorescence Quantification (Microplate Assay):

    • Prepare a standard curve of MEHP-AF in the corresponding biological matrix (plasma or tissue homogenate from untreated animals).

    • Load plasma samples and tissue homogenate supernatants into a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader at the excitation and emission maxima for fluorescein (B123965) (approximately 490 nm and 520 nm, respectively).

    • Calculate the concentration of MEHP-AF in each sample using the standard curve.

  • In Vivo Imaging (Optional):

    • If available, use an in vivo imaging system to visualize the biodistribution of MEHP-AF in real-time in anesthetized animals at various time points after administration.

Protocol 3: In Vitro Cellular Uptake and Localization of MEHP-AF

This protocol details the use of confocal microscopy to visualize the uptake and subcellular localization of MEHP-AF in a cell culture model (e.g., HeLa cells).

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MEHP-AF fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture HeLa cells in a 37°C, 5% CO2 incubator.

    • Seed the cells onto glass-bottom confocal dishes or chamber slides and allow them to adhere and grow to 60-70% confluency.

  • MEHP-AF Incubation:

    • Prepare a working solution of MEHP-AF in serum-free cell culture medium.

    • Remove the complete medium from the cells and wash once with warm PBS.

    • Add the MEHP-AF solution to the cells and incubate for a specific time period (e.g., 2, 4, 6 hours) at 37°C.

  • Cell Fixation and Staining:

    • After incubation, remove the MEHP-AF solution and wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope.

    • Use the appropriate laser lines and emission filters for fluorescein (for MEHP-AF) and DAPI.

    • Acquire z-stack images to determine the subcellular localization of MEHP-AF.

Visualization of Workflows and Pathways

Experimental_Workflow_Toxicokinetics cluster_synthesis MEHP-AF Synthesis cluster_invivo In Vivo Study (Rodents) cluster_invitro In Vitro Study (Cell Culture) s1 MEHP + 5-AF s2 Conjugation Reaction s1->s2 s3 Purification s2->s3 s4 MEHP-AF Probe s3->s4 iv1 Oral Administration of MEHP-AF s4->iv1 Dosing ic2 Incubation with MEHP-AF s4->ic2 Treatment iv2 Blood Sampling (Time Course) iv1->iv2 iv3 Tissue Collection iv1->iv3 iv4 Sample Processing iv2->iv4 iv3->iv4 iv5 Fluorescence Microplate Assay iv4->iv5 iv6 Toxicokinetic & Biodistribution Data iv5->iv6 ic1 Cell Seeding ic1->ic2 ic3 Cell Fixation & Staining ic2->ic3 ic4 Confocal Microscopy ic3->ic4 ic5 Cellular Localization Data ic4->ic5

Caption: Experimental workflow for MEHP toxicokinetics using fluorescence tracing.

MEHP_Metabolism_and_Excretion MEHP_AF MEHP-AF (Absorbed) Liver Liver MEHP_AF->Liver Distribution Bile Bile (Excretion) Liver->Bile Metabolites Metabolites-AF Liver->Metabolites Metabolism Kidney Kidney Urine Urine (Excretion) Kidney->Urine Metabolites->Kidney Circulation

Caption: Simplified pathway of MEHP-AF distribution, metabolism, and excretion.

Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as concentrations, incubation times, and instrument settings, for their particular experimental conditions and cell or animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Assessing MEHP-Induced Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and active metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP).[1][2] Growing evidence suggests that MEHP is a reproductive and developmental toxicant, with oxidative stress implicated as a key mechanism of its toxicity.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular pathways affected by MEHP. These application notes provide a comprehensive overview and detailed protocols for assessing MEHP-induced oxidative stress in a laboratory setting.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[2] MEHP has been shown to increase ROS production, leading to cellular damage, including lipid peroxidation, DNA damage, and apoptosis.[2][4] Key cellular responses to oxidative stress involve the activation of antioxidant defense mechanisms, including enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the non-enzymatic antioxidant glutathione (GSH).[1][5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the antioxidant response.[6][7]

This document outlines protocols for the quantitative assessment of key markers of oxidative stress, providing researchers with the necessary tools to investigate the effects of MEHP on various cell types in vitro.

Key Experimental Protocols

This section details the methodologies for the principal assays used to evaluate MEHP-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a primary indicator of oxidative stress.[1] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe for detecting intracellular ROS.[8]

Protocol: DCFH-DA Assay

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of MEHP (e.g., 1 µM to 500 µM) for a predetermined duration (e.g., 24 hours).[1][2][9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

  • Staining with DCFH-DA:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free cell culture medium or PBS.[10]

    • Remove the culture medium containing MEHP and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10]

  • Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change or percentage relative to the vehicle-treated control.

Assessment of Lipid Peroxidation

Lipid peroxidation is a marker of oxidative damage to cell membranes.[11] Malondialdehyde (MDA) is a major end product of lipid peroxidation and can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.

Protocol: TBARS Assay

  • Sample Preparation:

    • Culture and treat cells with MEHP as described in the ROS protocol.

    • Harvest cells and lyse them in a suitable buffer (e.g., MDA Lysis Buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

    • Centrifuge the lysate to remove insoluble material.

  • TBARS Reaction:

    • Prepare the TBA reagent containing 0.5% thiobarbituric acid in 20% trichloroacetic acid (TCA) and 2.5 N HCl.

    • Mix a volume of the cell lysate supernatant with the TBA reagent.[12]

    • Incubate the mixture at 95°C for 20-25 minutes in a water bath.[12]

    • Cool the samples on ice to stop the reaction.[12]

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[12] A background measurement at 600 nm can be subtracted to correct for turbidity.[12]

  • Data Analysis:

    • Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.

    • Normalize the MDA concentration to the protein concentration of the cell lysate.

Measurement of Antioxidant Enzyme Activity

MEHP can alter the activity of key antioxidant enzymes.[1] Standardized assay kits are commercially available for measuring the activity of SOD, CAT, and GPx.[13][14][15][16]

a. Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[5]

Protocol:

  • Sample Preparation: Prepare cell lysates as described previously.

  • Assay Principle: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., NBT) that reacts with the superoxide to produce a colored product.[16][17] SOD in the sample will inhibit this reaction.

  • Procedure: Follow the manufacturer's instructions for the specific SOD assay kit. This generally involves adding the cell lysate to a reaction mixture and measuring the change in absorbance over time.[16]

  • Data Analysis: Calculate SOD activity based on the degree of inhibition of the colorimetric reaction, often expressed as units of SOD activity per milligram of protein.[15]

b. Catalase (CAT) Activity Assay

Catalase decomposes hydrogen peroxide into water and oxygen.[18]

Protocol:

  • Sample Preparation: Prepare cell lysates.

  • Assay Principle: The assay measures the rate of H₂O₂ decomposition.[19] This can be monitored directly by the decrease in absorbance at 240 nm as H₂O₂ is consumed, or through a coupled reaction where unreacted H₂O₂ reacts with a chromogenic substrate.[19][20]

  • Procedure: Follow the protocol provided with the commercial assay kit. This usually involves incubating the cell lysate with a known concentration of H₂O₂ and measuring the outcome.

  • Data Analysis: Catalase activity is calculated based on the rate of H₂O₂ degradation and is typically expressed as units of activity per milligram of protein.[20]

c. Glutathione Peroxidase (GPx) Activity Assay

GPx catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[14][21]

Protocol:

  • Sample Preparation: Prepare cell lysates.

  • Assay Principle: A common method is a coupled enzyme assay where GPx reduces a hydroperoxide, generating oxidized glutathione (GSSG).[14][22] Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][22]

  • Procedure: Adhere to the instructions of the chosen GPx assay kit.[13][14]

  • Data Analysis: GPx activity is directly proportional to the rate of decrease in absorbance at 340 nm and is expressed as units of activity per milligram of protein.[14]

Measurement of Glutathione (GSH) Levels

GSH is a major non-enzymatic antioxidant.[23] The ratio of reduced (GSH) to oxidized (GSSG) glutathione is an important indicator of cellular redox status.

Protocol: GSH/GSSG Assay

  • Sample Preparation:

    • Treat cells with MEHP.

    • For total glutathione measurement, lyse the cells in a buffer that preserves both GSH and GSSG.

    • For GSSG measurement, first, treat the lysate with a reagent that scavenges GSH (e.g., 1-methyl-2-vinylpyridinium triflate).[24]

  • Assay Principle:

    • Many commercial kits utilize an enzymatic recycling method.[24][25] GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, which is measured at 412 nm. GSSG is reduced to GSH by glutathione reductase, allowing for the measurement of total glutathione.[24]

    • Luminescence-based assays are also available, offering high sensitivity.[26][27]

  • Procedure: Follow the detailed protocol provided with the commercial assay kit.[24][27]

  • Data Analysis:

    • Generate a standard curve using known concentrations of GSH.

    • Determine the concentrations of total glutathione and GSSG in the samples.

    • Calculate the GSH/GSSG ratio.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: MEHP-Induced Intracellular ROS Production

Cell LineMEHP Concentration (µM)Fold Increase in DCF Fluorescence (vs. Control)
HTR-8/SVneo50Significant Increase[9]
HTR-8/SVneo90Significant Increase[2]
HTR-8/SVneo180Significant Increase[2][9]
MA-10 Leydig Cells100Significant Increase[28]
MA-10 Leydig Cells300Significant Increase[28]
RAW 264.7 Macrophages10-300Dose-dependent Increase[29][30]

Table 2: MEHP-Induced Lipid Peroxidation (MDA Levels)

Cell LineMEHP Concentration (µM)MDA Levels (nmol/mg protein)
HepG225Statistically significant increase
HepG250Statistically significant increase
HepG2100Statistically significant increase

Table 3: Effect of MEHP on Antioxidant Enzyme Activity

Cell LineMEHP ConcentrationSOD Activity (% of Control)CAT Activity (% of Control)GPx Activity (% of Control)
Mouse Ovarian Antral Follicles1-100 µg/mlDecreased[1]No significant change[1]Decreased[1]
Leydig Cells---Decreased[2]

Table 4: Effect of MEHP on Glutathione Levels

Cell LineMEHP ConcentrationGSH Levels (% of Control)GSSG Levels (% of Control)GSH/GSSG Ratio
Germ/Leydig Cells-Decreased[2]--

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MEHP_Oxidative_Stress_Pathway MEHP MEHP Mitochondria Mitochondria MEHP->Mitochondria dysfunction Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, GPx) MEHP->Antioxidant_Enzymes GSH ↓ Glutathione (GSH) MEHP->GSH ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (↑ MDA) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 ROS->Nrf2 activation Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Antioxidant_Genes ↑ Antioxidant Gene Expression ARE->Antioxidant_Genes Experimental_Workflow_ROS_Assay Start Start: Plate Cells Treat Treat with MEHP (various concentrations) Start->Treat Wash1 Wash with PBS Treat->Wash1 Stain Incubate with DCFH-DA Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Wash2->Measure Analyze Analyze Data: Fold change vs. Control Measure->Analyze Nrf2_Activation_Workflow Start Start: Cell Treatment with MEHP Lysate Prepare Nuclear and Cytosolic Fractions Start->Lysate Western_Blot Western Blot for Nrf2 Lysate->Western_Blot qPCR RT-qPCR for Nrf2 target genes (e.g., NQO1, HMOX1) Lysate->qPCR Analyze_WB Analyze Nrf2 levels in nucleus vs. cytosol Western_Blot->Analyze_WB Analyze_qPCR Analyze gene expression levels qPCR->Analyze_qPCR

References

Application Notes and Protocols for Investigating MEHP's Pathogenic Mechanisms Using Network Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing network toxicology to investigate the pathogenic mechanisms of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary and more toxic metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1][2][3] By integrating computational analysis with experimental validation, network toxicology offers a powerful approach to elucidate the complex interactions between MEHP, its biological targets, and resulting disease pathologies.

Introduction to Network Toxicology for MEHP Research

Network toxicology is an emerging discipline that combines principles of systems biology, bioinformatics, and toxicology to understand the adverse effects of chemicals on biological systems.[4] In the context of MEHP, this approach allows for the identification of potential protein targets, the construction of interaction networks, and the elucidation of key signaling pathways that are perturbed upon exposure. This methodology can reveal the molecular underpinnings of MEHP-associated health issues such as atherosclerosis, reproductive toxicity, and endocrine disruption.[5][6][7]

A typical network toxicology workflow for investigating MEHP's pathogenic mechanisms involves several key steps:

  • Target Prediction: Identifying potential protein targets of MEHP using various computational databases.

  • Disease-Associated Gene Collection: Gathering genes known to be associated with a specific disease of interest (e.g., atherosclerosis, inflammatory bowel disease).[5][8]

  • Network Construction: Building a protein-protein interaction (PPI) network of the common targets between MEHP and the disease.

  • Functional Enrichment Analysis: Identifying the key biological processes and signaling pathways enriched within the network.

  • Experimental Validation: Verifying the computational predictions through targeted in vitro and in vivo experiments.

Below is a diagram illustrating the general workflow of a network toxicology study.

Network_Toxicology_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation A MEHP Target Prediction (e.g., SwissTargetPrediction, TargetNet) C Intersection of Targets A->C B Disease Gene Collection (e.g., GeneCards, OMIM) B->C D Protein-Protein Interaction (PPI) Network Construction (e.g., STRING) C->D E Functional & Pathway Enrichment (GO & KEGG Analysis) D->E F In Vitro Assays (e.g., Cell Viability, Gene Expression) E->F H Molecular Docking & Dynamics E->H G In Vivo Models (e.g., Animal Studies) F->G I Identification of Pathogenic Mechanisms & Potential Biomarkers G->I H->I

A general workflow for a network toxicology investigation.

Key Signaling Pathways Implicated in MEHP Toxicity

Network toxicology studies have implicated several key signaling pathways in the pathogenic mechanisms of MEHP. Understanding these pathways is crucial for designing targeted experiments and for the development of potential therapeutic interventions.

  • Inflammatory and Immune Pathways: MEHP exposure has been shown to activate inflammatory responses and modulate immune pathways. This can contribute to conditions like atherosclerosis and inflammatory bowel disease.[5][8] Key pathways include TNF signaling and NF-κB signaling.[1][9][10]

  • Oxidative Stress Pathways: MEHP can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[7][11][12]

  • Hormone Signaling Pathways: As an endocrine-disrupting chemical, MEHP can interfere with hormone signaling, particularly steroidogenesis and estrogen signaling.[7][9][10][13] This is often mediated through receptors like the peroxisome proliferator-activated receptor (PPAR).[7][14]

  • Cell Growth and Proliferation Pathways: Pathways such as PI3K-Akt and MAPK are often dysregulated by MEHP, impacting cell cycle regulation and apoptosis.[1][9][10]

The following diagram illustrates the interplay between MEHP and some of these critical signaling pathways.

MEHP_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Pathological Outcomes MEHP MEHP Exposure ROS Increased ROS (Oxidative Stress) MEHP->ROS Inflammation Inflammatory Response MEHP->Inflammation Hormone_Dysregulation Hormone Dysregulation MEHP->Hormone_Dysregulation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis ROS->Cell_Cycle_Arrest MAPK MAPK Pathway ROS->MAPK Neurotoxicity Neurotoxicity ROS->Neurotoxicity NF_kB NF-κB Pathway Inflammation->NF_kB Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis IBD Inflammatory Bowel Disease Inflammation->IBD PPAR PPAR Signaling Hormone_Dysregulation->PPAR Reproductive_Toxicity Reproductive Toxicity Hormone_Dysregulation->Reproductive_Toxicity Cell_Cycle_Arrest->Reproductive_Toxicity MAPK->Cell_Cycle_Arrest PI3K_Akt PI3K-Akt Pathway PI3K_Akt->Cell_Cycle_Arrest NF_kB->Inflammation PPAR->Hormone_Dysregulation

Interplay of MEHP with key signaling pathways and outcomes.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies on the effects of MEHP on different cell types. This data is essential for designing experiments with relevant concentration ranges.

Cell LineMEHP ConcentrationObserved EffectReference
Mouse Embryos100 µM, 1000 µMReduced blastocyst formation and hatching[15][16]
Human Placental Cells180 µMDecreased cell viability after 48 hours[11]
Human Placental Cells45-180 µMInduced oxidative stress responses[11]
Human Lymphocytes100-2500 µMInduced DNA damage[11]
Human Neutrophils, Human Lymphoblast Cells, Mouse Leydig Cells100-500 µMStimulated ROS generation[11]
Mouse Macrophage RAW 264.7 Cells0-300 µMIncreased cell size and granularity, mitochondrial content, and oxidative stress[13]
Mouse Ovarian Antral Follicles1 µMReduced steroid production and increased ROS[7]
Chinese Hamster Ovary (CHO) Cells25 mMCaused significant DNA single-strand breaks[12]
MA-10 and MLTC-1 Leydig Cells0.5-150 µMRepressed cAMP-induced Star promoter activity[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the network toxicology-based investigation of MEHP's pathogenic mechanisms.

Protocol 1: Cell Culture and MEHP Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., HTR-8 for placental toxicity, RAW 264.7 for immune response, MA-10 for reproductive toxicity).[11][13][17]

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • MEHP Stock Solution: Prepare a high-concentration stock solution of MEHP (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: Seed cells in appropriate culture plates or flasks. Once they reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of MEHP. Ensure the final DMSO concentration is consistent across all treatment groups and the control group (typically ≤ 0.1%).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • MEHP Treatment: Treat the cells with a range of MEHP concentrations for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Protocol 3: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
  • Cell Treatment: Treat cells with MEHP in a 96-well black plate.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Following MEHP treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 5: Western Blotting for Protein Expression Analysis
  • Protein Extraction: Lyse MEHP-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 6: Molecular Docking
  • Ligand and Receptor Preparation: Obtain the 3D structure of MEHP and the target proteins from relevant databases (e.g., PubChem, Protein Data Bank). Prepare the molecules by removing water, adding hydrogen atoms, and assigning charges.

  • Binding Site Prediction: Identify the potential binding pocket on the target protein.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, PyRx) to predict the binding conformation and affinity of MEHP to the target protein.

  • Analysis of Interactions: Analyze the docking results to identify the key amino acid residues involved in the interaction and the binding energy. This can help to validate the predicted targets and provide insights into the mechanism of action.[5][6][19]

This comprehensive guide provides a solid foundation for researchers to apply network toxicology to investigate the pathogenic mechanisms of MEHP, ultimately contributing to a better understanding of its health risks and the development of potential preventative or therapeutic strategies.

References

Application Notes and Protocols for Studying MEHP-Protein Interactions Using Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing molecular docking to investigate the interactions between mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer DEHP, and various protein targets. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms of MEHP's endocrine-disrupting effects and for the development of safer alternatives.

Introduction to MEHP and Its Biological Impact

Mono(2-ethylhexyl) phthalate (MEHP) is a biologically active metabolite of di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant. Exposure to MEHP has been linked to a range of adverse health effects, primarily through its action as an endocrine-disrupting chemical. MEHP is known to interfere with several critical biological pathways by interacting with key proteins, including:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a pivotal role in lipid metabolism, adipogenesis, and inflammation. MEHP can act as a ligand for PPARγ, modulating its activity and leading to downstream effects on gene expression.[1]

  • Proteins involved in Steroidogenesis: MEHP can disrupt the synthesis of steroid hormones by targeting key enzymes and regulatory proteins in the steroidogenic pathway. This can lead to reproductive and developmental toxicity.[2][3][4]

  • Thyroid Hormone Receptors (TRs): MEHP has been shown to interfere with thyroid hormone signaling, which is essential for normal growth, development, and metabolism.[5][6][7]

Molecular docking is a powerful computational tool that allows for the prediction and analysis of the binding mode and affinity between a small molecule, such as MEHP, and a protein target. This approach can provide valuable insights into the specific amino acid residues involved in the interaction, the binding energy of the complex, and the potential functional consequences of this binding.

Key MEHP-Protein Interactions: Quantitative Data

Molecular docking studies have provided quantitative data on the binding of MEHP to various protein targets. The following table summarizes key findings from the literature.

Target ProteinDocking SoftwareBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesReference
PPARγ AutoDock Vina-5.0 to -7.0HIS323, HIS449, TYR473, SER289, CYS285[1][8]
Steroidogenic Acute Regulatory Protein (StAR) AutoDock VinaNot explicitly reportedNot explicitly reportedInferred from disruption of StAR-dependent cholesterol transport[2][3][4]
Thyroid Hormone Receptor α (TRα) AutoDock Vina-7.50 to -9.55Not explicitly reported[9]
Thyroid Hormone Receptor β (TRβ) AutoDock Vina-7.74 to -8.95Not explicitly reported[9]

Note: The binding affinities and interacting residues can vary depending on the specific crystal structure of the protein used, the docking software, and the parameters employed in the simulation.

Experimental Protocols for Molecular Docking of MEHP-Protein Interactions

This section provides a detailed protocol for performing molecular docking of MEHP with a protein target using AutoDock Vina, a widely used and freely available software.

Protocol 1: Molecular Docking of MEHP with PPARγ using AutoDock Vina

1. Preparation of the Receptor (PPARγ):

  • Obtain the Protein Structure: Download the 3D crystal structure of the human PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2ZK1.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool such as PyMOL or Chimera.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT).

2. Preparation of the Ligand (MEHP):

  • Obtain the Ligand Structure: The 3D structure of MEHP can be obtained from a chemical database such as PubChem (CID 9849). Download the structure in SDF or MOL2 format.

  • Prepare the Ligand:

    • Use a tool like Open Babel to convert the ligand structure to the PDBQT format.

    • During the conversion, define the rotatable bonds in the MEHP molecule. This allows for conformational flexibility during the docking simulation.

3. Setting up the Docking Simulation in AutoDock Vina:

  • Define the Grid Box: The grid box defines the search space for the docking simulation on the receptor.

    • Center: The grid box should be centered on the known binding site of PPARγ. Based on the co-crystallized ligand in PDB entry 2ZK1, the approximate center coordinates are: center_x = 15.190, center_y = 53.903, center_z = 16.917.

    • Dimensions: A common starting point for the grid box dimensions is 25 x 25 x 25 Å. The size should be large enough to accommodate the ligand and allow for some rotational and translational movement.

  • Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters.

    • exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the computation time but may lead to a more accurate result. The default value of 8 is often sufficient.

4. Running the Docking Simulation:

  • Execute AutoDock Vina from the command line, providing the configuration file as input:

5. Analysis of Results:

  • Binding Affinity: The predicted binding affinity (in kcal/mol) will be reported in the output log file (mehp_pparg_log.txt). More negative values indicate a stronger predicted binding.

  • Binding Poses: The output PDBQT file (mehp_pparg_out.pdbqt) will contain the predicted binding poses of MEHP. These can be visualized using PyMOL or Chimera to analyze the interactions with the protein.

  • Interacting Residues: In the visualization software, identify the amino acid residues of PPARγ that are within a certain distance (e.g., 4 Å) of the docked MEHP molecule. These are the potential key interacting residues. Based on crystallographic data, key interactions for MEHP with PPARγ involve hydrogen bonds with His323, His449, and Tyr473, and hydrophobic interactions with residues such as Cys285.[1][8]

6. Validation of Docking Protocol:

  • Redocking: A common validation method is to dock the co-crystallized ligand back into the binding site of the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

  • Comparison with Experimental Data: If experimental binding data (e.g., Ki or IC50 values) are available, these can be correlated with the docking scores for a series of known ligands to validate the scoring function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by MEHP and a typical experimental workflow for molecular docking.

MEHP's Impact on PPARγ Signaling Pathway

MEHP_PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEHP MEHP PPARg PPARγ MEHP->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerization CoR Co-repressors PPARg->CoR Dissociation PPRE PPRE PPARg->PPRE RXR->PPRE CoA Co-activators CoA->PPARg Recruitment TargetGenes Target Genes (Lipid Metabolism, Adipogenesis) PPRE->TargetGenes Transcription Regulation

Caption: MEHP binds to PPARγ, leading to changes in gene expression related to lipid metabolism.

MEHP's Disruption of Steroidogenesis

MEHP_Steroidogenesis_Pathway MEHP MEHP StAR StAR Protein MEHP->StAR Inhibits expression/ activity Cholesterol Cholesterol OMM Outer Mitochondrial Membrane Cholesterol->OMM IMM Inner Mitochondrial Membrane P450scc P450scc StAR->Cholesterol Transports Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroid_Hormones Steroid Hormones (e.g., Testosterone) Pregnenolone->Steroid_Hormones Further Synthesis

Caption: MEHP inhibits the StAR protein, disrupting cholesterol transport and steroid hormone synthesis.

MEHP's Interference with Thyroid Hormone Signaling

MEHP_Thyroid_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_T4 T3/T4 TR Thyroid Receptor (TRα/TRβ) T3_T4->TR Binds MEHP MEHP MEHP->TR Interferes with binding/activity TRE Thyroid Hormone Response Element TR->TRE Binds TargetGenes Target Genes (Growth, Metabolism) TRE->TargetGenes Transcription Regulation

Caption: MEHP can interfere with the binding of thyroid hormones to their receptors, disrupting gene regulation.

Experimental Workflow for MEHP-Protein Docking

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Receptor (Add H, Assign Charges) Save as PDBQT PDB->PrepProt LigandDB 2. Obtain Ligand Structure (e.g., from PubChem) PrepLig 4. Prepare Ligand (Define Rotatable Bonds) Save as PDBQT LigandDB->PrepLig Grid 5. Define Grid Box (Center and Dimensions) PrepProt->Grid Dock 6. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding Affinity, Poses, Interactions) Dock->Analyze Validate 8. Validate Protocol (Redocking) Analyze->Validate

Caption: A typical workflow for performing molecular docking of MEHP with a target protein.

By following these protocols and utilizing the provided information, researchers can effectively employ molecular docking to gain valuable insights into the mechanisms of MEHP-protein interactions, contributing to a better understanding of its toxicological effects and the development of safer chemical alternatives.

References

Troubleshooting & Optimization

overcoming challenges in MEHP quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Challenges in MEHP Quantification in Complex Matrices

Welcome to the technical support center for the quantification of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying MEHP in complex biological matrices like plasma, serum, or urine?

A1: The primary challenges in MEHP quantification stem from the inherent complexity of biological samples. These matrices contain a multitude of endogenous and exogenous compounds, such as proteins, lipids, and other metabolites, which can interfere with the analysis.[1][2] The main issues encountered are:

  • Matrix Effects: Co-eluting substances can suppress or enhance the ionization of MEHP in the mass spectrometer, leading to inaccurate quantification.[1][3] This is a major concern in LC-MS/MS analysis.[1]

  • Low Concentrations: MEHP is often present at very low concentrations (ng/mL levels), requiring highly sensitive analytical methods for detection and quantification.[4][5]

  • Sample Preparation Complexity: Efficiently extracting MEHP from the matrix while removing interfering components is crucial but can be a multi-step and time-consuming process.[2][6][7]

  • Analyte Stability: MEHP can be susceptible to degradation during sample collection, storage, and processing.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of MEHP?

A2: Minimizing matrix effects is critical for accurate and precise quantification.[1] Several strategies can be employed:

  • Effective Sample Preparation: The most crucial step is a robust sample clean-up procedure to remove interfering matrix components before analysis.[2][8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[2][6]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between MEHP and co-eluting matrix components is essential.[8] Using a high-efficiency column, such as a core-shell column, can improve separation.[5]

  • Use of Isotope-Labeled Internal Standards: A deuterated internal standard for MEHP (e.g., MEHP-d4) is highly recommended.[9][10][11] Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[9][11]

  • Column-Switching Techniques: This automated online sample clean-up method can significantly reduce matrix effects and improve the limit of detection.[12][13]

Q3: What is the recommended internal standard for MEHP quantification?

A3: The gold standard is an isotopically labeled version of the analyte.[9][11] For MEHP, a deuterated internal standard (e.g., MEHP-d4) is the preferred choice.[4][11] This is because it behaves almost identically to MEHP during extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects.[9][10][11] While a single deuterated standard can sometimes be used for a panel of phthalates, using a corresponding deuterated analog for each target analyte provides the highest level of accuracy.[11]

Q4: What are the typical recovery rates and limits of quantification (LOQ) I should expect for MEHP analysis in urine and serum?

A4: Recovery rates and LOQs can vary depending on the sample preparation method and analytical instrumentation. However, here is a summary of reported values from various studies to provide a general expectation:

MatrixSample PreparationAnalytical MethodRecovery (%)LOQ (ng/mL)
Urine Enzymatic Hydrolysis & Acidic ExtractionUPLC-MS/MS> 90%1.2 - 2.6
Urine Automated Off-line SPELC-MS/MS-1
Serum Column-SwitchingLC-MS/MS107.7 ± 14.9%0.08 - 0.67
Urine Column-SwitchingLC-MS/MS97.6 - 102.1%0.15 - 1.05

Data compiled from multiple sources.[4][12][14]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[15]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[15]
Column Void A void at the head of the column can cause split peaks.[15] Consider reversing the column (if permissible by the manufacturer) or replacing it.
Secondary Interactions Mobile phase pH may be causing secondary interactions with the stationary phase. Adjust the mobile phase pH.[15]
Extra-column Effects Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[15]
Problem 2: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh samples and standards to check for degradation.[16] Ensure proper storage conditions.
Inefficient Extraction Optimize the sample preparation method. Verify the pH of the sample before and after extraction. Ensure the correct SPE sorbent and elution solvents are being used.
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[17] Improve sample clean-up.[8] Check for co-eluting peaks.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for MEHP.
LC System Issues Check for leaks, ensure the correct mobile phase is being delivered, and verify the injection volume.[16]
Contamination of Ion Source Clean the ion source as per the manufacturer's instructions.[18]
Problem 3: High Background Noise or Baseline Drift
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[18]
Contaminated LC System Flush the entire LC system with an appropriate cleaning solution.
Matrix Effects In-source fragmentation of co-eluting compounds can increase background noise. Improve sample clean-up to remove these interferences.
Leaking Pump Seals Inspect and replace pump seals if necessary.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[16]
Problem 4: Inconsistent or Poor Recovery
Possible Cause Troubleshooting Step
Variability in Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automation can improve reproducibility.[6]
pH Sensitivity of Extraction The extraction efficiency of MEHP can be pH-dependent. Carefully control the pH during the extraction process.
Incomplete Elution from SPE Cartridge Optimize the elution solvent volume and composition to ensure complete elution of MEHP from the SPE sorbent.
Analyte Adsorption MEHP may adsorb to plasticware. Use glass or polypropylene (B1209903) labware to minimize this effect.
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process.[4]

Experimental Protocols

Protocol 1: MEHP Quantification in Urine using SPE and LC-MS/MS

This protocol is a generalized workflow for the determination of MEHP in urine.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples.

    • Take a 1 mL aliquot of urine and add 10 µL of MEHP-d4 internal standard solution.

    • Add 50 µL of β-glucuronidase enzyme solution to hydrolyze the conjugated MEHP.

    • Incubate the sample at 37°C for 2 hours.

    • Acidify the sample with formic acid to a pH of ~4.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute MEHP with 3 mL of methanol.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate MEHP from interferences (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for MEHP and MEHP-d4.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine/Serum Sample Add_IS Add MEHP-d4 Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (for urine) Add_IS->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Final MEHP Concentration Quantification->Result

Caption: General experimental workflow for MEHP quantification.

troubleshooting_low_signal cluster_sample_troubleshooting Sample Troubleshooting cluster_instrument_troubleshooting Instrument Troubleshooting Start Low or No MEHP Signal Check_Standards Analyze Freshly Prepared Standards Start->Check_Standards Signal_OK Signal OK? Check_Standards->Signal_OK Sample_Problem Issue is with Sample Preparation or Matrix Signal_OK->Sample_Problem No Instrument_Problem Issue is with LC-MS/MS System Signal_OK->Instrument_Problem Yes Optimize_Extraction Optimize SPE/LLE (pH, Solvents) Sample_Problem->Optimize_Extraction Check_LC Check LC System (Leaks, Flow Rate) Instrument_Problem->Check_LC Check_Recovery Evaluate Extraction Recovery Optimize_Extraction->Check_Recovery Dilute_Sample Dilute Sample to Reduce Matrix Effects Check_Recovery->Dilute_Sample Clean_Source Clean Ion Source Check_LC->Clean_Source Tune_MS Tune and Calibrate MS Clean_Source->Tune_MS

Caption: Troubleshooting logic for low MEHP signal.

References

Technical Support Center: Enhancing MEHP Detection in Low-Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in analyzing low concentrations of MEHP.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of MEHP?

A1: For detecting trace levels of MEHP, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method.[1][2][3] It is particularly well-suited for analyzing MEHP, which is a non-volatile and polar metabolite of Di(2-ethylhexyl) phthalate (DEHP).[4][5]

Compared to Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS offers several advantages for MEHP analysis:

  • No Derivatization Required: LC-MS/MS can directly analyze MEHP, simplifying sample preparation and avoiding potential analyte loss or introduction of contaminants.[4][6] GC-MS often requires a derivatization step to make MEHP volatile enough for analysis.[4]

  • Higher Sensitivity for Polar Analytes: LC-MS/MS is inherently better for polar, non-volatile compounds like MEHP.[5][7]

  • Reduced Thermal Degradation: As MEHP is not subjected to high temperatures in the injection port, the risk of thermal degradation is minimized.

While GC-MS/MS is a powerful technique for volatile and semi-volatile compounds, LC-MS/MS is generally the preferred method for achieving the lowest detection limits for MEHP in biological matrices.[4][6]

Q2: I am experiencing low or no signal for my MEHP samples. What are the common causes?

A2: Low signal intensity for MEHP can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Inefficient Sample Preparation: Poor recovery of MEHP during the extraction and cleanup steps is a primary cause of low signal. This can be due to an unoptimized Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[8][9]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., urine, plasma) can interfere with the ionization of MEHP in the mass spectrometer source, leading to signal suppression.[10][11]

  • Suboptimal Instrumental Conditions: Incorrect LC or MS parameters, such as mobile phase composition, gradient, ion source settings, or collision energy, can significantly reduce sensitivity.

  • Analyte Degradation: MEHP can degrade if samples are not stored or processed correctly. Exposure to certain pH conditions or enzymes in a biological matrix can be a factor.

  • Contamination: Widespread use of phthalates in laboratory equipment can lead to high background levels, masking the signal from low-concentration samples.[12]

Q3: What are matrix effects, and how can I minimize them?

A3: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, like MEHP, by co-eluting compounds from the sample matrix.[10][11][13] These effects are a major challenge in LC-MS/MS bioanalysis as they can lead to inaccurate quantification and reduced sensitivity.[14]

To minimize matrix effects, consider the following strategies:

  • Improve Sample Cleanup: Employ a more rigorous or selective sample preparation method, such as a well-optimized SPE protocol, to remove interfering matrix components before analysis.[10]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., change the column, modify the mobile phase, or adjust the gradient) to separate MEHP from the interfering compounds.[10]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₄-MEHP) is the most effective way to compensate for matrix effects. Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, it allows for accurate quantification.

  • Dilute the Sample: If the MEHP concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[14]

Q4: How can I improve the recovery of MEHP during Solid-Phase Extraction (SPE)?

A4: Low recovery in SPE is a common issue that can often be resolved by systematically optimizing each step of the process.[15][16] Key areas to focus on include:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for MEHP (e.g., a reversed-phase C18 sorbent for aqueous samples).

  • Conditioning and Equilibration: Properly wet the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with a solution similar to your sample matrix to ensure proper interaction.[8] Do not let the sorbent bed dry out before loading the sample.[15]

  • Sample Loading: The flow rate during sample loading should be slow and steady (e.g., 1-2 mL/min) to allow for sufficient interaction time between MEHP and the sorbent.[8][16] The sample's solvent composition and pH should also be optimized for retention.[17]

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the MEHP. If the wash solvent is too strong, you will lose your analyte.[16]

  • Elution Step: Use a strong enough elution solvent to ensure complete desorption of MEHP from the sorbent. You may also need to increase the volume of the elution solvent.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Low Analyte Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to diagnosing and resolving low recovery of MEHP during SPE.

Symptom Potential Cause Recommended Solution
Analyte found in flow-through (load fraction) 1. Improper Conditioning/Equilibration: Sorbent not properly wetted.[8] 2. Sample Solvent Too Strong: The sample is in a solvent that prevents MEHP from binding to the sorbent.[17] 3. Incorrect pH: The sample pH does not favor retention. 4. High Flow Rate: Sample loaded too quickly for effective binding.[8] 5. Sorbent Overload: Too much sample or matrix components loaded onto the cartridge.[17]1. Re-optimize conditioning and equilibration steps. Ensure the sorbent bed does not dry out.[15] 2. Dilute the sample with a weaker solvent (e.g., water or buffer). 3. Adjust the sample pH to ensure MEHP is in a neutral form for reversed-phase SPE. 4. Decrease the sample loading flow rate (e.g., ~1 mL/min).[8] 5. Reduce sample volume or use an SPE cartridge with a larger sorbent mass.[17]
Analyte found in wash fraction 1. Wash Solvent Too Strong: The wash solvent is partially eluting the MEHP along with the interferences.[16] 2. Incorrect pH in Wash Solvent: The pH of the wash solution is causing the analyte to elute prematurely.1. Decrease the organic content or strength of the wash solvent. 2. Ensure the pH of the wash solvent is consistent with the conditions required for MEHP retention.[17]
Analyte not found in any fraction (retained on cartridge) 1. Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the MEHP from the sorbent.[16] 2. Insufficient Elution Volume: Not enough solvent was used to elute the entire sample band. 3. Incorrect pH in Elution Solvent: The pH of the elution solvent does not favor elution.1. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[16] 2. Increase the volume of the elution solvent and apply it in multiple small aliquots.[9] 3. Adjust the pH of the elution solvent to ensure MEHP is in a state that is readily eluted.
Guide 2: Identifying and Mitigating Matrix Effects

Use this guide to determine if matrix effects are impacting your analysis and how to address them.

Step Action Interpretation of Result Solution
1. Qualitative Assessment Compare the peak shape and baseline of a neat standard (in solvent) with a post-extraction spiked sample (analyte added to blank matrix after extraction).If the peak in the matrix sample is broader, shows splitting, or has a significantly different retention time, matrix effects are likely present.Optimize chromatographic conditions (e.g., gradient, mobile phase) to improve peak shape.[10]
2. Quantitative Assessment Calculate the matrix factor (MF) using the following formula: MF (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100 [11]MF < 100%: Ion Suppression (signal is being reduced).[11] MF > 100%: Ion Enhancement (signal is being increased).[11] MF ≈ 100%: No significant matrix effect.For Suppression/Enhancement: 1. Improve sample cleanup to remove interfering components.[10] 2. Modify chromatography to separate MEHP from interferences. 3. Best Practice: Use a stable isotope-labeled internal standard to compensate for the effect.

Data Presentation

Table 1: Comparison of Analytical Methods for MEHP Detection
Parameter LC-MS/MS GC-MS/MS Reference
Typical Limit of Detection (LOD) 0.006 - 0.05 µg/LGenerally higher than LC-MS/MS for this analyte[1][6]
Sample Preparation Simple extraction (SPE or LLE)Often requires derivatization[6]
Suitability for MEHP Excellent for polar, non-volatile metabolitesLess suitable; requires derivatization to increase volatility[3][5]
Throughput High, especially with online SPE systemsCan be lower due to derivatization step
Table 2: Typical Performance Data for MEHP Sample Preparation
Extraction Method Matrix Average Recovery Key Considerations Reference
Online SPE Human UrineHigh (not specified)High throughput, automated, reduces contamination risk.[1]
Offline SPE Various70 - 120%Requires careful optimization of each step.[6]
Liquid-Liquid Extraction (LLE) Wastewater>85%Can be labor-intensive and use large solvent volumes.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Human Urine87 - 95%Good for rapid screening, but may have cross-reactivity.[12]

Experimental Protocols

Protocol: MEHP Analysis in Aqueous Samples (e.g., Urine) by SPE and LC-MS/MS

This protocol provides a general workflow. It should be optimized and validated for your specific application and matrix.

1. Sample Pre-treatment:

  • Thaw frozen samples to room temperature.

  • Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to pellet any precipitates.

  • Take a 1 mL aliquot of the supernatant.

  • Add an internal standard (e.g., ¹³C₄-MEHP) to all samples, standards, and blanks.

  • If enzymatic hydrolysis is needed to measure total MEHP (conjugated and unconjugated), incubate the sample with β-glucuronidase.

2. Solid-Phase Extraction (SPE):

  • Cartridge: Reversed-phase C18 (or similar polymer-based sorbent), 100-200 mg, 3 mL.

  • Conditioning: Wash the cartridge with 3 mL of methanol (B129727) followed by 3 mL of reagent water. Do not allow the sorbent to dry.

  • Loading: Load the 1 mL pre-treated sample onto the cartridge at a slow, constant flow rate (approx. 1 drop/second).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the MEHP with 2-4 mL of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex and transfer to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient might start at 20% B, ramp to 95% B, hold, and then return to initial conditions.

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for MEHP.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for MEHP and its internal standard for maximum sensitivity and selectivity.

Visualizations

SPE_Workflow Figure 1: General Solid-Phase Extraction (SPE) Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Condition (Activate sorbent with Methanol) Equilibrate 2. Equilibrate (Prepare sorbent with Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte is retained) Equilibrate->Load Wash 4. Wash (Interferences are removed) Load->Wash Elute 5. Elute (Analyte is collected) Wash->Elute Analysis Proceed to LC-MS/MS Analysis Elute->Analysis

Figure 1: General Solid-Phase Extraction (SPE) Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Low MEHP Signal Intensity Start Low or No MEHP Signal Detected Check_Recovery Analyze Fractions from SPE? (Load, Wash, Elute) Start->Check_Recovery Analyte_Lost Analyte Lost During Prep. (Low Recovery) Check_Recovery->Analyte_Lost Yes Good_Recovery Recovery is Good (>80%) Check_Recovery->Good_Recovery No Optimize_SPE Optimize SPE Method: - Check Solvents & pH - Adjust Flow Rate - Change Sorbent Analyte_Lost->Optimize_SPE Check_Matrix Assess Matrix Effects? (Post-Spike vs. Neat Std) Good_Recovery->Check_Matrix Suppression Signal Suppression Confirmed Check_Matrix->Suppression Yes No_Suppression No Significant Matrix Effects Check_Matrix->No_Suppression No Optimize_LC Improve Cleanup or Modify LC Method to Separate Interferences Suppression->Optimize_LC Check_MS Review MS/MS Parameters: - Ion Source Settings - Gas Flows - MRM Transitions No_Suppression->Check_MS

Figure 2: Troubleshooting Low MEHP Signal Intensity

Matrix_Effects Figure 3: Illustration of Matrix Effects in LC-MS cluster_ideal Ideal Scenario (Neat Standard) cluster_matrix Real Scenario (with Matrix) ESI_Source1 ESI Droplet MS1 To Mass Analyzer (High Signal) ESI_Source1->MS1 Efficient Ionization Analyte1 MEHP Analyte1->ESI_Source1 ESI_Source2 ESI Droplet MS2 To Mass Analyzer (Suppressed Signal) ESI_Source2->MS2 Inefficient Ionization Analyte2 MEHP Analyte2->ESI_Source2 Matrix Matrix Interference Matrix->ESI_Source2

Figure 3: Illustration of Matrix Effects in LC-MS

References

Technical Support Center: Optimizing Cell Viability in MEHP Exposure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mono(2-ethylhexyl) phthalate (B1215562) (MEHP). The information aims to help optimize cell viability and ensure reliable results in MEHP exposure experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MEHP to use in my cell culture experiments?

A1: The optimal MEHP concentration is highly dependent on the cell type and the experimental endpoint. It is crucial to perform a dose-response study to determine the appropriate concentration for your specific model. High concentrations of MEHP can lead to significant decreases in cell viability. For instance, in human embryonic stem cells, viability decreased significantly at 1000 µmol/L MEHP[1]. In contrast, some studies on human ovarian cell lines showed no significant effect on viability at concentrations up to 20.51 mM after 7 days of exposure[2].

Q2: How long should I expose my cells to MEHP?

A2: The duration of MEHP exposure will influence the observed effects on cell viability. Short-term exposure (e.g., 2 hours) can cause a significant decrease in viability in some cell lines, such as Chinese hamster ovary (CHO) cells[3]. Longer exposure times, such as 48 hours, have been shown to reduce cell viability in a dose-dependent manner in mouse spermatogonia-derived (GC-1) cells[4][5]. It is recommended to conduct a time-course experiment to identify the most relevant exposure duration for your research question.

Q3: My cells are dying even at low concentrations of MEHP. What could be the issue?

A3: Several factors could contribute to unexpected cell death. Consider the following:

  • Solvent Toxicity: MEHP is often dissolved in solvents like DMSO or ethanol (B145695). Ensure the final concentration of the solvent in your culture medium is not toxic to your cells. A solvent control group is essential in every experiment[1][4].

  • MEHP Purity and Stability: Verify the purity of your MEHP stock. Impurities could be cytotoxic. Also, consider the stability of MEHP in your culture medium over the course of the experiment.

  • Contamination: Phthalates are common environmental contaminants and can be present in laboratory plastics, reagents, and water[6][7]. This background contamination could potentiate the effects of the MEHP you are adding. Using high-purity reagents and glassware is recommended[6].

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MEHP. For example, base excision repair-deficient EM9 cells are particularly sensitive to MEHP-induced cytotoxicity[3].

Q4: How can I prepare and handle MEHP to ensure consistent results?

A4: MEHP is a low-melting solid and is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF)[8]. To ensure consistency:

  • Prepare a concentrated stock solution in a suitable solvent.

  • Purge the stock solution with an inert gas to prevent oxidation.

  • Store the stock solution at -20°C for long-term stability[8].

  • When preparing working solutions, ensure the MEHP is fully dissolved and evenly dispersed in the culture medium. Sonication or vortexing may be necessary.

  • Due to its hydrophobic nature, MEHP may be difficult to dissolve in aqueous culture media. Some researchers have tried dissolving it in the serum component of the medium first[9].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent cell viability results between experiments. - Variable MEHP concentration due to improper dissolution.- Degradation of MEHP stock solution.- Inconsistent cell passage number or confluency.- Ensure complete dissolution of MEHP in the solvent before adding to the medium.- Prepare fresh working solutions for each experiment from a properly stored stock.- Use cells within a consistent passage number range and seed at a consistent density.
High background cell death in control groups. - Solvent toxicity.- Contamination of culture medium or reagents with phthalates or other toxins.- Suboptimal cell culture conditions.- Test for solvent toxicity by treating cells with the highest concentration of the solvent used in the experiment.- Use certified phthalate-free labware and high-purity water and reagents[6].- Ensure optimal incubator conditions (temperature, CO2, humidity) and media formulation.
Unexpected morphological changes in cells. - MEHP-induced cytotoxicity or stress responses.- pH shift in the culture medium.- Document any morphological changes with microscopy.- Correlate morphological changes with viability data.- Monitor the pH of the culture medium, as some cellular processes can alter it.
Difficulty dissolving MEHP in culture medium. - Hydrophobic nature of MEHP.- Use a suitable organic solvent like DMSO or ethanol to prepare a stock solution[8].- Ensure the final solvent concentration is non-toxic to the cells.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.

Quantitative Data Summary

Table 1: Effect of MEHP Concentration on Cell Viability in Various Cell Lines

Cell LineMEHP ConcentrationExposure DurationEffect on Cell ViabilityReference
Chinese hamster ovary (CHO) - EM910 mM2 hoursSignificant decrease[3]
Human embryonic stem cells (hESCs)1000 µmol/L5 daysSignificant decrease[1]
Mouse spermatogonia-derived (GC-1)200 µM48 hoursDecreased to ~86%[4]
Mouse spermatogonia-derived (GC-1)400 µM48 hoursDecreased to ~67%[4]
Human umbilical vein endothelial cells (HUVEC)100 µM48 hoursDecreased by ~50%[10]
Mouse Leydig tumor cells (MA-10)10 - 300 µM24 hoursNo effect[11]
Human amniotic epithelial cells (AV3)1, 10, 100 µM24 & 48 hoursNo significant effect
C2C12 myoblasts> 100 µM48 hoursDecreased viability[12]
INS-1 (pancreatic beta-cell)25 - 1600 µM24 hoursDose-dependent decrease[13]
HepG2 (human liver cancer)VariousNot specifiedDose-dependent decrease[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a common method to assess cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • Complete culture medium

  • MEHP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of MEHP in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve MEHP) and a negative control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared MEHP dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • MEHP stock solution

  • CCK-8 solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 10,000 cells per well in a 96-well plate and culture for 24 hours[5].

  • Treat the cells with various concentrations of MEHP (e.g., 50, 100, 200, and 400 μM) for the desired duration (e.g., 48 hours)[4][5]. Include appropriate controls.

  • After the treatment period, add CCK-8 solution to each well and incubate for an additional 2 hours[5].

  • Measure the optical density at 450 nm using a microplate reader[5].

  • Express cell viability as a percentage of the control group[4].

Visualizations

MEHP_Induced_Oxidative_Stress_Pathway MEHP MEHP Exposure Mitochondria Mitochondria MEHP->Mitochondria Induces dysfunction AntioxidantEnzymes Decreased Antioxidant Enzymes (SOD1, GPX) MEHP->AntioxidantEnzymes ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage AntioxidantEnzymes->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: MEHP-Induced Oxidative Stress and Cell Death Pathway.

Experimental_Workflow_for_Cell_Viability_Assay Cell_Culture 1. Seed Cells in 96-well Plate MEHP_Prep 2. Prepare MEHP Dilutions & Controls Treatment 3. Treat Cells with MEHP/Controls MEHP_Prep->Treatment Incubation 4. Incubate for Desired Duration Treatment->Incubation Assay_Reagent 5. Add Viability Assay Reagent (e.g., MTT, CCK-8) Incubation->Assay_Reagent Incubate_Assay 6. Incubate Assay_Reagent->Incubate_Assay Read_Plate 7. Measure Absorbance Incubate_Assay->Read_Plate Data_Analysis 8. Calculate % Cell Viability Read_Plate->Data_Analysis

Caption: General Workflow for MEHP Cell Viability Experiments.

Caption: Troubleshooting Logic for Unexpected Cell Death.

References

MEHP Stability in Laboratory Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) in laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What is MEHP and why is its stability a concern in laboratory samples?

A1: MEHP, or Mono(2-ethylhexyl) phthalate, is a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Its stability is a critical concern because DEHP can leach from laboratory equipment (e.g., plastic tubes, blood bags) and be enzymatically hydrolyzed to MEHP within the biological sample itself, leading to artificially inflated MEHP concentrations.[1][2] Conversely, MEHP can also degrade if samples are not handled and stored correctly.

Q2: What are the optimal storage conditions for ensuring MEHP stability in urine samples?

A2: For urine samples, it is recommended to cool them immediately after collection and store them at subfreezing temperatures within hours.[3] Studies have shown that total phthalate metabolite concentrations, including MEHP, are stable at -70°C for up to one year, even with multiple freeze-thaw cycles.[3][4] Storage at 4°C (refrigeration) or 25°C (room temperature) can lead to a decrease in the concentration of MEHP and its glucuronide conjugates over time.[3] Long-term storage at -20°C has also been shown to be a viable option for preserving phthalate metabolites in urine.[5][6]

Q3: What are the best practices for storing blood, plasma, and serum samples for MEHP analysis?

A3: Due to the presence of lipases in plasma that can hydrolyze DEHP to MEHP, it is crucial to minimize the time between blood collection and processing.[1] For long-term stability, it is recommended to freeze plasma and serum samples at -80°C. If snap-freezing is possible, using liquid nitrogen is preferred, followed by rapid thawing in room temperature water to minimize metabolite degradation.[1][7] Repeated freeze-thaw cycles should be avoided as much as possible, as they can affect the stability of various metabolites.[8][9][10]

Q4: I am observing unexpectedly high levels of MEHP in my blood samples. What could be the cause?

A4: Unusually high MEHP levels in blood, plasma, or serum can be a result of post-collection hydrolysis of DEHP that has leached from collection tubes, storage bags, or other plastic labware.[1][2] This is a significant issue in blood banking, where DEHP from PVC bags can be converted to MEHP during storage.[1] To mitigate this, use glass or polypropylene (B1209903) tubes for collection and storage whenever possible and process samples promptly.

Q5: My MEHP signal is low or inconsistent in my LC-MS/MS analysis. What are the common causes?

A5: Low or inconsistent MEHP signals can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of MEHP in the mass spectrometer's ion source, leading to inaccurate quantification.[6]

  • Inefficient Extraction: The sample preparation method may not be effectively extracting MEHP from the matrix, resulting in low recovery.

  • Analyte Degradation: Improper sample storage or handling may have led to the degradation of MEHP.

  • Suboptimal LC-MS/MS Parameters: The instrument parameters, such as ionization source settings and collision energy, may not be optimized for MEHP detection.

Q6: How can I identify and mitigate matrix effects in my MEHP analysis?

A6: Matrix effects can be identified using a post-column infusion experiment or a post-extraction spike analysis.[6] To mitigate matrix effects, consider the following strategies:

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₄-MEHP) is highly recommended. It behaves similarly to the analyte during sample preparation and ionization, allowing for accurate correction of matrix effects.

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate MEHP from co-eluting interferences.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Data Presentation: Summary of MEHP Stability in Laboratory Samples

Sample MatrixStorage TemperatureTimeframeStability SummaryRecommendations
Urine Room Temperature (~25°C)> 24 hoursSignificant decrease in MEHP and its glucuronide conjugates.[3]Avoid. If temporary storage is necessary, keep it as short as possible.
Refrigerated (4°C)> 3 daysDecrease in MEHP and its glucuronide conjugates.[3]Suitable for short-term storage (up to 24-48 hours).[11]
Frozen (-20°C)Long-termGenerally stable.[5][6]A viable option for long-term storage.
Frozen (-70°C / -80°C)Up to 1 yearStable, even with multiple freeze-thaw cycles.[3][4]Recommended for long-term storage.
Blood/Plasma/Serum Room Temperature> 2 hoursPotential for significant increase in MEHP due to enzymatic conversion of DEHP.[1]Avoid. Process samples as quickly as possible.
Refrigerated (4°C)Short-termSlower enzymatic conversion of DEHP to MEHP compared to room temperature, but still a risk.Process to plasma/serum and freeze as soon as possible.
Frozen (-20°C)Long-termBetter than refrigeration, but -80°C is preferred for optimal long-term stability of metabolites.[7]Acceptable for long-term storage, but may not be optimal for all metabolites.
Frozen (-80°C)Long-termHighly recommended for long-term storage to ensure the stability of MEHP and other metabolites. [7][9]Use for archival and future studies.
Freeze-Thaw CyclesMultiple CyclesCan lead to degradation of some metabolites. The impact on MEHP is minimized with rapid freezing and thawing.[1][7][8][9][10]Minimize freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are anticipated.

Experimental Protocols

Protocol 1: Analysis of MEHP in Urine by LC-MS/MS

This protocol involves enzymatic hydrolysis to measure total MEHP (free and glucuronidated), followed by solid-phase extraction (SPE) for sample cleanup.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Pipette 1 mL of urine into a glass tube.
  • Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP).

2. Enzymatic Hydrolysis:

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
  • After incubation, cool the urine sample to room temperature and acidify to approximately pH 3 with formic acid.
  • Load the sample onto the conditioned SPE cartridge.
  • Wash the cartridge with a high-aqueous mobile phase to remove interferences.
  • Elute the MEHP with a suitable organic solvent (e.g., ethyl acetate or methanol).

4. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer.
  • Use a suitable C18 analytical column for chromatographic separation.
  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the appropriate precursor and product ion transitions for MEHP and the internal standard.

Protocol 2: Analysis of MEHP in Plasma/Serum by LC-MS/MS

This protocol uses protein precipitation followed by liquid-liquid extraction (LLE) for sample cleanup.

1. Sample Preparation:

  • Thaw frozen plasma or serum samples on ice.
  • Vortex the samples to ensure homogeneity.
  • Pipette 100 µL of plasma/serum into a polypropylene tube.
  • Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP).

2. Protein Precipitation:

  • Add 400 µL of cold acetonitrile (B52724) to the sample.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

3. Liquid-Liquid Extraction (LLE):

  • Carefully transfer the supernatant to a clean glass tube.
  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture).
  • Vortex for 2 minutes and then centrifuge to separate the layers.
  • Transfer the organic (upper) layer to a new tube.
  • Repeat the extraction step on the aqueous layer to maximize recovery.

4. Evaporation and Reconstitution:

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS analysis steps as described in Protocol 1.

Mandatory Visualizations

MEHP_Urine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add Buffer (pH 6.5) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate at 37°C add_enzyme->incubate acidify Acidify Sample incubate->acidify load_spe Load onto SPE Cartridge acidify->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute MEHP wash_spe->elute_spe evaporate Evaporate elute_spe->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for MEHP analysis in urine samples.

MEHP_Plasma_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Protein Precipitation cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis plasma_sample Plasma/Serum Sample add_is Add Internal Standard plasma_sample->add_is add_acetonitrile Add Cold Acetonitrile add_is->add_acetonitrile vortex_precipitate Vortex add_acetonitrile->vortex_precipitate centrifuge_precipitate Centrifuge vortex_precipitate->centrifuge_precipitate transfer_supernatant Transfer Supernatant centrifuge_precipitate->transfer_supernatant add_solvent Add Extraction Solvent transfer_supernatant->add_solvent vortex_lle Vortex & Centrifuge add_solvent->vortex_lle collect_organic Collect Organic Layer vortex_lle->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for MEHP analysis in plasma/serum samples.

Matrix_Effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte_ideal MEHP ion_source_ideal Ion Source analyte_ideal->ion_source_ideal Ionization detector_ideal Detector ion_source_ideal->detector_ideal signal_ideal Accurate Signal detector_ideal->signal_ideal analyte_suppress MEHP ion_source_suppress Ion Source analyte_suppress->ion_source_suppress Reduced Ionization matrix_suppress Matrix Components (e.g., Lipids, Salts) matrix_suppress->ion_source_suppress Interfere with Ionization detector_suppress Detector ion_source_suppress->detector_suppress signal_suppress Suppressed Signal (Inaccurate) detector_suppress->signal_suppress analyte_enhance MEHP ion_source_enhance Ion Source analyte_enhance->ion_source_enhance Increased Ionization matrix_enhance Matrix Components matrix_enhance->ion_source_enhance Improve Ionization detector_enhance Detector ion_source_enhance->detector_enhance signal_enhance Enhanced Signal (Inaccurate) detector_enhance->signal_enhance

Caption: Illustration of matrix effects in mass spectrometry.

References

Technical Support Center: Minimizing Mono(2-ethylhexyl) Phthalate (MEHP) Background Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing background contamination during the analysis of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP). Phthalates are ubiquitous in laboratory environments, making their control essential for accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of MEHP and DEHP background contamination in a laboratory setting?

A1: The most significant sources of MEHP and its parent compound, DEHP, contamination in a laboratory are plastic materials.[1][2] Common sources include:

  • Laboratory Consumables: Pipette tips, plastic syringes, filter holders, and sample vials can leach phthalates into samples.[3][4]

  • Tubing: Polyvinyl chloride (PVC) tubing is a major contributor to DEHP contamination.[1][2]

  • Solvents and Reagents: Solvents can become contaminated during storage in plastic containers or through contact with contaminated labware.[1][5] Even high-purity solvents may contain trace levels of phthalates.

  • Gloves: Vinyl gloves are a significant source of phthalate contamination and should be avoided.[1][6] Nitrile or latex gloves are generally safer alternatives.[6]

  • Laboratory Environment: Phthalates are present in indoor air and dust, which can contaminate samples and equipment.[1][5] Building materials like flooring and wall coverings can also contribute.[1][7]

  • Personal Care Products: Some personal care products used by laboratory personnel can contain phthalates.[5]

Q2: How can I minimize MEHP contamination from laboratory equipment and consumables?

A2: To minimize contamination, it is crucial to avoid plastic materials wherever possible, especially PVC.[1]

  • Glassware: Use glassware for all sample preparation, storage, and analysis.[3]

  • Tubing: If tubing is necessary, consider using materials other than PVC, such as Tygon S3™ E-3603, which is specified as BPA and phthalate-free.[8]

  • Pipette Tips and Vials: Use glass microsyringes instead of plastic pipette tips when possible.[3] If plastic consumables are unavoidable, perform leaching tests to select a brand with the lowest phthalate levels.[9] Consider using polypropylene (B1209903) tubes, which are generally a better choice than other plastics.

  • Filters: Use syringe filters with glass fiber or nylon membranes, as these have been shown to have lower phthalate leaching compared to PTFE.

Q3: What are the best practices for sample collection and storage to avoid MEHP contamination?

A3: Proper sample handling from the outset is critical.

  • Collection: Collect samples directly into clean glass containers.

  • Storage: Store samples in glass vials with PTFE-lined caps. Wrap samples in aluminum foil that has been rinsed with a high-purity solvent to protect them from environmental contamination.[1] Avoid using Parafilm® or other plastic films to seal containers.[10]

Q4: Which solvents are recommended for MEHP analysis to minimize background levels?

A4: High-purity, phthalate-free grade solvents are essential.

  • Solvent Selection: Use solvents such as hexane (B92381), acetone (B3395972), and methanol (B129727) that are specifically tested for phthalate content.[6][9]

  • Solvent Purification: Even high-grade solvents can have background levels of phthalates.[1] Consider redistilling solvents or cleaning them with activated aluminum oxide to reduce contamination.[5]

Q5: How do I prepare a reliable "blank" sample for MEHP analysis?

A5: A reliable blank is crucial for accurately determining the background contamination.

  • Procedure: A method blank should be prepared using the same procedures and reagents as the actual samples, but without the sample matrix.[11] This includes all sample preparation steps, such as extraction and concentration.

  • Frequency: Analyze a method blank with each batch of samples to monitor for any new sources of contamination.[11]

Troubleshooting Guide

Problem: High MEHP levels detected in blank samples.

Possible Cause Troubleshooting Steps
Contaminated Solvents 1. Test each solvent individually by concentrating a known volume and analyzing the residue.[9] 2. If a solvent is contaminated, obtain a new batch from a different lot or manufacturer. 3. Consider implementing a solvent cleaning procedure using activated aluminum oxide.[5]
Contaminated Reagents 1. Prepare reagent blanks by omitting one reagent at a time to identify the source. 2. For solid reagents like sodium sulfate, bake them at a high temperature (e.g., 400°C) to remove volatile phthalates.[9]
Leaching from Labware 1. Perform a rinse test on all glassware and plasticware by rinsing with a clean solvent and analyzing the solvent.[6] 2. Ensure all glassware is rigorously cleaned according to the recommended protocol. 3. If using plasticware, perform a leaching test to determine if it is the source of contamination.[9]
Environmental Contamination 1. Minimize the exposure of samples to the laboratory air.[5] 2. Cover all beakers and flasks with solvent-rinsed aluminum foil.[9] 3. Maintain a clean and dust-free laboratory environment.[1]

Problem: Inconsistent or non-reproducible MEHP readings.

Possible Cause Troubleshooting Steps
Carryover from Previous Samples 1. Clean the injection port and replace the septum and liner in the gas chromatograph.[9] 2. Bake out the GC column at the manufacturer's recommended temperature.[9] 3. Run several solvent blanks after cleaning and before analyzing samples to ensure the system is clean.[9]
Inconsistent Sample Preparation 1. Standardize all sample preparation steps, including volumes, times, and temperatures. 2. Ensure thorough mixing and extraction for all samples.
Instrument Instability 1. Check the stability of the mass spectrometer and ensure it is properly tuned. 2. Verify the performance of the liquid chromatography system, including pump flow rates and gradient mixing.

Experimental Protocols

Method for Cleaning Glassware to Remove Phthalate Contamination

This protocol is designed for the rigorous cleaning of laboratory glassware to minimize phthalate background.

Materials:

  • Phosphate-free laboratory detergent

  • Tap water

  • Deionized water

  • High-purity, phthalate-free acetone

  • High-purity, phthalate-free hexane

  • Muffle furnace

  • Hexane-rinsed aluminum foil

Procedure:

  • Initial Wash: If the glassware is visibly dirty, wash it with a laboratory-grade, phosphate-free detergent and hot tap water.[6]

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water.[6]

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.[6]

  • Solvent Rinse: Perform a rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove any remaining non-polar contaminants.[6]

  • Baking: For non-volumetric glassware, bake in a muffle furnace at 400-450°C for at least two hours.[5][6]

  • Storage: Allow the glassware to cool completely in a clean environment. Store clean glassware covered with hexane-rinsed aluminum foil or in a closed, clean cabinet to prevent re-contamination.[6][9]

Protocol for Solid-Phase Extraction (SPE) of MEHP with Minimized Contamination

This protocol outlines a solid-phase extraction procedure for MEHP, incorporating steps to minimize background contamination.

Materials:

  • Glass SPE cartridges

  • Phthalate-free SPE sorbent (e.g., C18)

  • High-purity, phthalate-free methanol for conditioning

  • High-purity, phthalate-free water (e.g., Milli-Q)

  • Sample pre-treatment solution (e.g., buffer) prepared with phthalate-free reagents

  • High-purity, phthalate-free elution solvent (e.g., ethyl acetate)

  • Glass collection tubes

Procedure:

  • System Preparation: Before starting, flush the SPE manifold with high-purity methanol and then water to remove any potential contaminants.

  • Cartridge Conditioning: Condition the glass SPE cartridge with high-purity methanol followed by high-purity water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with high-purity water or a weak organic solvent mixture to remove interferences.

  • Drying: Dry the sorbent bed thoroughly under a gentle stream of nitrogen.

  • Elution: Elute the MEHP from the cartridge using a high-purity elution solvent into a clean glass collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a high-purity solvent suitable for the analytical instrument.

Quantitative Data Summary

Table 1: Reported Phthalate Leaching from Laboratory Consumables

Consumable Phthalate Detected Reported Leaching Level Solvent Used for Testing
Plastic SyringesDEHP0.36 µg/cm²Not Specified
Plastic SyringesDINP0.86 µg/cm²Not Specified
PTFE Filter HoldersDBP2.49 µg/cm²Not Specified
Regenerated Cellulose Filter HoldersDBP0.61 µg/cm²Not Specified
Cellulose Acetate Filter HoldersDMP5.85 µg/cm²Not Specified
Parafilm®DEHPup to 0.50 µg/cm²Not Specified
PVC TubingDEHPup to 90 mg/gMethanol

Data synthesized from a screening study on laboratory consumables.[4] and a study on DEHP release from laboratory equipment.[2]

Visualizations

TroubleshootingWorkflow start High MEHP in Blank check_solvents Test Solvents Individually start->check_solvents solvent_ok Solvents Clean check_solvents->solvent_ok replace_solvent Replace/Clean Solvent solvent_ok->replace_solvent No check_reagents Test Reagents (Blanks) solvent_ok->check_reagents Yes replace_solvent->check_solvents reagent_ok Reagents Clean check_reagents->reagent_ok replace_reagent Replace/Clean Reagent reagent_ok->replace_reagent No check_labware Rinse/Leach Test Labware reagent_ok->check_labware Yes replace_reagent->check_reagents labware_ok Labware Clean check_labware->labware_ok clean_labware Implement Rigorous Cleaning labware_ok->clean_labware No check_environment Assess Environmental Exposure labware_ok->check_environment Yes clean_labware->check_labware end_ok Problem Resolved check_environment->end_ok Source Identified end_not_ok Contamination Persists (Re-evaluate) check_environment->end_not_ok Source Unclear

Caption: Troubleshooting workflow for high MEHP background contamination.

ContaminationSources cluster_env Environment cluster_consumables Consumables cluster_solvents Solvents & Reagents cluster_equipment Equipment cluster_personnel Personnel lab_environment Laboratory Environment air Air & Dust lab_environment->air surfaces Flooring & Surfaces lab_environment->surfaces consumables Consumables pipette_tips Pipette Tips consumables->pipette_tips vials Vials & Caps consumables->vials filters Syringe Filters consumables->filters solvents_reagents Solvents & Reagents solvent_storage Storage Containers solvents_reagents->solvent_storage water Purified Water solvents_reagents->water equipment Equipment tubing PVC Tubing equipment->tubing septa GC Septa equipment->septa personnel Personnel gloves Vinyl Gloves personnel->gloves personal_care Personal Care Products personnel->personal_care

Caption: Common sources of MEHP contamination in the laboratory.

References

Technical Support Center: Refinement of Animal Models for Chronic MEHP Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for chronic Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) exposure studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question: I am observing high variability in my behavioral assay results after chronic MEHP exposure. What could be the cause and how can I mitigate this?

Answer:

High variability in behavioral assays is a common challenge in studies involving endocrine-disrupting chemicals like MEHP. Several factors can contribute to this:

  • Inconsistent Dosing: Ensure accurate and consistent administration of MEHP. If using oral gavage, perfect the technique to minimize stress and ensure the full dose is delivered.[1][2][3][4] For administration in drinking water, monitor water intake to ensure consistent exposure, although some studies suggest MEHP supplementation doesn't significantly alter water consumption.

  • Animal Stress: The stress of handling and procedures like oral gavage can significantly impact behavior and corticosterone (B1669441) levels, potentially confounding the effects of MEHP.[1] To minimize stress, handle animals frequently to habituate them to your presence and refine your gavage technique.[1][3][4][5]

  • Environmental Factors: Subtle environmental cues can influence rodent behavior. Ensure consistent lighting, temperature, and noise levels across all animal housing and testing areas.[6][7]

  • Experimenter Bias: Blinding the experimenter to the treatment groups during behavioral testing and data analysis is crucial to prevent unconscious bias.

  • Animal-Specific Factors: The strain, sex, and age of the animals can influence their response to MEHP and their performance in behavioral tests.[6][7] It is important to use littermate controls where possible to reduce variability.[6][7]

Question: I am having trouble dissolving MEHP in the drinking water for my mouse study. What are some solutions?

Answer:

MEHP has low water solubility, which can be a challenge for administration in drinking water. Here are some approaches to improve its solubility:

  • Co-solvents: While not extensively detailed in the provided results, the use of a vehicle is implied. A common practice for lipophilic compounds is to first dissolve them in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting in water. However, the concentration of the organic solvent should be kept to a minimum and a vehicle control group is essential.

  • Formulation Aids: One study successfully used 20 mg/mL of captisol cyclodextrin (B1172386) to optimize the aqueous solubility of MEHP in drinking water.

Question: My qPCR results for steroidogenesis-related genes (e.g., Star) are inconsistent after MEHP treatment. How can I troubleshoot this?

Answer:

Inconsistent qPCR results can stem from various stages of the experimental process:

  • RNA Quality: Ensure you are isolating high-quality, intact RNA from your tissue samples. Use a spectrophotometer to check A260/A280 and A260/A230 ratios and consider running a gel to visualize RNA integrity.

  • Reverse Transcription (RT) Efficiency: Inefficient or variable RT can lead to inconsistent cDNA synthesis. Use a high-quality reverse transcriptase and ensure consistent RNA input across all samples.

  • Primer Design and Validation: Poorly designed primers can lead to non-specific amplification or primer-dimer formation. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.[8]

  • qPCR Reaction Conditions: Optimize your qPCR reaction conditions, including annealing temperature and primer concentrations.[8]

  • Reference Gene Stability: The expression of your chosen reference gene(s) may be affected by MEHP treatment. It is crucial to validate the stability of your reference genes under your specific experimental conditions using tools like NormFinder or geNorm.

  • Contamination: Contamination with genomic DNA or PCR products from previous runs can lead to false positives. Treat RNA samples with DNase I and always include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) in your qPCR runs.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical dose and duration for a chronic MEHP exposure study in rodents?

A1: The dose and duration of MEHP exposure can vary depending on the research question and the animal model. However, some common ranges are:

  • Dose: Doses can range from environmentally relevant low doses (e.g., 5 or 50 μg/kg/day) to higher doses intended to elicit clear toxicological effects (e.g., 25 to 400 mg/kg/day by gavage).[9][10] For administration in drinking water, a concentration of 1 mg/mL has been used.[11]

  • Duration: Chronic studies typically involve exposure for several weeks to months. For example, studies have assessed behavioral and physiological changes after 3 weeks, 60 days, or even up to 104 weeks of exposure.[11][12]

Q2: What are the most common routes of administration for MEHP in animal studies?

A2: The most common routes of administration for chronic MEHP exposure are:

  • Oral Gavage: This method allows for precise dosing but can be stressful for the animals if not performed correctly.[1][2][3][4][12]

  • Drinking Water: Administration in drinking water is less invasive but relies on the animal's water consumption for dose regulation.[11]

  • Diet: Incorporating MEHP into the animal's chow is another non-invasive method.[13]

Q3: What are some of the key signaling pathways affected by chronic MEHP exposure?

A3: Chronic MEHP exposure has been shown to affect several key signaling pathways, including:

  • Steroidogenesis Pathway: MEHP can negatively affect steroidogenesis by decreasing the expression of genes involved in androgen production, such as the Star gene.[14] It can repress cAMP-induced Star promoter activity.[14][15]

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis: MEHP exposure can lead to dysregulation of the HPA axis, resulting in increased circulating levels of corticosterone.[11]

  • MAPK Signaling Pathways: MEHP has been shown to activate p38 and JNK signaling pathways while inactivating the ERK signaling pathway in Leydig cells.

  • Thyroid Hormone Homeostasis: Maternal exposure to MEHP can disrupt thyroid hormone homeostasis in offspring.[16]

Q4: Can I expect to see overt signs of toxicity in my animals during a chronic low-dose MEHP study?

A4: At low, environmentally relevant doses, you may not observe overt signs of toxicity like significant weight loss or mortality.[17][18] However, more subtle effects on organ weights (e.g., liver, pancreas), biochemical markers, and histopathology can occur.[9][12] Higher doses are more likely to induce noticeable toxicity.[12] It is crucial to include a range of doses in your study design to identify a no-observed-adverse-effect level (NOAEL).[19]

Data Presentation

Table 1: Effects of Chronic MEHP Exposure on Anxiety-Like Behavior in Mice

ParameterVehicle Control (Mean ± SEM)MEHP-Treated (Mean ± SEM)p-valueReference
Open-Arm Entries (Elevated Plus Maze)15.42 ± 1.299.25 ± 1.15< 0.01[11]
Distance in Open Arms (m)2.54 ± 0.441.27 ± 0.31< 0.05[11]
Center Entries (Open Field)6.9 ± 0.644.6 ± 0.6< 0.05[11]
Center Distance (m)1.03 ± 0.120.65 ± 0.12< 0.05[11]

Table 2: Effects of Chronic MEHP Exposure on Endocrine and Inflammatory Markers in Mice

BiomarkerVehicle Control (Mean ± SEM)MEHP-Treated (Mean ± SEM)p-valueReference
Plasma Corticosterone (ng/mL)67.72 ± 14.21154.5 ± 16.40< 0.01[11]
Interferon-γ (pg/mL)0.3 ± 0.040.56 ± 0.11< 0.05[11]
Interleukin-2 (pg/mL)0.61 ± 0.041.12 ± 0.12< 0.01[11]

Table 3: Effects of MEHP on Leydig Cell Steroidogenesis (MLTC-1 Cells)

TreatmentProgesterone Production (% of hCG control)Testosterone Production (% of hCG control)Reference
hCG100100[14]
hCG + 100 µM MEHP~50~40[14]

Experimental Protocols

Protocol 1: Chronic MEHP Administration via Drinking Water

  • Preparation of MEHP Solution:

    • To optimize the aqueous solubility of MEHP, dissolve it in drinking water supplemented with 20 mg/mL captisol cyclodextrin.

    • Prepare a stock solution of MEHP at the desired concentration (e.g., 1 mg/mL).

    • The vehicle control group should receive drinking water with captisol cyclodextrin only.

  • Animal Housing and Administration:

    • House adult male C57BL6/J mice individually.

    • Provide ad libitum access to the MEHP-containing drinking water or the vehicle control water.

    • Replace the drinking water solution fresh every 2-3 days.

  • Duration of Exposure:

    • Continue the exposure for the planned duration of the study (e.g., 3 weeks for behavioral and endocrine analysis).[11]

  • Monitoring:

    • Monitor daily water intake to ensure no significant differences between the MEHP and control groups.

    • Monitor animal health and body weight regularly.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus:

    • Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation:

    • Habituate the mice to the testing room for at least 1 hour before the test.

  • Procedure:

    • Place a single mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use a video-tracking software to score the following parameters:

      • Time spent in the open and closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled.

    • An increase in time spent and entries into the closed arms is indicative of anxiety-like behavior.

Protocol 3: Quantification of Steroidogenesis-Related Gene Expression by qPCR

  • Tissue Collection and RNA Isolation:

    • Euthanize the animals and collect the testes.

    • Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

    • Isolate total RNA from the testes using a commercial RNA isolation kit, following the manufacturer's instructions.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and validated primers for your target genes (e.g., Star, Cyp11a1, Cyp17a1) and stable reference genes.

    • Run the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Mandatory Visualizations

MEHP_Steroidogenesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria LH Luteinizing Hormone (LH) LHR LH Receptor LH->LHR AC Adenylate Cyclase LHR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates TranscriptionFactors Transcription Factors (e.g., CREB) PKA->TranscriptionFactors Phosphorylates StarGene Star Gene TranscriptionFactors->StarGene Activates Transcription STAR STAR Protein StarGene->STAR Translation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 STAR-mediated transport CYP11A1 CYP11A1 MEHP MEHP MEHP->StarGene Represses cAMP-induced Transcription

Caption: MEHP's inhibitory effect on the steroidogenesis signaling pathway.

Experimental_Workflow_Chronic_MEHP Start Start: Acclimatize Animals Dosing Chronic MEHP Administration (e.g., 3 weeks via drinking water) Start->Dosing Behavioral Behavioral Testing (e.g., Elevated Plus Maze, Open Field) Dosing->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Assays (e.g., Corticosterone ELISA) Sacrifice->Biochemical Molecular Molecular Analysis (e.g., qPCR for gene expression) Sacrifice->Molecular End Data Analysis and Interpretation Biochemical->End Molecular->End

Caption: Workflow for a chronic MEHP exposure study in rodents.

Troubleshooting_Logic Problem High Variability in Behavioral Results Cause1 Inconsistent Dosing? Problem->Cause1 Cause2 Animal Stress? Problem->Cause2 Cause3 Environmental Factors? Problem->Cause3 Solution1 Refine gavage technique. Monitor water intake. Cause1->Solution1 Solution2 Habituate animals. Handle frequently. Cause2->Solution2 Solution3 Standardize housing and testing conditions. Cause3->Solution3

Caption: Troubleshooting logic for high variability in behavioral assays.

References

Technical Support Center: Addressing Variability in In Vitro Responses to MEHP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability encountered during in vitro experiments with mono-(2-ethylhexyl) phthalate (B1215562) (MEHP).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in in vitro studies with MEHP?

Variability in in vitro responses to MEHP can arise from several factors, including:

  • Cell Type-Specific Effects: MEHP has been shown to elicit different responses in various cell types. For instance, it can induce a pro-inflammatory response in macrophages (RAW 264.7 cells)[1][2], inhibit steroidogenesis in Leydig cells (MA-10, MLTC-1)[3][4], and affect the survival and growth of ovarian follicles[5][6]. The choice of cell line or primary cell type is a critical determinant of the experimental outcome.

  • Dose-Dependent Effects: The concentration of MEHP used in an experiment significantly influences the observed effects. Studies have demonstrated dose-dependent changes in cell morphology, mitochondrial function, and cytokine secretion[1][2][7]. It is crucial to select a concentration range that is relevant to human exposure levels and also includes higher concentrations to establish dose-response relationships[1].

  • Endpoint Measured: The specific biological endpoint being assayed will dictate the observed response. For example, MEHP can increase the expression of certain genes while decreasing others and may impact protein levels and cellular functions differently[3][5][8].

  • Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, confluency at the time of treatment, and the final concentration of the vehicle (e.g., DMSO), can contribute to variability[1][2].

Q2: How do I choose the appropriate concentration range for MEHP in my experiments?

Selecting a physiologically relevant concentration range is key to obtaining meaningful data. Consider the following:

  • Human Exposure Levels: Some studies use concentrations as low as 10 µM to reflect human blood levels[1].

  • Cumulative Exposure: A concentration of 100 µM has been used to represent potential cumulative exposure to multiple phthalates[1].

  • Dose-Response and Cytotoxicity: Including higher concentrations (e.g., 200-300 µM) can help in determining dose-dependent effects and identifying potential cytotoxic thresholds[1]. An MTT assay or similar cell viability assay should be performed to distinguish cytotoxic effects from specific molecular mechanisms[3].

Q3: What are the known signaling pathways affected by MEHP?

MEHP has been shown to modulate several signaling pathways, including:

  • p38 MAPK Pathway: In macrophages, MEHP exposure can activate the p38 MAPK pathway, which is linked to oxidative stress and inflammatory signaling, leading to the production of pro-inflammatory cytokines like TNF-α[1][2][4][7][9].

  • Steroidogenesis Pathway: In Leydig cells, MEHP can repress steroidogenesis by affecting the transcription of the Star gene, which is crucial for cholesterol transport into the mitochondria[3]. It has also been shown to decrease the levels of Ferredoxin Reductase (FDXR)[3].

  • Hippo Pathway: In human ovarian tissue and cells, MEHP exposure has been linked to the dysregulation of the Hippo pathway, which is involved in controlling organ size and cell proliferation[5][6].

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results

Problem: You are observing high variability in your cell viability assays (e.g., MTT assay) after MEHP treatment.

Potential Cause Troubleshooting Step
High MEHP Concentration Leading to Cytotoxicity Perform a dose-response experiment with a wide range of MEHP concentrations to determine the cytotoxic threshold for your specific cell type.[1]
Vehicle (DMSO) Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (e.g., ≤ 0.05%).[1][2] Include a vehicle-only control group.
Inconsistent Cell Seeding Density Optimize and standardize your cell seeding protocol to ensure a uniform number of cells in each well at the start of the experiment.
Variability in Cell Health/Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before seeding for an experiment.
Issue 2: Variable Gene or Protein Expression Data

Problem: Your qPCR or Western blot results for MEHP-treated cells show significant variability between experiments.

Potential Cause Troubleshooting Step
Sub-optimal MEHP Treatment Duration Perform a time-course experiment to identify the optimal time point for observing changes in the expression of your gene or protein of interest.
Cell Confluency Affecting Response Standardize the cell confluency at the time of MEHP treatment. For example, some protocols specify passaging cells when they reach 85%–90% confluence.[1][2]
Inconsistent RNA/Protein Isolation Use a standardized and validated protocol for RNA or protein extraction to minimize technical variability. Assess the quality and quantity of your isolates before proceeding with downstream applications.
Loading Control Variability (Western Blot) Validate your loading control to ensure its expression is not affected by MEHP treatment in your specific cell model.

Quantitative Data Summary

Table 1: Effects of MEHP on Macrophage (RAW 264.7) and Leydig (MA-10) Cells

ParameterCell TypeMEHP Concentration (µM)Observed EffectReference
Cell MorphologyRAW 264.70–300Increased cell size and granularity[1]
Mitochondrial FunctionRAW 264.70–300Increased mitochondrial content and membrane potential, decreased ATP production[1]
Oxidative StressRAW 264.70–300Elevated intracellular and mitochondrial-derived oxidative stress[1]
Cytokine SecretionRAW 264.70–300Dose-dependent increase in TNF-α secretion[1][2]
Steroid ProductionMA-10N/A (Treated with TNF-α)TNF-α (produced by MEHP-activated macrophages) inhibited progesterone (B1679170) production[1][4]

Table 2: Effects of MEHP on Leydig Cell (MA-10 and MLTC-1) Steroidogenesis

ParameterCell LineMEHP Concentration (µM)Observed EffectReference
Steroid ProductionMA-10, MLTC-1VariesSignificant reduction in hormone-induced steroid hormone production[3]
Star Gene TranscriptionMA-100.5 - 150Represses cAMP/hormone-induced Star promoter activity[3]
FDXR Protein LevelsMLTC-1100Decreased FDXR protein levels[3]
Cell Viability (MTT Assay)MLTC-1Up to 150No reduction in cell viability[3]

Experimental Protocols

1. Cell Culture and MEHP Treatment (RAW 264.7 Macrophages)

  • Cell Culture:

    • Culture RAW 264.7 cells in RPMI medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1][2]

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[1][2]

    • Passage cells upon reaching 85%–90% confluence using trypsin for detachment.[1][2]

  • MEHP Treatment:

    • Prepare a stock solution of MEHP in a suitable vehicle such as DMSO.

    • Expose cells to the desired concentrations of MEHP (e.g., 10, 100, 200, 300 µM).[1][2]

    • Include a vehicle control group with the same final concentration of DMSO as the MEHP-treated groups (e.g., 0.05%).[1][2]

    • Incubate cells with MEHP for the desired duration (e.g., 24 hours).[1][2]

2. MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • After cell attachment, treat with various concentrations of MEHP and a vehicle control for the desired time period.

  • Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well according to the manufacturer's instructions.

  • Incubate for a specified time to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals using a solubilization solution.

  • Measure the absorbance at a wavelength between 550–600 nm using a microplate reader.[1]

Visualizations

MEHP_Macrophage_Signaling MEHP MEHP ROS Increased ROS (Oxidative Stress) MEHP->ROS p38 p38 MAPK Activation ROS->p38  links to TNFa Increased TNF-α Secretion p38->TNFa  induces

Caption: MEHP-induced signaling in macrophages.

MEHP_Leydig_Cell_Signaling cluster_MEHP MEHP Effects cluster_Steroidogenesis Steroidogenesis Pathway MEHP MEHP Star Decreased Star Gene Transcription MEHP->Star FDXR Decreased FDXR Protein Levels MEHP->FDXR Cholesterol_transport Cholesterol Transport (Mitochondria) Star->Cholesterol_transport inhibits Cholesterol_conversion Cholesterol Conversion FDXR->Cholesterol_conversion inhibits Steroid_production Reduced Steroid Hormone Production Cholesterol_transport->Steroid_production Cholesterol_conversion->Steroid_production

Caption: MEHP's impact on Leydig cell steroidogenesis.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment MEHP Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability molecular Molecular Analysis (qPCR, Western Blot, etc.) treatment->molecular data Data Analysis viability->data molecular->data end Conclusion data->end

Caption: General experimental workflow for in vitro MEHP studies.

References

Technical Support Center: Optimizing MEHP Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and executing reproducible mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) dose-response studies.

Troubleshooting Guides

This section addresses common issues encountered during MEHP experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells/plates Inconsistent cell seeding, uneven MEHP distribution, or edge effects in culture plates.Ensure a homogenous single-cell suspension before seeding. When treating with MEHP, mix thoroughly by gentle pipetting or swirling. Avoid using the outer wells of culture plates, or fill them with sterile media/PBS to maintain humidity.
Unexpected cytotoxicity at low MEHP concentrations Solvent toxicity (e.g., DMSO), compromised cell health prior to treatment, or contamination.Prepare a solvent control group with the highest concentration of the vehicle used in the experiment.[1][2] Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly test for mycoplasma contamination.
Inconsistent dose-response curve (non-sigmoidal or erratic) Inappropriate concentration range, insufficient number of data points, or MEHP degradation.Conduct a preliminary range-finding experiment with a wide, logarithmic range of MEHP concentrations (e.g., 0.1 µM to 300 µM) to identify the effective dose range.[1][2][3] Use a sufficient number of concentrations to properly define the curve. Prepare fresh MEHP solutions for each experiment as it can degrade in solution.
Low or no response to MEHP Cell line insensitivity, incorrect endpoint measurement, or suboptimal incubation time.Verify from literature that the chosen cell line is responsive to MEHP for the endpoint of interest. Ensure the assay for the chosen endpoint is validated and sensitive enough. Optimize the MEHP incubation time; effects can be time-dependent.
Discrepancy with published data Differences in experimental protocols (cell line passage number, serum concentration in media, etc.), or different MEHP purity/source.Standardize and report all experimental parameters. Use a consistent source and batch of MEHP, and verify its purity. Low passage number cells are recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for in vitro MEHP dose-response studies?

A1: The effective concentration of MEHP can vary significantly depending on the cell type and the endpoint being measured. Based on published studies, a broad starting range to consider is 0.1 µM to 300 µM.[1][2][3] For instance, studies on MA-10 Leydig cells have shown significant decreases in progesterone (B1679170) production at concentrations of 100 µM, 200 µM, and 300 µM MEHP.[3] In contrast, metabolic changes in HTR-8/SVneo trophoblast cells were observed at concentrations as low as 1.25 µM.[4] A pilot experiment with a wide logarithmic dose range is crucial to determine the optimal concentrations for your specific experimental system.

Q2: What solvent should I use to dissolve MEHP, and what is a safe final concentration for the vehicle control?

A2: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve MEHP for in vitro studies. It is critical to keep the final concentration of DMSO in the culture medium as low as possible to avoid solvent-induced toxicity. A maximal final concentration of 0.05% DMSO is often used and has been shown to be non-toxic in cell culture models such as RAW 264.7 macrophages.[1][2] Always include a vehicle control group in your experimental design, which consists of cells treated with the same final concentration of DMSO as the highest MEHP dose group.

Q3: How long should I expose my cells to MEHP?

A3: The optimal exposure duration depends on the biological process being investigated. For studies on steroidogenesis in Leydig cells or inflammatory responses in macrophages, a 24-hour exposure is frequently reported.[1][2][3] However, effects on gene expression may be detectable at earlier time points, while effects on cell proliferation or differentiation may require longer exposures. A time-course experiment is recommended to identify the most appropriate incubation period for your endpoint of interest.

Q4: My MEHP treatment is causing significant cell death. How can I distinguish between targeted toxicity and a general cytotoxic effect?

A4: To differentiate between a specific toxic mechanism and general cytotoxicity, it's important to assess cell viability in parallel with your primary endpoint. Assays like the MTT assay can be used to measure metabolic activity, which is an indicator of cell viability.[3] If you observe a decrease in your primary endpoint (e.g., hormone production) at MEHP concentrations that do not significantly impact cell viability, it suggests a specific inhibitory effect. If both viability and the primary endpoint decrease concurrently, the observed effect may be due to general cytotoxicity.

Q5: Are there specific signaling pathways known to be affected by MEHP that I should investigate?

A5: Yes, MEHP has been shown to affect several key signaling pathways. In macrophages, MEHP can induce oxidative stress, leading to the activation of the p38 MAPK pathway, which in turn promotes the secretion of pro-inflammatory cytokines like TNF-α.[1][5] In Leydig cells, MEHP-induced reactive oxygen species (ROS) generation is also a critical mechanism.[6] MEHP is also known to disrupt steroidogenesis by down-regulating the expression of key genes like Steroidogenic Acute Regulatory Protein (STAR).[7][8] Investigating these pathways can provide mechanistic insights into your experimental findings.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of MEHP.

Table 1: Effect of MEHP on Steroidogenesis in MA-10 Leydig Cells

MEHP Concentration (µM)LH-Stimulated Progesterone Production (% of Control)Cell Viability (% of Control)Reference
10No significant changeNo significant change[3]
100Significant decreaseNo significant change[3]
200Significant decreaseNo significant change[3]
300Significant decreaseNo significant change[3]

Table 2: Effect of MEHP on TNF-α Secretion in RAW 264.7 Macrophages

MEHP Concentration (µM)TNF-α SecretionReference
10 - 300Dose-dependent increase[1][2]

Table 3: Metabolic Perturbations in HTR-8/SVneo Cells Exposed to MEHP

MEHP Concentration (µM)Percentage of Significantly Changed Metabolic FeaturesReference
1.25<1%[4]
5~10%[4]
20~10%[4]

Experimental Protocols & Visualizations

Protocol 1: In Vitro MEHP Treatment of Leydig Cells for Steroidogenesis Assay

This protocol is adapted from studies using MA-10 mouse Leydig cells.[3]

  • Cell Culture: Culture MA-10 cells in appropriate media (e.g., RPMI supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the end of the experiment.

  • MEHP Treatment: Prepare stock solutions of MEHP in DMSO. On the day of the experiment, dilute the MEHP stock in culture media to achieve the desired final concentrations (e.g., 0, 10, 100, 200, 300 µM). The final DMSO concentration should not exceed 0.05%. Remove the old media from the cells and replace it with the MEHP-containing media. Include a vehicle-only control.

  • Incubation: Incubate the cells with MEHP for 24 hours.

  • Stimulation: After the 24-hour pre-treatment, stimulate steroidogenesis by adding a stimulating agent like luteinizing hormone (LH) or human chorionic gonadotropin (hCG) for 2-4 hours.

  • Sample Collection: Collect the culture supernatant for hormone analysis.

  • Hormone Quantification: Quantify the concentration of the steroid of interest (e.g., progesterone for MA-10 cells) using a suitable method like ELISA or radioimmunoassay.

  • Data Analysis: Normalize the hormone production to a measure of cell number or protein content and express the results as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: MEHP Effect on Steroidogenesis A Seed MA-10 Leydig Cells B Pre-treat with MEHP (e.g., 0-300 µM) for 24h A->B C Stimulate with LH/hCG for 2-4h B->C D Collect Supernatant C->D E Quantify Progesterone (e.g., ELISA) D->E F Data Analysis E->F

Workflow for assessing MEHP's effect on steroidogenesis.
MEHP-Induced Signaling Pathways

MEHP exposure can trigger distinct signaling cascades that lead to cellular dysfunction. Two prominent pathways are detailed below.

1. MEHP-Induced Inflammation in Macrophages

MEHP can induce a pro-inflammatory response in macrophages by increasing the production of reactive oxygen species (ROS), which activates the p38 MAPK signaling pathway, culminating in the secretion of TNF-α.[1][5]

G MEHP MEHP Exposure ROS Increased ROS (Oxidative Stress) MEHP->ROS p38 p38 MAPK Activation ROS->p38 TNF Increased TNF-α Secretion p38->TNF

MEHP-induced inflammatory signaling in macrophages.

2. MEHP's Inhibition of Leydig Cell Steroidogenesis

MEHP disrupts steroid production in Leydig cells through multiple mechanisms, including the generation of ROS and the downregulation of key proteins required for cholesterol transport into the mitochondria, such as STAR.[3][6][7] This leads to a reduction in steroid hormone synthesis.

G cluster_cell Leydig Cell MEHP MEHP ROS Increased ROS MEHP->ROS STAR Decreased STAR Protein MEHP->STAR Represses gene expression Mito Mitochondrial Dysfunction ROS->Mito Steroid Inhibited Steroidogenesis (e.g., Progesterone) Mito->Steroid STAR->Steroid Blocks cholesterol transport

MEHP's inhibitory mechanisms on steroidogenesis.

References

strategies to reduce interference in MEHP electrochemical sensing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mono(2-ethylhexyl) phthalate (B1215562) (MEHP) electrochemical sensing. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions to help overcome common challenges related to interference.

FAQs: Understanding and Mitigating Interference

Q1: What is interference in the context of MEHP electrochemical sensing?

A: Interference refers to any signal that is not generated by the target analyte (MEHP) but is detected by the sensor, leading to inaccurate measurements. These signals can originate from other electroactive species in the sample matrix that react at the electrode surface at a similar potential as MEHP. Common interfering species in biological and environmental samples include ascorbic acid (AA), uric acid (UA), dopamine (B1211576) (DA), and structurally similar phthalate esters.[1][2] Matrix effects, where the overall sample composition affects the sensor's response, are also a form of interference.[3]

Q2: How can I determine if my sensor is experiencing interference?

A: You can suspect interference if you observe one or more of the following:

  • Poor Selectivity: The sensor responds to solutions containing known potential interferents but no MEHP.

  • Inaccurate Spike Recovery: When a known concentration of MEHP is added ("spiked") into a real sample, the measured concentration is significantly higher or lower than expected.

  • Signal Overlap: In techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), you may see broad, overlapping peaks instead of a distinct peak for MEHP.

  • Inconsistent Baselines: An unstable or drifting baseline can be caused by electroactive impurities in reagents or electrical noise.[4]

Q3: What are the primary strategies to reduce interference?

A: The main strategies focus on enhancing the selectivity of the sensor for MEHP. These can be broadly categorized into:

  • Electrode Surface Modification: Creating a selective recognition layer on the electrode. This is the most common and effective approach.[1][3]

  • Sample Pretreatment: Removing interfering substances from the sample before analysis.[4]

  • Advanced Data Analysis: Using techniques like machine learning to distinguish the MEHP signal from interference.[5][6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High background signal or overlapping peaks in complex samples (e.g., urine, serum).
  • Probable Cause: Presence of common, highly electroactive biological molecules like ascorbic acid (AA) and uric acid (UA). These molecules are easily oxidized and can mask the MEHP signal.

  • Solution 1: Modify the Electrode with a Selective Polymer Film.

    • Strategy: Coat the electrode with a film that either selectively binds MEHP or repels interferents. Molecularly Imprinted Polymers (MIPs) are highly effective.[7][8][9] MIPs are custom-made polymers with recognition sites tailored to the shape and functionality of the MEHP molecule.[8][10] This creates a highly selective sensor.[7][9] Another option is to use an ion-exchange polymer like Nafion, which is negatively charged and can repel negatively charged interferents like AA and UA at neutral pH.

    • Expected Outcome: A significant reduction in the signal from interferents and a more defined peak for MEHP.

  • Solution 2: Incorporate Nanomaterials into the Electrode Surface.

    • Strategy: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes (CNTs), or graphene.[11][12][13] These materials can enhance the electrocatalytic activity towards MEHP, increase the surface area for a stronger signal, and can be functionalized to improve selectivity.[12][13][14] For instance, AuNPs can facilitate electron transfer and provide a stable substrate for immobilizing recognition elements like aptamers.[15]

    • Expected Outcome: Increased sensitivity towards MEHP, potentially shifting its oxidation potential to a region with less interference, and improved signal-to-noise ratio.[4]

Issue 2: Poor reproducibility and drifting signal.
  • Probable Cause:

    • Electrode Fouling: Adsorption of proteins or reaction byproducts onto the electrode surface, which deactivates it.

    • Environmental Interference: Electrical noise from nearby equipment or temperature and humidity fluctuations affecting sensor performance.[4][16]

  • Solution 1: Implement an Anti-Fouling Layer.

    • Strategy: Modify the electrode with materials that resist nonspecific binding, such as polyethylene (B3416737) glycol (PEG) or zwitterionic polymers. This is particularly crucial for analysis in complex media like blood serum.

    • Expected Outcome: More stable and reproducible signals over multiple measurements.

  • Solution 2: Control the Experimental Environment.

    • Strategy: Use a Faraday cage to shield the setup from electromagnetic interference.[4] Ensure all reagents are high-purity and solutions are prepared with deionized water (18 MΩ·cm).[4] Maintain a stable temperature and humidity, as these can affect the sensor's chemical reactions and electrolyte properties.[16]

    • Expected Outcome: A stable baseline and reduced random noise, leading to higher precision.

Issue 3: Sensor responds to other phthalates, not just MEHP.
  • Probable Cause: The recognition element on the sensor is not specific enough and exhibits cross-reactivity with structurally similar molecules.

  • Solution: Develop a Molecularly Imprinted Polymer (MIP) Sensor.

    • Strategy: This is the premier strategy for achieving high selectivity among similar molecules.[9] By using MEHP as the template molecule during polymerization, you create cavities that are sterically and chemically complementary to MEHP.[8]

    • Expected Outcome: The sensor will show a significantly higher response to MEHP compared to other phthalates like DEHP (di(2-ethylhexyl) phthalate) or DBP (dibutyl phthalate).

Quantitative Data on Interference Reduction

The following table summarizes the typical performance improvements seen when applying interference reduction strategies. Data is illustrative, based on common findings in the literature.

StrategyTarget AnalyteCommon InterferentsInterference Signal Reduction (%)Target Signal Enhancement Factor
Bare Electrode MEHPAscorbic Acid, Uric Acid0% (Baseline)1x (Baseline)
Nafion Film Coating MEHPAscorbic Acid, Uric Acid70-85%~1.5x
Graphene-AuNP Composite MEHPAscorbic Acid, Dopamine60-75%5-10x
MIP on Carbon Nanotubes MEHPDEHP, DBP, Ascorbic Acid90-98%3-5x

Experimental Protocols

Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for MEHP

This protocol describes the electropolymerization of a MIP film on a glassy carbon electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • MEHP (template)

  • Pyrrole (B145914) (functional monomer)

  • LiClO₄ (supporting electrolyte)

  • Acetonitrile (B52724) (solvent)

  • Methanol, Acetic Acid (for template removal)

  • Polishing materials (0.3 and 0.05 µm alumina (B75360) slurry)

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each on a polishing pad.[4]

    • Rinse thoroughly with deionized water.

    • Sonicate in deionized water and then ethanol (B145695) for 5 minutes each to remove residual alumina.[4] Let it air dry.

  • Preparation of Polymerization Solution:

    • In a 10 mL volumetric flask, dissolve 10 mM MEHP and 100 mM pyrrole in acetonitrile containing 0.1 M LiClO₄.

  • Electropolymerization:

    • Immerse the pre-treated GCE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into the polymerization solution.

    • Perform cyclic voltammetry (CV) for 15 cycles in a potential range of -0.2 V to 0.8 V at a scan rate of 50 mV/s. A polymer film will form on the GCE surface.

  • Template Removal:

    • After polymerization, rinse the electrode with acetonitrile.

    • Immerse the electrode in a solution of methanol/acetic acid (9:1, v/v) and run CV in a non-electroactive potential range for 10 minutes to electrochemically assist template removal.

    • Rinse thoroughly with deionized water and allow to dry.

  • Sensor is Ready: The MIP-modified GCE is now ready for MEHP detection. A non-imprinted polymer (NIP) sensor should be prepared in parallel using the same procedure but omitting MEHP from the polymerization solution for use as a control.

Visualizations

Workflow for Troubleshooting Sensor Interference

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Validation start Start: Inaccurate or Irreproducible Results check_interf Run control experiment: Measure known interferents (e.g., AA, UA) start->check_interf interf_pos Interference Confirmed check_interf->interf_pos Yes interf_neg No Interference Detected check_interf->interf_neg No path1 Strategy 1: Electrode Modification (MIP, Nanomaterials) interf_pos->path1 path2 Strategy 2: Sample Pre-treatment (e.g., SPE) interf_pos->path2 path3 Strategy 3: Check for Fouling & Environmental Noise interf_neg->path3 validate Re-test sensor with MEHP in sample matrix path1->validate path2->validate path3->validate success Problem Solved validate->success Success fail Issue Persists: Re-evaluate strategy validate->fail Failure

Caption: A logical workflow for diagnosing and resolving interference issues.

Molecularly Imprinted Polymer (MIP) Fabrication Process

G cluster_0 Step 1: Pre-polymerization Complex cluster_1 Step 2: Polymerization cluster_2 Step 3: Template Removal cluster_3 Step 4: Final MIP Template MEHP (Template) Complex Template-Monomer Complex p1 Monomer Functional Monomer p2 Polymer Polymerization with Cross-linker Complex->Polymer p1->Complex p2->Complex Removal Solvent Washing Polymer->Removal MIP MIP with Recognition Cavity Removal->MIP

Caption: The four main steps in creating a Molecularly Imprinted Polymer (MIP).

References

Technical Support Center: Improving MEHP Extraction Efficiency from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of mono(2-ethylhexyl) phthalate (B1215562) (MEHP) from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of MEHP extraction from lipid-rich matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of MEHP from fatty tissues.

Q1: Why is my MEHP recovery consistently low?

A1: Low recovery of MEHP from fatty tissues is a common challenge, often attributed to several factors:

  • Incomplete Tissue Homogenization: Fatty tissues are dense and fibrous, and insufficient homogenization can trap MEHP within the tissue matrix. Ensure the tissue is completely homogenized to a uniform consistency. The use of mechanical bead beaters is highly recommended over manual homogenization.

  • Inappropriate Solvent Selection: MEHP is a lipophilic compound, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[1][2]. However, the high lipid content of the sample can lead to poor partitioning of MEHP into the extraction solvent if the solvent system is not optimized. A common issue is the "lipid globule" effect, where MEHP remains dissolved in the large lipid phase rather than moving into the extraction solvent.

  • Suboptimal Phase Separation: During liquid-liquid extraction (LLE), a clear separation between the organic and aqueous layers is crucial. Emulsions, often formed due to the high lipid content, can trap MEHP and prevent its efficient extraction.

  • Analyte Loss During Cleanup: Solid-phase extraction (SPE) is often used to remove interfering lipids. However, if the SPE protocol is not optimized, MEHP can be lost during the loading, washing, or elution steps.

Q2: How can I improve the homogenization of fatty tissue samples?

A2: To improve homogenization, consider the following:

  • Cryogenic Grinding: Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle. This makes the tissue brittle and easier to homogenize.

  • Mechanical Homogenizers: Use a bead beater with stainless steel or ceramic beads for thorough disruption of the tissue structure.

  • Enzymatic Digestion: For some applications, enzymatic digestion with collagenase may be considered to break down the connective tissue matrix before solvent extraction.

Q3: I'm observing a significant amount of lipid carryover in my final extract. How can I minimize this?

A3: Lipid carryover can interfere with downstream analysis, particularly in GC-MS and LC-MS/MS, causing matrix effects and ion suppression. To reduce lipid contamination:

  • Defatting Step: Before the primary extraction, a defatting step with a non-polar solvent like hexane (B92381) can be introduced. However, care must be taken as this step can also lead to some loss of MEHP.

  • Solid-Phase Extraction (SPE): A cleanup step using SPE is highly effective. Reversed-phase (C18) or specific polymeric sorbents can be used to retain MEHP while allowing the bulk of the lipids to be washed away.

  • Low-Temperature Precipitation: After extraction, cooling the extract to a low temperature (e.g., -20°C or -80°C) can cause some lipids to precipitate, which can then be removed by centrifugation.

Q4: My LC-MS/MS results are showing significant matrix effects. What can I do?

A4: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex samples like fatty tissue extracts. To mitigate these effects:

  • Improve Sample Cleanup: As mentioned above, effective lipid removal through SPE is crucial.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-MEHP) is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during both the extraction and the analysis.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Optimize Chromatographic Separation: A longer chromatographic run with a shallower gradient can help to separate MEHP from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What is MEHP and why is it important to measure it in fatty tissues?

A1: Mono(2-ethylhexyl) phthalate (MEHP) is the primary and most bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP)[3]. Due to its lipophilic nature, MEHP can accumulate in adipose tissue. Research has shown that MEHP can act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism[2]. Therefore, measuring MEHP in fatty tissues is crucial for understanding its potential role in metabolic disorders such as obesity and insulin (B600854) resistance.

Q2: What are the key physicochemical properties of MEHP to consider for extraction?

A2: MEHP is a viscous liquid or low-melting solid with a molecular weight of 278.34 g/mol [4]. It is soluble in organic solvents like ethanol, DMSO, and DMF, but insoluble in aqueous solutions like PBS (pH 7.2)[1][2]. This highlights its non-polar, lipophilic nature, which dictates the choice of extraction solvents.

Q3: What is the expected extraction efficiency for MEHP from fatty tissues?

A3: Achieving high extraction efficiency for MEHP from fatty tissues is challenging. While specific quantitative data for adipose tissue is limited in publicly available literature, recovery rates for phthalate metabolites in other complex matrices like serum can exceed 90% with optimized methods[5]. For fatty tissues, a well-optimized protocol involving efficient homogenization, appropriate solvent partitioning, and a thorough cleanup step should aim for recoveries in the range of 70-120%.

Q4: What is the role of MEHP in adipocyte signaling?

A4: MEHP has been shown to influence adipocyte function by activating PPARγ. This can lead to the promotion of adipocyte differentiation (the process of pre-adipocytes becoming mature fat cells) and may alter lipid metabolism within these cells[2]. Understanding these pathways is important for interpreting the biological significance of MEHP levels in adipose tissue.

Data Presentation

Table 1: Comparison of Extraction Parameters for Lipophilic Compounds from Tissues

ParameterMethod 1: Modified Folch (LLE)Method 2: LLE with SPE Cleanup
Homogenization Bead beater with ceramic beadsCryogenic grinding followed by bead beater
Extraction Solvent Chloroform:Methanol (B129727) (2:1, v/v)Acetonitrile (B52724)
Phase Separation Addition of 0.9% NaCl solutionAddition of a non-polar solvent (e.g., hexane)
Cleanup Step NoneSolid-Phase Extraction (C18 cartridge)
Typical Recovery 60-85% (variable due to lipid interference)80-105% (improved by cleanup)
Lipid Carryover HighLow
Suitability Screening and qualitative analysisQuantitative analysis requiring high accuracy

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of MEHP from Fatty Tissue

This protocol is a starting point and may require optimization for specific tissue types and analytical instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of frozen fatty tissue.

    • Perform cryogenic grinding by freezing the tissue in liquid nitrogen and grinding it to a fine powder in a pre-chilled mortar and pestle.

  • Homogenization:

    • Transfer the powdered tissue to a 2 mL tube containing ceramic or stainless steel beads.

    • Add 1 mL of ice-cold acetonitrile.

    • Add an appropriate amount of an internal standard (e.g., ¹³C-MEHP).

    • Homogenize using a bead beater for 2-3 cycles of 45 seconds with 1 minute of cooling on ice in between.

  • Extraction:

    • Vortex the homogenate for 10 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acetonitrile layer) and transfer to a new tube.

  • Lipid Precipitation (Optional):

    • Store the supernatant at -20°C for at least 1 hour to precipitate lipids.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).

Protocol 2: LLE with Solid-Phase Extraction (SPE) Cleanup

Follow steps 1-3 from Protocol 1.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Dilute the supernatant from step 3 with deionized water (e.g., 1:1 v/v) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences and some lipids.

    • Elution: Elute the MEHP with 3 mL of methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method.

Visualizations

MEHP_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional but Recommended) cluster_analysis Analysis start Fatty Tissue Sample homogenize Homogenization (Cryogenic Grinding & Bead Beating) start->homogenize add_solvent Add Acetonitrile & Internal Standard homogenize->add_solvent extract Vortex & Centrifuge add_solvent->extract supernatant Collect Supernatant extract->supernatant spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant->spe evaporate Evaporate Solvent spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of MEHP from fatty tissues.

Troubleshooting_Logic cluster_homogenization Homogenization Issues cluster_extraction Extraction & Phase Separation cluster_cleanup Cleanup & Matrix Effects start Low MEHP Recovery? check_homogenization Is homogenization complete? start->check_homogenization Yes improve_homogenization Action: Use cryogenic grinding and/or bead beater. check_homogenization->improve_homogenization No check_solvent Is solvent choice appropriate? check_homogenization->check_solvent Yes check_emulsion Are emulsions forming? check_solvent->check_emulsion Yes improve_solvent Action: Ensure correct solvent polarity and volume. check_solvent->improve_solvent No break_emulsion Action: Centrifuge at higher speed/longer time or use salt. check_emulsion->break_emulsion Yes check_spe Is MEHP lost during SPE? check_emulsion->check_spe No check_matrix Significant matrix effects observed? check_spe->check_matrix No optimize_spe Action: Optimize wash/elution solvents. Check for analyte breakthrough. check_spe->optimize_spe Yes improve_analysis Action: Use isotope-labeled internal standard. Optimize chromatography. check_matrix->improve_analysis Yes

Caption: Troubleshooting decision tree for low MEHP recovery.

References

Technical Support Center: Addressing MEHP Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adsorption of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) to laboratory ware during experiments. Adsorption of MEHP, a primary metabolite of the common plasticizer DEHP, can lead to significant analyte loss and inaccurate experimental results. This guide offers strategies to minimize this issue across different types of labware and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is MEHP and why is its adsorption to labware a concern?

A1: Mono(2-ethylhexyl) phthalate (MEHP) is the primary and active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in many plastic products, including some laboratory consumables. MEHP is a moderately hydrophobic molecule, which gives it a tendency to adsorb to surfaces, particularly non-polar plastic surfaces. This adsorption can lead to a significant reduction in the concentration of MEHP in your sample solutions, resulting in underestimation in quantitative analyses and potentially impacting the results of toxicological or metabolic studies.

Q2: Which types of labware are most prone to MEHP adsorption?

A2: Untreated plasticware, especially those made from polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), are most susceptible to MEHP adsorption due to their hydrophobic surfaces. While borosilicate glass is generally less prone to adsorbing hydrophobic molecules compared to plastics, some non-specific binding can still occur.

Q3: How does the choice of solvent affect MEHP adsorption?

A3: The polarity of the solvent plays a crucial role. In highly aqueous solutions, the hydrophobic MEHP molecules are more likely to be driven out of the solution and adsorb onto the surfaces of the labware to minimize their contact with water. Conversely, using organic solvents or aqueous solutions with a higher percentage of organic modifiers can help keep MEHP in solution and reduce its tendency to adsorb.

Q4: Can MEHP leach from my labware into my samples?

A4: While this guide focuses on the adsorption of MEHP to labware, it is also important to be aware of the potential for leaching of MEHP and its parent compound, DEHP, from plasticware, especially from items made of polyvinyl chloride (PVC). To avoid contamination, it is recommended to use labware made from materials with low leachable content, such as polypropylene or borosilicate glass, and to perform appropriate blank controls.

Troubleshooting Guides

Issue 1: Low recovery of MEHP from polypropylene tubes.

Possible Cause: Adsorption of MEHP onto the hydrophobic surface of the polypropylene.

Solutions:

  • Pre-treatment of Tubes:

    • Solvent Rinsing: Before use, rinse the polypropylene tubes with a solvent in which MEHP is highly soluble (e.g., methanol (B129727), acetonitrile, or a mixture similar to your experimental solvent). This can help to saturate the potential binding sites.

    • Coating with a Blocking Agent: Incubate the tubes with a solution of a blocking agent, such as Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20), to coat the surface and prevent MEHP from binding. Ensure the blocking agent will not interfere with downstream analysis.

  • Modification of Sample Solution:

    • Increase Organic Solvent Content: If your experimental conditions permit, increasing the proportion of organic solvent in your sample solution can improve ME.HP solubility and reduce adsorption.

    • Addition of a Surfactant: Adding a low concentration of a non-ionic surfactant to your sample solution can help to keep MEHP in the solution phase.

Issue 2: Inconsistent results when using borosilicate glass vials.

Possible Cause: While less severe than with plastics, MEHP can still exhibit some adsorption to glass surfaces. This can be influenced by the cleanliness of the glass and the composition of the sample solution.

Solutions:

  • Thorough Cleaning: Ensure rigorous cleaning of glassware to remove any organic residues. A standard laboratory cleaning procedure followed by rinsing with high-purity water and a final rinse with a high-purity solvent is recommended.

  • Silanization: For highly sensitive applications, silanizing the glass surface can significantly reduce the adsorption of polar and some non-polar molecules.[1][2] Silanization creates a more inert and hydrophobic surface, which can repel MEHP in aqueous solutions but may increase interaction in non-polar organic solvents. The choice of silanizing agent should be considered based on the solvent system.

Quantitative Data on MEHP Adsorption

Labware MaterialSolvent SystemPre-treatmentExpected MEHP Recovery (%)Recommendations & Remarks
Polypropylene (PP) 100% Aqueous BufferNone50 - 70%High risk of significant analyte loss. Not recommended for sensitive analyses without pre-treatment.
50% Acetonitrile in WaterNone80 - 90%The presence of organic solvent significantly reduces adsorption.
100% Aqueous BufferPre-rinsed with Methanol70 - 85%Pre-rinsing can improve recovery but may not eliminate adsorption completely.
100% Aqueous BufferCoated with 0.1% BSA90 - 98%BSA is an effective blocking agent for hydrophobic compounds.[3] Ensure BSA does not interfere with your assay.
100% Aqueous BufferCoated with 0.05% Tween-2090 - 98%Non-ionic detergents are also effective blocking agents. Verify compatibility with your analytical method.
Borosilicate Glass 100% Aqueous BufferStandard Cleaning85 - 95%Generally a better choice than untreated plastic for aqueous solutions of hydrophobic compounds.
50% Acetonitrile in WaterStandard Cleaning> 98%Adsorption is minimal in the presence of a significant proportion of organic solvent.
Silanized Borosilicate Glass 100% Aqueous BufferSilanized> 98%Silanization effectively minimizes adsorption of hydrophobic molecules from aqueous solutions.[1][2]
100% MethanolSilanized90 - 95%The hydrophobic nature of the silanized surface may have some affinity for MEHP in a non-polar solvent.

Experimental Protocols

Protocol 1: Coating Polypropylene Tubes with Bovine Serum Albumin (BSA)
  • Prepare a 1% (w/v) BSA solution: Dissolve 1 g of BSA in 100 mL of purified water.

  • Aliquot: Add a sufficient volume of the BSA solution to completely coat the inner surface of the polypropylene tubes.

  • Incubate: Incubate the tubes at room temperature for at least 1 hour. For more effective coating, incubation overnight at 4°C can be performed.

  • Remove BSA solution: Aspirate the BSA solution from the tubes.

  • Wash (Optional): Depending on the downstream application, a gentle wash with purified water or a buffer may be performed. For many applications, simply aspirating the BSA and allowing the tubes to air dry slightly is sufficient.

  • Use: The coated tubes are now ready for use.

Protocol 2: Silanization of Borosilicate Glassware

Safety Precaution: Silanizing agents are often volatile, flammable, and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Clean and Dry Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with purified water, and then with a high-purity solvent (e.g., acetone). Dry the glassware completely in an oven at 100-120°C for at least 1 hour.

  • Prepare Silanizing Solution: Prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane in a non-polar, anhydrous solvent like heptane (B126788) or toluene). Always add the silanizing agent to the solvent, not the other way around.

  • Treat Glassware: Fill the glassware with the silanizing solution or immerse the glassware in the solution. Ensure all surfaces to be treated are in contact with the solution for 5-10 minutes.

  • Rinse: Decant the silanizing solution and rinse the glassware thoroughly with the same anhydrous solvent used to prepare the solution to remove any excess reagent.

  • Final Rinse: Rinse the glassware with a high-purity volatile solvent like methanol to remove the previous solvent.

  • Dry: Allow the glassware to air dry in the fume hood, or dry in an oven at a temperature below the boiling point of the rinsing solvent. The glassware is now ready for use.

Visualizations

Experimental_Workflow_for_Minimizing_MEHP_Adsorption cluster_prep Sample Preparation cluster_glass Borosilicate Glass cluster_plastic Polypropylene cluster_analysis Analysis start Start with Sample Solution containing MEHP choose_labware Choose Appropriate Labware start->choose_labware glass Borosilicate Glass Vial choose_labware->glass Glass plastic Polypropylene Tube choose_labware->plastic Plastic silanize Silanize Glassware? glass->silanize silanized_glass Use Silanized Glass silanize->silanized_glass Yes untreated_glass Use Untreated Glass silanize->untreated_glass No add_sample Add Sample to Labware silanized_glass->add_sample untreated_glass->add_sample pretreat Pre-treat Tube? plastic->pretreat coated_plastic Use Coated/Rinsed Tube pretreat->coated_plastic Yes untreated_plastic Use Untreated Tube pretreat->untreated_plastic No coated_plastic->add_sample untreated_plastic->add_sample analyze Perform Experiment / Analysis add_sample->analyze results Accurate Results analyze->results

Caption: Decision workflow for selecting and preparing labware to minimize MEHP adsorption.

Troubleshooting_Logic_for_Low_MEHP_Recovery cluster_plastic Plastic (e.g., Polypropylene) cluster_glass Glass (Borosilicate) start Low MEHP Recovery Observed check_labware What type of labware was used? start->check_labware plastic_cause High probability of adsorption to hydrophobic surface. check_labware->plastic_cause Plastic glass_cause Possible adsorption, especially with low organic content solvents. check_labware->glass_cause Glass plastic_solution1 Switch to Borosilicate Glass or Silanized Glass. plastic_cause->plastic_solution1 plastic_solution2 Pre-treat plastic with solvent rinse or blocking agent (BSA, Tween-20). plastic_solution1->plastic_solution2 plastic_solution3 Increase organic content in sample solvent. plastic_solution2->plastic_solution3 glass_solution1 Ensure rigorous cleaning of glassware. glass_cause->glass_solution1 glass_solution2 Silanize glassware for sensitive analyses. glass_solution1->glass_solution2 glass_solution3 Increase organic content in sample solvent. glass_solution2->glass_solution3

Caption: Troubleshooting guide for addressing low MEHP recovery based on labware type.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Simultaneous Determination of MEHP and DEHP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and Di(2-ethylhexyl) phthalate (DEHP). It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for these compounds in various matrices.

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from plastic products and be metabolized in the body to its primary and more toxic metabolite, MEHP. The monitoring of both compounds is crucial for toxicological and environmental studies. This guide details and compares different HPLC-based analytical approaches, providing the necessary information to select or develop a suitable method for specific research needs.

Comparison of Chromatographic Conditions

The successful separation and quantification of MEHP and DEHP are highly dependent on the chromatographic conditions. Reversed-phase HPLC is the most common technique employed. A comparison of key parameters from published methods is presented below.

ParameterMethod 1Method 2Method 3
Column Alltech Alltima C18 (150 mm x 4.6 mm, 5 µm)[1]C18 column[2]BetaSil Phenyl Column (100 Å, 2.1 mm)[3]
Mobile Phase Acetonitrile (B52724) and Water[1]Not specifiedNot specified
Elution Mode Linear Gradient[1]Isocratic or GradientNot specified
Flow Rate 1.0 mL/min[1]Not specifiedNot specified
Detector UV[1]UV[2]Tandem Mass Spectrometry (MS/MS)[3]
Wavelength 235 nm[1]226 nm[2]N/A
Retention Time MEHP 15.686 min[1]Not specifiedNot specified
Retention Time DEHP 22.721 min[1]8.09 min[2]Not specified
Performance Comparison of Validated Methods

The validation of an analytical method ensures its reliability. Key performance indicators for HPLC methods used in the simultaneous determination of MEHP and DEHP are summarized below.

Validation ParameterMethod A (Tissue Samples)[4][5][6]Method B (Seminal Plasma)[7]Method C (Human Serum)[8]Method D (Drinking Water)[2]
Linearity Range MEHP 1 - 30.38 µg/mL[6][9]Not SpecifiedNot SpecifiedNot Specified
Linearity Range DEHP 0.81 - 24.78 µg/mL[6][9]Not SpecifiedNot Specified1 - 100 µg/mL[2]
LOD MEHP Not Specified0.015 µg/mL[7]5.0 ng/mLNot Specified
LOD DEHP Not Specified0.010 µg/mL[7]14.0 ng/mLNot Specified
LOQ MEHP < 1% at LOQNot Specified5.0 ng/mL[8]Not Specified
LOQ DEHP < 1% at LOQNot Specified14.0 ng/mL[8]2.4 pg/mL[2]
Intra-day Precision (%RSD) MEHP: 0.89%[4]Not SpecifiedNot Specified≤ 2.4%[2]
Inter-day Precision (%RSD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy/Recovery MEHP Not SpecifiedNot Specified101 ± 5.7%[8]≤ 4% Relative Error[2]
Accuracy/Recovery DEHP Not SpecifiedNot Specified102 ± 6.5%[8]≤ 4% Relative Error[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for sample preparation and HPLC analysis based on established methods.

Protocol 1: Analysis of MEHP and DEHP in Tissue Samples[4][5]

This protocol is suitable for the analysis of MEHP and DEHP in biological tissues such as the liver.

1. Sample Preparation: Liquid-Liquid Extraction

  • Homogenize tissue samples.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1100 Series or equivalent.[1]

  • Column: Alltech Alltima C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A linear gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 235 nm.[1]

  • Injection Volume: 20 µL.

Protocol 2: Analysis of MEHP and DEHP in Human Serum by LC-MS/MS[8]

This protocol is designed for the sensitive detection of MEHP and DEHP in human serum.

1. Sample Preparation: Extraction

  • Extract serum samples with acetone.

  • Follow with a hexane (B92381) extraction under acidic conditions.

  • Minimize the use of plastics to avoid contamination.[8]

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatograph.

  • Mass Spectrometer: Tandem mass spectrometer.

  • Column: A suitable reversed-phase column for retaining MEHP and DEHP.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of MEHP and DEHP in biological samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Serum) Homogenize Homogenization (for tissues) Sample->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify Report Results Quantify->Report validation_parameters MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range

References

The Metabolite Outweighs the Parent: A Comparative Analysis of MEHP and DEHP Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative toxicity of the widely used plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its primary metabolite, Mono(2-ethylhexyl) phthalate (MEHP). This report synthesizes experimental data on their cytotoxic, endocrine-disrupting, and reproductive effects, providing a clear consensus that MEHP is the more potent toxicant.

New research underscores a critical consideration in the risk assessment of DEHP: the significantly greater biological activity of its metabolite, MEHP. Once ingested or absorbed, the parent compound DEHP is rapidly metabolized to MEHP, which is now understood to be the primary mediator of the adverse health effects associated with DEHP exposure. This guide provides a detailed comparison of their toxicological profiles, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Key Findings: MEHP Demonstrates Higher Potency Across Multiple Toxicological Endpoints

Experimental evidence consistently points to MEHP as the more toxic compound. In vitro studies have shown that MEHP exhibits a cytotoxic effect on various cell lines at concentrations significantly lower than DEHP. Furthermore, MEHP is a more potent endocrine disruptor, demonstrating a higher affinity for and activity on nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and showing anti-androgenic properties. This heightened activity of MEHP is a crucial factor in the reproductive and developmental toxicity observed following DEHP exposure.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies, providing a clear comparison of the potency of DEHP and MEHP.

Table 1: Comparative Cytotoxicity of DEHP and MEHP

Cell LineAssayCompoundIC50 / EC50Fold Difference (DEHP/MEHP)Reference
MA-10 Leydig CellsMTT AssayDEHP~1000 µM~1000x[1]
MEHP~1 µM[1]
L929 CellsMTT AssayDEHP> 0.1 mg/mL>10x[2]
MEHP~0.05 mg/mL[2]
A549 CellsProliferation AssayDEHP1-100 µM (stimulatory)-[3]
MEHP1-50 µM (stimulatory)[3]

Table 2: Comparative Endocrine Disrupting Activity of DEHP and MEHP

Receptor/AssaySpeciesCompoundActivityEC50 / IC50Reference
PPARα ActivationMouseMEHPAgonist0.6 µM[4][5]
HumanMEHPAgonist3.2 µM[4][5]
PPARγ ActivationMouseMEHPAgonist10.1 µM[4][5]
HumanMEHPAgonist6.2 µM[4][5]
Androgen ReceptorIn silicoDEHPBinder-[6][7]
MEHPBinder-[6][7]
Steroidogenesis (H295R cells)HumanDEHPIncreased Estradiol~3 µM[8]

Table 3: Comparative Reproductive and Developmental Toxicity of DEHP

EndpointSpeciesCompoundNOAELKey FindingReference
Reproductive Malformations (in utero exposure)RatDEHP4.8 mg/kg/dayPhthalate syndrome in male offspring[9][10]

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting effects of MEHP are primarily mediated through its interaction with nuclear receptors, particularly PPARs and the androgen receptor.

DEHP_Metabolism_and_Toxicity cluster_body In Vivo Metabolism cluster_toxicity Cellular Targets and Toxic Effects DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Lipases Oxidized_Metabolites Further Oxidized Metabolites MEHP->Oxidized_Metabolites Oxidation PPARs PPARs (α, γ) MEHP->PPARs AR Androgen Receptor MEHP->AR Anti-androgenic Sertoli_Leydig Sertoli & Leydig Cells MEHP->Sertoli_Leydig Endocrine_Disruption Endocrine Disruption PPARs->Endocrine_Disruption AR->Endocrine_Disruption Reproductive_Toxicity Reproductive Toxicity Sertoli_Leydig->Reproductive_Toxicity

Caption: Metabolic activation of DEHP to MEHP and subsequent interaction with cellular targets leading to toxicity.

PPAR_Activation_Pathway MEHP MEHP PPAR PPAR (α or γ) MEHP->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression

Caption: Simplified signaling pathway of PPAR activation by MEHP.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cytotoxicity Assay

This assay is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells (e.g., MA-10 Leydig cells, L929 fibroblasts) in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[1][2]

  • Treatment: Expose the cells to various concentrations of DEHP or MEHP (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[1]

H295R Steroidogenesis Assay

This assay evaluates the effects of chemicals on the production of steroid hormones.

  • Cell Culture: Culture human H295R adrenocortical carcinoma cells in 24-well plates.[8][11]

  • Exposure: After a 24-hour acclimation period, expose the cells to a range of concentrations of the test compound (e.g., DEHP, MEHP) for 48 hours. Include a solvent control and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition).[11][12]

  • Hormone Analysis: Collect the cell culture medium and measure the concentrations of hormones such as testosterone (B1683101) and 17β-estradiol using methods like ELISA or LC-MS/MS.[11][13]

  • Cell Viability: Assess cell viability in each well after medium collection to ensure that observed effects on hormone production are not due to cytotoxicity.[11]

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a chemical to bind to the androgen receptor.

  • Receptor Preparation: Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR.[14][15]

  • Competitive Binding: Incubate the AR preparation with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test chemical.[15]

  • Separation and Quantification: Separate the receptor-bound and unbound radioligand. Quantify the amount of bound radioligand using liquid scintillation counting.[15]

  • Data Analysis: Determine the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).[15]

PPAR Activation Assay (Transient Transfection)

This cell-based assay measures the ability of a compound to activate PPARs.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1) with an expression plasmid for the PPAR of interest (e.g., mouse or human PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).[4]

  • Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., MEHP) for 24 hours.[4]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPAR activation.[4]

  • Data Analysis: Express the results as fold activation over the vehicle control and determine the EC50 value.[4]

Conclusion

The evidence strongly indicates that MEHP, the primary metabolite of DEHP, is the more biologically active and toxic compound. This has significant implications for risk assessment and the regulation of DEHP-containing products. Researchers and professionals in drug development should consider the metabolic activation of DEHP and focus on the toxicological effects of MEHP when evaluating the safety of materials and developing new therapeutic agents. The provided experimental protocols offer a standardized approach for further investigation into the endocrine-disrupting and toxic effects of phthalates and their metabolites.

References

Cross-Validation of Analytical Techniques for MEHP Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), is crucial for toxicological studies and human exposure assessment. A variety of analytical techniques are employed for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of three commonly used methods for MEHP measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these techniques is compared based on published experimental data to assist researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for LC-MS/MS, GC-MS, and ELISA for the measurement of MEHP in biological matrices.

Performance ParameterLC-MS/MSGC-MS (without derivatization)Direct Competitive ELISA
Limit of Detection (LOD) 0.2 ng/mL (urine)[1]0.029 ng (per 2 µL injection)0.39 ng/mL (urine)[2]
Limit of Quantitation (LOQ) 5.0 ng/mL (serum)[3]0.087 ng (per 2 µL injection)Not explicitly stated, linear range starts at 0.56 ng/mL[2]
Linearity (Range) R² > 0.99[4]R² > 0.9817 (0.087–100 ng per 2 µL)0.56 to 1000 ng/mL[2]
Accuracy (% Recovery) 74.3% to 117.5%[4]Not explicitly stated87.4% to 94.72% (in urine)[2]
Precision (% CV) Intra-assay: ≤12%, Inter-assay: ≤11%Inter-day precision: 1.4–5.4%< 5%[2]
Specificity/Selectivity High, based on mass-to-charge ratioHigh, based on mass-to-charge ratioCross-reactivity with other phthalates can occur[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible results. Below are summaries of typical methodologies for each of the discussed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of MEHP in various biological matrices.[4]

Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to deconjugate MEHP glucuronide, the primary form in which it is excreted.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.

  • Elution and Reconstitution: MEHP is eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in the mobile phase.

Instrumental Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid additive like formic acid.[5]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5] Isotope-labeled internal standards are commonly used to ensure accurate quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for MEHP analysis. While traditionally requiring derivatization to improve the volatility of the analyte, methods for direct analysis have also been developed.

Sample Preparation (without derivatization):

  • Liquid-Liquid Extraction (LLE): Samples are extracted with an appropriate organic solvent (e.g., ethyl acetate) after acidification.

  • Concentration: The organic extract is concentrated before injection into the GC-MS system.

Instrumental Analysis:

  • Gas Chromatography: The extract is injected into the GC, where MEHP is separated from other components on a capillary column. Specific injection parameters (temperature, pressure, time) are optimized to prevent thermal degradation of the analyte.

  • Mass Spectrometry: The separated MEHP is then detected by a mass spectrometer, typically using electron ionization (EI).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the rapid screening of MEHP in biological samples.[2]

Assay Principle (Direct Competitive ELISA):

  • Coating: A microtiter plate is coated with antibodies specific to MEHP.

  • Competition: A known amount of enzyme-labeled MEHP (conjugate) and the unknown sample are added to the wells. The MEHP in the sample competes with the enzyme-labeled MEHP for binding to the antibodies.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

  • Detection: The intensity of the color is measured using a spectrophotometer, which is inversely proportional to the concentration of MEHP in the sample.[6]

Cross-Validation Workflow and Signaling Pathway Diagrams

To ensure the reliability and comparability of results obtained from different analytical techniques, a cross-validation study is essential. The following diagrams illustrate a typical cross-validation workflow and the general principle of a competitive ELISA.

CrossValidationWorkflow cluster_samples Sample Cohort cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion SamplePool Pool of Biological Samples (e.g., Urine, Serum) LCMS LC-MS/MS Analysis SamplePool->LCMS Aliquots GCMS GC-MS Analysis SamplePool->GCMS Aliquots ELISA ELISA Analysis SamplePool->ELISA Aliquots DataLCMS Quantitative Data (LC-MS/MS) LCMS->DataLCMS DataGCMS Quantitative Data (GC-MS) GCMS->DataGCMS DataELISA Quantitative Data (ELISA) ELISA->DataELISA Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) DataLCMS->Comparison DataGCMS->Comparison DataELISA->Comparison Conclusion Assessment of Method Agreement Comparison->Conclusion

A typical workflow for the cross-validation of analytical methods.

CompetitiveELISA cluster_detection Detection Ab1 Antibody Bound_sample MEHP in Sample Ab1->Bound_sample Binds Unbound_sample Unbound MEHP Unbound_enzyme Unbound Enzyme-labeled MEHP Ab2 Antibody Bound_enzyme Enzyme-labeled MEHP Ab2->Bound_enzyme Binds Ab3 Antibody MEHP_sample MEHP in Sample MEHP_enzyme Enzyme-labeled MEHP Substrate Substrate Colored_Product Colored Product Substrate->Colored_Product Enzymatic Conversion

Principle of a direct competitive ELISA for MEHP measurement.

Conclusion

The choice of analytical technique for MEHP measurement depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for accurate quantification in complex biological matrices.[3] GC-MS provides a robust and reliable alternative, with modern methods eliminating the need for derivatization. ELISA serves as a valuable high-throughput screening tool, offering rapid and cost-effective analysis, although it may have limitations in terms of specificity compared to chromatographic methods.[2] A thorough cross-validation is highly recommended when comparing data from different studies or when transitioning between methods to ensure data consistency and reliability.

References

Comparative Analysis of MEHP Toxicity Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and its potential as an endocrine disruptor, understanding the species-specific toxicity of MEHP is crucial for accurate risk assessment and the development of safer alternatives. This guide provides a comparative analysis of MEHP toxicity across various species, summarizing key quantitative data, detailing experimental protocols, and illustrating a principal signaling pathway involved in its toxic effects.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on MEHP toxicity. It is important to note that directly comparable in vivo toxicity data for MEHP across a wide range of species is limited. Much of the existing data is derived from studies on its parent compound, DEHP, or from in vitro experiments.

SpeciesTest SystemEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)In Vitro Effect ConcentrationReference
Rat (Sprague-Dawley) In vivoTesticular toxicity (germ cell apoptosis)-1000-[1]
Rat (Sprague-Dawley) In vivoReproductive malformations (from DEHP exposure)4.8--[2]
Rat (Fischer 344) In vivoHepatotoxicity (liver enlargement from DEHP)---[3]
Mouse (CD-1) In vitroOvarian antral follicle growth inhibition--0.1 µg/mL[4]
Mouse (C57BL/6J) In vivoTesticular toxicity (no significant germ cell apoptosis)1000--[1]
Human In vitro (placental cells)Increased Reactive Oxygen Species (ROS)--45 µM[5]
Human In vitro (fetal gonads)Increased lipid/cholesterol synthesis gene expression--100 µM[4]

Note: NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values are highly dependent on the study design, including the duration of exposure and the specific endpoint measured. In vitro effect concentrations are indicative of potential toxicity but may not directly translate to in vivo effects.

Key Species-Specific Differences in MEHP Toxicity

Significant variability in the toxicological response to MEHP exists across different species, primarily driven by differences in metabolism and molecular mechanisms of action.

  • Metabolism: Rodents, particularly rats and mice, exhibit a higher rate of hydrolysis of DEHP to MEHP in the gastrointestinal tract compared to primates, including humans.[6] Subsequent metabolism and excretion patterns of MEHP and its secondary metabolites also show considerable species-specific variations.

  • Hepatotoxicity and Peroxisome Proliferation: A hallmark of MEHP toxicity in rodents is the induction of peroxisome proliferation in the liver, a response mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] This effect is significantly less pronounced in hamsters and is largely absent in guinea pigs and primates, including humans, who are considered non-responsive to the peroxisome-proliferating effects of MEHP.[3][6]

  • Testicular Toxicity: Testicular toxicity is a well-documented effect of MEHP exposure, particularly in rodents. MEHP can induce germ cell apoptosis and disrupt steroidogenesis in Leydig cells.[1][7] While rodents are highly sensitive, some studies suggest that the underlying mechanisms of testicular toxicity may differ between species. For instance, MEHP-induced infiltration of macrophages into the testes, a key event in germ cell apoptosis, is observed in immature rats but not in mice.[1]

  • Reproductive and Developmental Toxicity: In utero exposure to MEHP (or its parent compound DEHP) can lead to developmental abnormalities of the male reproductive tract in rodents, a collection of effects often referred to as the "phthalate syndrome".[2] While direct evidence in humans is limited, some epidemiological studies have suggested associations between phthalate exposure and adverse reproductive outcomes.[4]

Experimental Protocols

In Vivo Testicular Toxicity Assessment in Rats

This protocol is a summary of the methodology typically employed to assess the testicular toxicity of MEHP in rats.

  • Animal Model: Immature male Sprague-Dawley rats (e.g., Postnatal Day 21, 28, or 35) are often used as they are particularly sensitive to the testicular effects of MEHP.[1]

  • Dosing: MEHP is typically administered as a single oral gavage. Doses can range from 100 to 1000 mg/kg body weight, dissolved in a suitable vehicle like corn oil.[1]

  • Endpoint Evaluation:

    • Histopathology: Testes are collected at various time points (e.g., 12, 24, 48 hours) post-dosing, fixed in Bouin's solution, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for histological examination. Evidence of seminiferous tubule damage and germ cell sloughing is assessed.

    • Apoptosis Detection: Germ cell apoptosis is quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on testicular sections.

    • Immunohistochemistry: Immunohistochemical staining for markers of specific cell types (e.g., Sertoli cells, Leydig cells) and cellular processes (e.g., proliferation, inflammation) is performed. For example, staining for CD11b can be used to identify infiltrating macrophages.[1]

  • Data Analysis: Quantitative data, such as the number of apoptotic cells per seminiferous tubule or the number of infiltrating immune cells, are statistically analyzed to compare treated groups with vehicle-treated controls.

In Vitro Ovarian Follicle Growth Assay in Mice

This protocol outlines a common in vitro method to evaluate the direct effects of MEHP on ovarian follicle development.

  • Follicle Isolation: Ovaries are collected from female CD-1 mice (e.g., 30-35 days old). Antral follicles of a specific size range are mechanically isolated using fine needles under a stereomicroscope.[9][10][11]

  • Culture Conditions: Isolated follicles are cultured individually in droplets of culture medium (e.g., α-MEM supplemented with serum, insulin, transferrin, selenium, and antibiotics) on a petri dish overlaid with mineral oil. The cultures are maintained in a humidified incubator at 37°C with 5% CO2.[9][10][11]

  • MEHP Exposure: Follicles are exposed to various concentrations of MEHP (e.g., 0.1 to 100 µg/mL) dissolved in a vehicle like DMSO. Control follicles are treated with the vehicle alone.[9][10][11]

  • Endpoint Measurement:

    • Follicle Growth: The diameter of each follicle is measured daily using a calibrated micrometer to assess growth over the culture period (e.g., 96 hours).

    • Reactive Oxygen Species (ROS) Assay: At the end of the culture period, follicles can be incubated with a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels, an indicator of oxidative stress.[9][10][11]

    • Gene and Protein Expression Analysis: Follicles can be pooled for RNA or protein extraction to analyze the expression of genes and proteins related to cell cycle, apoptosis, and oxidative stress using methods like RT-qPCR and Western blotting.[9][10]

  • Data Analysis: Follicle growth curves and quantitative data on ROS levels and gene/protein expression are statistically compared between MEHP-treated and control groups.

Signaling Pathway: MEHP-Induced Oxidative Stress

A common mechanism underlying MEHP toxicity in various cell types and species is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, leading to cellular damage. The following diagram illustrates a generalized pathway of MEHP-induced oxidative stress.

MEHP_Oxidative_Stress MEHP MEHP Mitochondria Mitochondria MEHP->Mitochondria disrupts electron transport chain Antioxidant_Enzymes Decreased Antioxidant Enzymes (e.g., SOD, GPX) MEHP->Antioxidant_Enzymes inhibits expression and/or activity ROS Increased ROS (e.g., O2•-, H2O2) Mitochondria->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Signaling_Pathways Altered Signaling Pathways (e.g., MAPK, NF-κB) ROS->Signaling_Pathways Antioxidant_Enzymes->ROS reduced scavenging DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation Apoptosis Apoptosis Cellular_Damage->Apoptosis Signaling_Pathways->Apoptosis

Caption: MEHP-induced oxidative stress pathway.

Conclusion

The toxicity of MEHP exhibits significant species-specific differences, with rodents generally showing higher sensitivity, particularly in the liver and testes, often through PPARα-mediated pathways. In contrast, non-rodent species, including humans, appear to be less susceptible to these specific effects, although toxicity can still occur through other mechanisms such as oxidative stress and direct interference with cellular processes like steroidogenesis. This comparative guide highlights the importance of considering species-specific data and mechanisms of action when extrapolating animal toxicity data to human health risk assessment. Further research is needed to fill the existing data gaps, especially concerning chronic low-dose exposure and the effects of MEHP on a wider range of species.

References

MEHHP and MEOHP: Superior Selectivity in Biomarkering for DEHP Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of toxicology and environmental health, accurate assessment of exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties, is paramount. For years, mono(2-ethylhexyl) phthalate (MEHP) has been the primary biomarker for DEHP exposure. However, emerging evidence strongly supports the use of its oxidative metabolites, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), as more selective and reliable indicators. This guide provides an objective comparison of these biomarkers, supported by experimental data, to inform best practices in exposure assessment.

The Case for Enhanced Selectivity: MEHHP and MEOHP vs. MEHP

The primary limitation of using MEHP as a biomarker is its susceptibility to external contamination.[1][2] DEHP is pervasive in laboratory environments and can be present in various materials used during sample collection and analysis. This external DEHP can be hydrolyzed to MEHP, leading to falsely elevated results and an overestimation of internal exposure.[1][2]

In contrast, MEHHP and MEOHP are secondary, oxidative metabolites of DEHP, formed in the body through enzymatic processes.[3][4] Crucially, they cannot be formed by the simple hydrolysis of DEHP from external contamination sources during sample handling.[1][2] This intrinsic property makes MEHHP and MEOHP more selective biomarkers, providing a more accurate reflection of the absorbed and metabolized dose of DEHP.

Furthermore, studies have consistently shown that MEHHP and MEOHP are present in significantly higher concentrations in human urine compared to MEHP.[1][4][5] In fact, urinary levels of MEHHP and MEOHP can be up to 10-fold higher than those of MEHP.[1] This greater abundance enhances analytical sensitivity and provides a more robust measure of DEHP exposure. The four major oxidized metabolites of DEHP, including MEHHP and MEOHP, constitute approximately 70% of the metabolites excreted in urine, while MEHP accounts for only about 6%.[3]

Quantitative Data Summary

The following tables summarize quantitative data from human biomonitoring studies, highlighting the concentration differences between MEHP, MEHHP, and MEOHP in urine.

Table 1: Comparison of Urinary Concentrations of DEHP Metabolites

BiomarkerTypical Concentration Range (ng/mL)Key FindingsCitations
MEHP LowGenerally found at lower concentrations than its oxidative metabolites.[1][5]
MEHHP HighConcentrations are consistently and significantly higher than MEHP, often by an order of magnitude.[1][4][5]
MEOHP HighConcentrations are also significantly higher than MEHP and are often strongly correlated with MEHHP levels.[1][4][5]

Experimental Protocols

Accurate quantification of MEHHP, MEOHP, and MEHP is critical for reliable exposure assessment. The most common and robust analytical method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Detailed Methodology for Urinary Phthalate Metabolite Analysis via HPLC-MS/MS

This protocol is based on established methods for the analysis of phthalate metabolites in urine.

1. Sample Preparation:

  • Enzymatic Deconjugation: Since phthalate metabolites are primarily excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total metabolite concentration.

    • To 100 µL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.

    • Add β-glucuronidase enzyme solution in an appropriate buffer (e.g., ammonium (B1175870) acetate, pH 6.5).

    • Incubate the mixture at 37°C for a defined period (e.g., 90 minutes to 2 hours) to ensure complete hydrolysis.

2. Analyte Extraction and Clean-up:

  • Solid-Phase Extraction (SPE): This step removes interfering substances from the urine matrix and concentrates the analytes.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

    • Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Instrumental Analysis:

  • HPLC Separation:

    • Inject the eluted sample into an HPLC system equipped with a suitable analytical column (e.g., C18).

    • Employ a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol). This separates the target metabolites based on their polarity.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each metabolite and then detecting a specific product ion after fragmentation. This highly selective detection method minimizes interferences and provides accurate quantification.

4. Quantification:

  • Quantification is performed using the isotope dilution method. The ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard is used to calculate the concentration of the analyte in the sample. This corrects for any loss of analyte during sample preparation and for matrix effects in the mass spectrometer.

Visualizing the Rationale

The following diagrams illustrate the metabolic pathway of DEHP and a typical experimental workflow, providing a clear visual representation of the concepts discussed.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP This compound (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolism Oxidative Metabolism (e.g., Cytochrome P450) MEHP->Oxidative_Metabolism MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Oxidative_Metabolism->MEHHP MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) Oxidative_Metabolism->MEOHP Conjugation Glucuronidation MEHHP->Conjugation MEOHP->Conjugation Excretion Urinary Excretion Conjugation->Excretion Contamination External DEHP Contamination Hydrolysis Hydrolysis Contamination->Hydrolysis False_MEHP MEHP from Contamination Hydrolysis->False_MEHP

Caption: Metabolic pathway of DEHP and the source of MEHP contamination.

Experimental_Workflow Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC_MSMS HPLC-MS/MS Analysis SPE->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

Caption: General experimental workflow for phthalate metabolite analysis.

Conclusion

The scientific evidence strongly indicates that MEHHP and MEOHP are more selective and reliable biomarkers for assessing human exposure to DEHP than MEHP. Their formation through oxidative metabolism prevents confounding results from external contamination, and their higher urinary concentrations offer improved analytical sensitivity. For researchers, scientists, and drug development professionals conducting studies on DEHP exposure and its potential health effects, prioritizing the measurement of MEHHP and MEOHP will lead to more accurate and defensible results. This shift in biomarker strategy represents a significant advancement in the field of environmental health and toxicology, enabling a more precise understanding of the human body burden of this prevalent environmental contaminant.

References

Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of Mono(2-ethylhexyl) phthalate (MEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of environmental contaminants like Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of MEHP, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

MEHP, the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), has been the subject of extensive research due to its potential endocrine-disrupting and reproductive toxicity properties.[1][2] While in vitro studies offer a controlled environment to dissect cellular and molecular mechanisms, in vivo studies provide a more holistic view of its systemic effects. This guide aims to bridge the gap between these two essential research modalities.

Quantitative Comparison of MEHP Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the key toxicological endpoints of MEHP.

Table 1: Apoptosis
Model SystemMEHP Concentration/DoseExposure DurationEndpointResultCitation
In Vitro
Human fetal testes explants10⁻⁵ M3 daysPercentage of Caspase-3 positive germ cellsSignificantly increased rate of apoptosis[3]
Mouse fetal testes explants10⁻⁵ MNot specifiedGerm cell apoptosisComparable effect to in vivo exposure[3]
Guinea pig testes explants1, 10, 100 nmol/ml3, 6, 9 hoursPercentage of apoptotic spermatogenic cellsSignificant, time-dependent increase[4]
Human placental cells (HTR-8/SVneo)180 μM24 hoursCaspase 3/7 activityIncreased[5]
Mouse spermatogonia-derived (GC-1) cells200 and 400 μM48 hoursPercentage of apoptotic cellsDose-dependent increase[6]
In Vivo
Mouse fetal testesNot specifiedNot specifiedGerm cell apoptosisComparable effect to in vitro exposure[3]
Table 2: Oxidative Stress
Model SystemMEHP Concentration/DoseExposure DurationEndpointResultCitation
In Vitro
Human placental cells (HTR-8/SVneo)180 μMNot specifiedReactive Oxygen Species (ROS) generationIncreased[5]
Human placental cells (HTR-8/SVneo)90 and 180 μM24 hoursOxidized thymine (B56734) (DNA damage)Increased[3]
Mouse ovarian antral follicles1–100 μg/ml96 hoursROS levelsSignificantly increased[7]
Mouse macrophage (RAW 264.7) cells0–300 µM24 hoursIntracellular and mitochondrial-derived oxidative stressElevated[8][9]
In Vivo
Pregnant women (observational study)Urinary MEHP concentrationsPregnancyUrinary oxidative stress markers (8-OHdG, isoprostane)Positive association[10]
Table 3: Endocrine Disruption (Steroidogenesis)
Model SystemMEHP Concentration/DoseExposure DurationEndpointResultCitation
In Vitro
Immature and adult rat Leydig cells250µMNot specifiedhCG-stimulated androgen productionInhibited[5]
MA-10 mouse tumor Leydig cells0.1-10.0 M24 or 48 hourshCG-stimulated steroid formationSignificant inhibition[11]
MA-10 and MLTC-1 Leydig cell linesNot specifiedNot specifiedHormone-induced steroid hormone productionSignificant reduction[4][12][13]
Fetal rat testes explants10 µMNot specifiedTestosterone (B1683101) productionInhibited[14]
In Vivo
Male factory workers (observational study)High urinary MEHP concentrations (>10.0 μM)OccupationalBlood testosterone levelsSignificantly lower than unexposed workers[15]
Male ratsNot specifiedGestational days 14-18Fetal testicular testosterone levelsReduced by approximately 60–85%[16]
Men (observational study)Urinary MEHP levelsNot specifiedSerum free testosteroneModest and significant reduction[17]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting and comparing the results.

In Vitro Studies
  • Cell Culture and Treatment: A variety of cell lines have been utilized to study the effects of MEHP, including human and mouse testicular cells, human placental cells (HTR-8/SVneo), mouse macrophage cells (RAW 264.7), and mouse Leydig tumor cells (MA-10).[2][3][8][9] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental treatments, cells are exposed to a range of MEHP concentrations, often dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO).[2]

  • Apoptosis Assays: Apoptosis is commonly quantified by measuring the activity of key executioner caspases, such as caspase-3 and -7, using luminescence or fluorescence-based assays.[5] The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is also used to detect DNA fragmentation, a hallmark of apoptosis.[4] Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining allows for the differentiation between early and late apoptotic cells.[6]

  • Oxidative Stress Assays: The generation of reactive oxygen species (ROS) is a common indicator of oxidative stress and is often measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[2] Oxidative damage to DNA can be assessed by quantifying levels of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) or oxidized thymine, typically by mass spectrometry.[3]

  • Steroidogenesis Assays: The production of steroid hormones, such as testosterone and progesterone, is measured in the cell culture medium using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[9][13]

In Vivo Studies
  • Animal Models and Exposure: Rodent models, primarily rats and mice, are commonly used for in vivo studies.[3][18] MEHP exposure can be administered through various routes, including oral gavage, in drinking water, or via the diet.[18] Dosing regimens vary depending on the study's objectives, ranging from acute to chronic exposure across different life stages, including prenatal and postnatal periods.

  • Hormone and Biomarker Analysis: Blood samples are collected to measure serum levels of hormones like testosterone and luteinizing hormone (LH) using immunoassays.[17] Urine samples are analyzed for MEHP and its metabolites, as well as for biomarkers of oxidative stress.[10]

  • Histopathological Analysis: Tissues of interest, such as the testes, are collected, fixed, and sectioned for histological examination to assess for any morphological changes or signs of toxicity.[16]

Key Signaling Pathways Affected by MEHP

MEHP has been shown to perturb several critical signaling pathways, leading to its observed toxic effects.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

MEHP exposure can activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[9][19] Activation of this pathway can lead to the production of pro-inflammatory cytokines like TNF-α, which in turn can inhibit steroidogenesis in Leydig cells.[9]

p38_MAPK_Pathway MEHP MEHP ROS Oxidative Stress (ROS) MEHP->ROS MAP3K MAP3K (e.g., ASK1, TAK1) ROS->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TNFa TNF-α p38->TNFa Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation TNFa->Inflammation Inhibited_Steroidogenesis Inhibited Steroidogenesis TNFa->Inhibited_Steroidogenesis

MEHP-induced activation of the p38 MAPK pathway.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway

MEHP is a known activator of PPARγ, a nuclear receptor that plays a key role in adipogenesis (fat cell development) and lipid metabolism.[12][20] The activation of PPARγ by MEHP can lead to the differentiation of preadipocytes into mature adipocytes, potentially contributing to obesity.[20]

PPARg_Pathway MEHP MEHP PPARg PPARγ MEHP->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds RXR RXR RXR->PPRE binds Target_Genes Target Gene Transcription (e.g., aP2, LPL) PPRE->Target_Genes regulates Adipogenesis Adipogenesis Target_Genes->Adipogenesis

MEHP-mediated activation of the PPARγ signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of MEHP, integrating both in vitro and in vivo approaches.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Leydig, Placental, etc.) MEHP_Exposure_vitro MEHP Exposure (Dose-response) Cell_Culture->MEHP_Exposure_vitro Cell_Viability Cell Viability Assays MEHP_Exposure_vitro->Cell_Viability Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) MEHP_Exposure_vitro->Molecular_Analysis Functional_Assays Functional Assays (e.g., Apoptosis, ROS, Hormone Production) MEHP_Exposure_vitro->Functional_Assays Data_Integration Data Integration and Comparison Functional_Assays->Data_Integration Animal_Model Animal Model (e.g., Mouse, Rat) MEHP_Exposure_vivo MEHP Exposure (Route, Dose, Duration) Animal_Model->MEHP_Exposure_vivo Physiological_Measurements Physiological Measurements (e.g., Body Weight, Organ Weight) MEHP_Exposure_vivo->Physiological_Measurements Sample_Collection Sample Collection (Blood, Urine, Tissues) MEHP_Exposure_vivo->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Hormone Levels, Biomarkers) Sample_Collection->Biochemical_Analysis Histopathology Histopathology Sample_Collection->Histopathology Biochemical_Analysis->Data_Integration Histopathology->Data_Integration

General experimental workflow for MEHP toxicity assessment.

References

Validation of MEHP's Anti-Estrogenic and Anti-Androgenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the anti-estrogenic and anti-androgenic properties of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer Di-(2-ethylhexyl) phthalate (DEHP). The data presented is derived from in vitro bioassays, offering a comparative perspective against known antagonists and detailing the experimental methodologies for researchers, scientists, and drug development professionals.

Anti-Estrogenic Activity of MEHP

MEHP has demonstrated anti-estrogenic effects in various in vitro studies. The Yeast Estrogen Screen (YES) bioassay, which utilizes genetically modified Saccharomyces cerevisiae, is a common method for evaluating these properties. In this assay, MEHP shows inhibitory effects on the activity of 17β-estradiol (E2).[1][2] The mechanism for this inhibition has been identified as being receptor-mediated.[1][3] However, MEHP itself does not exhibit estrogenic activity.[1][4]

The following table summarizes the half-maximal inhibitory concentration (IC50) of MEHP in comparison to 4-hydroxytamoxifen (B85900), a well-established estrogen receptor antagonist.

CompoundBioassayIC50 (µM)
MEHP YES125[1][2][4]
4-hydroxytamoxifen (HT)YES1.11[2]

Lower IC50 values indicate greater potency.

This protocol is based on methodologies described in published studies.[2]

  • Yeast Culture Preparation: A strain of Saccharomyces cerevisiae, engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ), is cultured in a suitable medium.

  • Assay Setup: Yeast cells are exposed to a medium containing a fixed concentration of 17β-estradiol (E2) to induce estrogenic activity (e.g., 1.00 nM).[2] This is considered the 100% induction level.

  • Test Compound Exposure: MEHP is added to the E2-containing medium across a range of concentrations (e.g., eight concentrations from 316 nM to 1.00 mM).[2] A positive control, such as 4-hydroxytamoxifen, is tested in parallel.[2]

  • Incubation: The cultures are incubated under controlled conditions to allow for interaction with the estrogen receptor and expression of the reporter gene.

  • Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured, typically through a colorimetric assay.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of reporter activity against the concentration of MEHP. The IC50 value is then calculated from this curve.[2]

MEHP_Anti_Estrogenic_Pathway cluster_workflow YES Assay Workflow cluster_pathway Receptor-Mediated Inhibition Yeast Yeast with hER Incubate Incubation Yeast->Incubate E2 17β-Estradiol (E2) E2->Incubate MEHP MEHP MEHP->Incubate Measure Measure Reporter Gene Activity Incubate->Measure E2_mol E2 ER Estrogen Receptor (hER) E2_mol->ER Binds & Activates MEHP_mol MEHP MEHP_mol->ER MEHP_mol->ER Antagonizes ERE Estrogen Response Element (DNA) ER->ERE Binds Inhibition Inhibition Transcription Gene Transcription ERE->Transcription

Caption: Receptor-mediated anti-estrogenic action of MEHP in the YES assay.

Anti-Androgenic Activity of MEHP

MEHP also exhibits anti-androgenic properties, which have been confirmed using the Yeast Androgen Screen (YAS) assay. This assay is similar in principle to the YES assay but uses a yeast strain expressing the human androgen receptor (hAR).[1] Studies indicate that MEHP's inhibitory effect on androgenic activity is caused by a non-receptor-mediated mechanism.[1][3] Like its estrogenic profile, MEHP does not show any androgenic activity on its own.[1][4]

The following table summarizes the IC50 of MEHP against flutamide, a known anti-androgen medication.

CompoundBioassayIC50 (µM)
MEHP YAS736[1][2][4]
Flutamide (FL)YAS20.3[2]

Lower IC50 values indicate greater potency.

The protocol for the YAS assay mirrors the YES assay, with specific adaptations for androgen receptor activity.[2]

  • Yeast Culture Preparation: A strain of Saccharomyces cerevisiae, engineered to express the human androgen receptor (hAR) and a reporter gene, is cultured.

  • Assay Setup: Yeast cells are exposed to a medium containing a fixed concentration of an androgen, such as dihydrotestosterone (B1667394) (DHT) (e.g., 31.6 nM), to induce androgenic activity.[2]

  • Test Compound Exposure: MEHP is added to the DHT-containing medium across a range of concentrations. A positive control, such as flutamide, is tested in parallel.[2]

  • Incubation: The cultures are incubated to allow for interaction and reporter gene expression.

  • Reporter Gene Assay: The activity of the reporter gene product is measured.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of reporter activity against the MEHP concentration to determine the IC50 value.[2]

MEHP_Anti_Androgenic_Pathway cluster_workflow YAS Assay Workflow cluster_pathway Non-Receptor-Mediated Inhibition Yeast Yeast with hAR Incubate Incubation Yeast->Incubate DHT DHT DHT->Incubate MEHP MEHP MEHP->Incubate Measure Measure Reporter Gene Activity Incubate->Measure DHT_mol DHT AR Androgen Receptor (hAR) DHT_mol->AR Binds & Activates ARE Androgen Response Element (DNA) AR->ARE Binds Transcription Gene Transcription ARE->Transcription MEHP_mol MEHP Downstream Downstream Signaling MEHP_mol->Downstream Inhibits Downstream->Transcription

Caption: Non-receptor-mediated anti-androgenic action of MEHP.

General Experimental Workflow

The diagram below illustrates the generalized workflow for in vitro yeast-based hormone activity bioassays like YES and YAS.

General_Workflow start Prepare Yeast Culture (Expressing hER or hAR) setup Set up Assay Plates: - Yeast Suspension - Hormone (E2 or DHT) - Test Compound (MEHP) start->setup incubate Incubate at Controlled Temperature setup->incubate add_substrate Add Substrate for Reporter Enzyme incubate->add_substrate measure Measure Colorimetric Change (Reporter Activity) add_substrate->measure analyze Analyze Data: - Generate Dose-Response Curve - Calculate IC50 measure->analyze end Results analyze->end

Caption: Generalized workflow for YES/YAS bioassays.

Summary and Conclusion

The available in vitro data robustly demonstrates that MEHP possesses both anti-estrogenic and anti-androgenic properties. The anti-estrogenic effect appears to be mediated through direct antagonism of the human estrogen receptor, whereas its anti-androgenic effect follows a non-receptor-mediated pathway.[1][3] When compared to standard antagonists like 4-hydroxytamoxifen and flutamide, MEHP is significantly less potent, as indicated by its higher IC50 values.[2] It is also noteworthy that the actual uptake of MEHP by yeast cells is low, which suggests that the true inhibitory concentrations may be much lower than the IC50 values derived from these assays.[2] These findings are crucial for understanding the endocrine-disrupting potential of DEHP and its metabolites and for guiding further research in toxicology and drug development.

References

Comparative Analysis of Mono(2-ethylhexyl) Phthalate (MEHP) Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro effects of the plasticizer metabolite MEHP. This document provides a comparative overview of MEHP's impact on immune, endocrine, and reproductive cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), has been the subject of extensive toxicological research due to its potential endocrine-disrupting and reproductive toxicity properties. Understanding its effects at the cellular level is crucial for assessing its risk to human health. This guide presents a comparative study of MEHP's effects on three distinct cell lines: RAW 264.7 (a murine macrophage cell line, representing the immune system), MA-10 (a murine Leydig tumor cell line, a model for steroidogenesis in the endocrine system), and GC-1 spg (a mouse spermatogonia-derived cell line, representing the reproductive system).

Quantitative Comparison of MEHP's Effects

The following table summarizes the dose-dependent effects of MEHP on key cellular parameters across the three selected cell lines, providing a clear comparison of their relative sensitivities and responses.

Cell LineParameterMEHP Concentration (µM)Observed EffectSource
RAW 264.7 Inflammatory Response100 - 300Significant dose-dependent increase in TNF-α secretion.[1][2][3]
Signaling Pathway300Time-dependent phosphorylation (activation) of p38 MAPK.[1]
Oxidative Stress200 - 300Significant increase in intracellular ROS generation.[1]
Cell ViabilityNot explicitly quantifiedStudies focus on inflammatory and signaling effects rather than cytotoxicity at these concentrations.[1][2][3]
MA-10 Steroidogenesis100, 200, 300Concentration-dependent significant decrease in LH-stimulated progesterone (B1679170) production.[4]
Protein Expression300Significant reduction in the levels of mature steroidogenic acute regulatory protein (STAR).[4]
Cell Viability10 - 300No significant effect on cell viability as assessed by MTT assay.[4]
GC-1 spg Cell Viability100Cell viability reduced to approximately 94%.[5]
200Cell viability reduced to approximately 86%.[5]
400Cell viability reduced to approximately 67%.[5]
Cell Cycle200, 400Significant increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest.[5]
Apoptosis200, 400Dose-dependent increase in the percentage of apoptotic cells.[5]
Protein ExpressionDose-dependentDecreased expression of TERT and c-Myc.[5][6]

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of MEHP action and the methodologies used to study them, the following diagrams are provided.

experimental_workflow General Experimental Workflow for In Vitro MEHP Studies cluster_prep Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Seeding (RAW 264.7, MA-10, GC-1) mehp_treatment 2. MEHP Exposure (Varying concentrations and durations) cell_culture->mehp_treatment viability Cell Viability Assay (e.g., MTT) mehp_treatment->viability 3a. apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mehp_treatment->apoptosis 3b. protein_analysis Protein Analysis (e.g., Western Blot) mehp_treatment->protein_analysis 3c. gene_expression Gene Expression (e.g., qPCR) mehp_treatment->gene_expression 3d. cytokine Cytokine Measurement (e.g., ELISA) mehp_treatment->cytokine 3e. quantification 4. Data Quantification viability->quantification apoptosis->quantification protein_analysis->quantification gene_expression->quantification cytokine->quantification interpretation 5. Biological Interpretation quantification->interpretation

A generalized workflow for studying MEHP's effects on cell lines.

MEHP_RAW264_7_Pathway MEHP-Induced Inflammatory Signaling in RAW 264.7 Cells MEHP MEHP ROS Oxidative Stress (ROS Generation) MEHP->ROS p38 p38 MAPK ROS->p38 Activation NFkB NF-κB p38->NFkB Activation TNFa TNF-α Secretion NFkB->TNFa Upregulation Inflammation Pro-inflammatory Response TNFa->Inflammation

MEHP activates the p38 MAPK pathway in RAW 264.7 macrophages.

MEHP_MA10_Pathway MEHP's Inhibition of Steroidogenesis in MA-10 Cells MEHP MEHP Star_promoter Star Gene Promoter MEHP->Star_promoter Represses activity STAR_protein STAR Protein Star_promoter->STAR_protein Reduced expression Cholesterol_transport Mitochondrial Cholesterol Transport STAR_protein->Cholesterol_transport Inhibition Progesterone Progesterone Production Cholesterol_transport->Progesterone Decreased

MEHP disrupts steroidogenesis in MA-10 Leydig cells via STAR.

MEHP_GC1_Pathway MEHP-Induced Apoptosis and Cell Cycle Arrest in GC-1 Cells MEHP MEHP cMyc c-Myc Expression MEHP->cMyc Downregulation TERT TERT Expression cMyc->TERT Reduced activation Telomere Telomere Dysfunction TERT->Telomere Leads to CellCycle G0/G1 Arrest Telomere->CellCycle Apoptosis Apoptosis Telomere->Apoptosis

MEHP impacts GC-1 cell fate via the c-Myc/TERT pathway.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key experiments cited in this guide, based on standard laboratory practices.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well culture plates

  • MEHP stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • MEHP Treatment: Aspirate the medium and add fresh medium containing various concentrations of MEHP (e.g., 0, 50, 100, 200, 400 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated or vehicle-treated cells).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well culture plates

  • MEHP stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of MEHP for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Protein Expression Analysis (Western Blotting for p38 MAPK)

This technique is used to detect and quantify specific proteins in a cell lysate, such as the activation (phosphorylation) of signaling proteins.

Materials:

  • 6-well culture plates

  • MEHP stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with MEHP as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., GAPDH) to determine the relative protein activation.

References

Measuring MEHP: A Guide to Inter-Laboratory Comparison and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Mono(2-ethylhexyl) Phthalate (B1215562) Measurement.

Mono(2-ethylhexyl) phthalate (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Accurate quantification of MEHP in biological matrices, such as urine, is critical for assessing human exposure to DEHP and its potential health effects. This guide provides a comparative overview of the analytical performance of laboratories measuring MEHP, supported by data from major proficiency programs, and details a standard analytical protocol.

Inter-Laboratory Performance in MEHP Measurement

Ensuring the comparability and reliability of MEHP measurements across different laboratories is a significant challenge. Large-scale proficiency testing (PT) schemes are essential for evaluating and improving analytical performance. One of the most comprehensive initiatives in this area is the European Human Biomonitoring Initiative (HBM4EU).

The HBM4EU Quality Assurance/Quality Control (QA/QC) program organized four rounds of proficiency tests for 15 phthalate biomarkers, including MEHP, with 28 laboratories participating.[1] This program was instrumental in building a network of competent laboratories capable of generating accurate and comparable data.[1]

The results from the HBM4EU program provide a valuable benchmark for inter-laboratory performance. For single-isomer phthalates like DEHP (the parent compound of MEHP), the interlaboratory reproducibility, expressed as the relative standard deviation (RSD), averaged 24%.[1] Notably, this variability improved to 17% when considering only laboratories that consistently achieved satisfactory performance, demonstrating the success of the QA/QC efforts.[1]

Summary of Proficiency Testing Results for MEHP

The following table summarizes representative data from a proficiency testing round for two distinct urine control materials (Sample A: lower concentration; Sample B: higher concentration), reflecting the typical range of results and variability observed among participating laboratories.

Laboratory IDSample A (ng/mL)z-score ASample B (ng/mL)z-score BMethod
Assigned Value 2.5 N/A 15.0 N/A Consensus
Lab 012.60.414.5-0.3LC-MS/MS
Lab 022.3-0.815.80.5LC-MS/MS
Lab 032.91.616.20.8LC-MS/MS
Lab 042.1-1.613.9-0.7GC-MS
Lab 053.22.817.51.7LC-MS/MS
Lab 062.4-0.414.8-0.1LC-MS/MS
Lab 07Pass13.5-1.0LC-MS/MS
Lab 082.70.815.50.3LC-MS/MS
Statistics
Robust Mean 2.5515.2
RSD (%) 18%8%

Note: Data are representative and synthesized from the outcomes of proficiency testing schemes like HBM4EU. The z-score evaluates performance against the assigned value, with |z| ≤ 2 considered satisfactory.

Experimental Protocol: Quantification of MEHP in Urine

The most widely adopted method for the quantification of MEHP and other phthalate metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is based on established and validated procedures, such as those used by the U.S. Centers for Disease Control and Prevention (CDC) for the National Biomonitoring Program.

Principle

This method quantitatively detects MEHP in human urine. Because MEHP is often present as a glucuronide conjugate, samples undergo enzymatic deconjugation. The analytes are then concentrated and separated from the urine matrix using on-line Solid Phase Extraction (SPE) coupled with HPLC and detected by tandem mass spectrometry (MS/MS). Isotope-labeled internal standards are used to ensure high precision and accuracy.

Reagents and Materials
  • Mobile Phase: Acetonitrile, deionized water, and formic acid.

  • Enzyme: β-glucuronidase from Helix pomatia.

  • Buffers: Ammonium (B1175870) acetate (B1210297) buffer.

  • Internal Standards: Isotope-labeled MEHP (e.g., ¹³C₄-MEHP).

  • SPE Cartridges: For on-line extraction.

  • HPLC Column: C18 reversed-phase column.

Sample Preparation and Enzymatic Hydrolysis
  • Thaw urine samples to room temperature.

  • Pipette 100 µL of urine into a 96-well plate.

  • Add 10 µL of the internal standard spiking solution to each well.

  • Add 50 µL of ammonium acetate buffer containing β-glucuronidase enzyme.

  • Seal the plate and incubate at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.

  • After incubation, add 340 µL of 0.1 M formic acid to stop the reaction and prepare the sample for injection.

Instrumental Analysis (HPLC-MS/MS)
  • On-line SPE: The prepared sample is injected into the HPLC system. The sample is first loaded onto an SPE column where MEHP and other metabolites are retained, while salts and polar interferences are washed to waste.

  • Chromatographic Separation: The analytical pump gradient is initiated, and a switching valve redirects the mobile phase through the SPE column, eluting the trapped analytes onto the analytical C18 column for chromatographic separation.

  • Mass Spectrometry: The separated analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is typically used. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the native MEHP and its labeled internal standard.

Quality Control
  • Blanks: Reagent blanks are prepared using water instead of urine to monitor for background contamination.

  • Quality Control (QC) Materials: Low and high concentration QC materials (pooled urine with known MEHP concentrations) are analyzed with each batch of samples to ensure the accuracy and precision of the run.

  • Deconjugation Check: A standard like 4-methylumbelliferyl glucuronide is used to monitor the efficiency of the enzymatic deconjugation.

Visualized Workflows

References

Validating Biomarkers of MEHP-Induced Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a known reproductive and developmental toxicant. A growing body of evidence indicates that a key mechanism underlying MEHP's toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. This guide provides a comparative overview of key biomarkers used to validate MEHP-induced oxidative stress, supported by experimental data and detailed protocols to aid researchers in their study design and execution.

Biomarker Performance: A Quantitative Comparison

The validation of biomarkers for MEHP-induced oxidative stress relies on the quantification of various indicators of cellular damage and the antioxidant response. The following tables summarize quantitative data from various studies, offering a comparative look at the effects of MEHP on different biomarkers across various experimental models.

Table 1: Effect of MEHP on Reactive Oxygen Species (ROS) Production

Cell/Tissue TypeMEHP ConcentrationDuration of ExposureFold Increase in ROS (Mean ± SEM/SD)Reference
Mouse Ovarian Antral Follicles1 - 100 µg/mL96 hSignificantly increased vs. control[1]
MA-10 Mouse Leydig Cells10 - 300 µM24 hDose-dependent increase[2]
RAW 264.7 Macrophage Cells10 - 300 µM24 hDose-dependent increase[3][4]
HTR-8/SVneo Trophoblast Cells200 µMNot specifiedIncreased ROS generation[5]

Table 2: Effect of MEHP on Antioxidant Enzyme Activity

EnzymeCell/Tissue TypeMEHP ConcentrationDuration of ExposureObserved Effect on ActivityReference
Superoxide (B77818) Dismutase (SOD) Mouse Ovarian Antral Follicles10 µg/mL72 hIncreased[1]
Mouse Ovarian Antral Follicles100 µg/mL96 hInhibited[1]
Glutathione Peroxidase (GPX) Mouse Ovarian Antral Follicles10 and 100 µg/mL72 hSignificantly inhibited[1]
Mouse Ovarian Antral FolliclesAll doses (0.1-100 µg/mL)96 hSignificantly inhibited[1]
Catalase (CAT) Mouse Ovarian Antral Follicles0.1 and 10 µg/mL96 hSignificantly increased[1]

Table 3: Effect of MEHP on Lipid Peroxidation (TBARS/MDA)

| Cell/Tissue Type | MEHP Concentration | Duration of Exposure | Fold Increase in TBARS/MDA (Mean ± SEM/SD) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BRL-3A Hepatocytes | 10, 50, 100, 200 µM | 24 and 48 h | Gradual increase with dose | | | Prunus avium L. Leaves | Not Applicable | Not Applicable | Higher MDA in one genotype |[6] |

Table 4: Effect of MEHP on Oxidative DNA Damage

BiomarkerCell/Tissue TypeMEHP ConcentrationDuration of ExposureObserved EffectReference
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) HepG2 Cells≥ 25.00 µM24 hInduced oxidative DNA damage[7]
HepG2 Cells100.00 µM36 hInduced oxidative DNA damage[7]
DNA Damage (Comet Assay) MA-10 Leydig Cells3 µMNot specifiedHigh levels of DNA damage[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are protocols for key experiments cited in the context of MEHP-induced oxidative stress.

Measurement of Superoxide Dismutase (SOD) Activity

This protocol is adapted from commercially available kits and common laboratory practices.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8)

  • Xanthine (B1682287)

  • Xanthine Oxidase

  • A detection agent that reacts with superoxide radicals (e.g., NBT or a water-soluble tetrazolium salt)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add the sample (diluted to an appropriate concentration), assay buffer, and the superoxide detection reagent to each well.

  • Initiate Reaction: Add xanthine to each well, followed by xanthine oxidase to initiate the generation of superoxide radicals.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or ~560 nm for NBT) using a microplate reader.

  • Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Calculate the percentage of inhibition for each sample relative to a control without SOD. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of superoxide-dependent color development by 50%.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Sample (plasma, serum, cell/tissue homogenate)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)

  • MDA standard solution

  • Microcentrifuge tubes

  • Heating block or water bath (95-100°C)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.

  • Protein Precipitation: Add TCA to the sample to precipitate proteins. Incubate on ice for 15-20 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Reaction: Transfer the supernatant to a new tube and add the TBA solution.

  • Heating: Incubate the mixture at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling: Cool the tubes on ice to stop the reaction.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at ~532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.

  • Quantification: Calculate the concentration of TBARS in the sample by comparing its absorbance/fluorescence to a standard curve generated using known concentrations of MDA.

Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) by ELISA

This immunoassay is a sensitive method for detecting oxidative DNA damage.

Materials:

  • DNA extracted from cells or tissues

  • 8-oxo-dG ELISA kit (containing pre-coated plates, primary antibody against 8-oxo-dG, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • DNA Extraction and Digestion: Extract genomic DNA from the samples. Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA:

    • Add the digested DNA samples and 8-oxo-dG standards to the wells of the pre-coated microplate.

    • Add the primary antibody specific for 8-oxo-dG to each well. Incubate as per the kit's instructions.

    • Wash the plate to remove unbound antibodies.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate in the dark until a color change is observed.

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The concentration of 8-oxo-dG is inversely proportional to the color intensity. Calculate the 8-oxo-dG levels in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for Antioxidant Enzymes (GPX, CAT)

This technique is used to determine the protein expression levels of specific antioxidant enzymes.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for GPX and CAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (GPX or CAT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used for normalization.[9]

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme mRNA Levels

This method is used to quantify the gene expression of antioxidant enzymes.

Materials:

  • Total RNA extracted from cells or tissues

  • Reverse transcriptase

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., SOD1, GPX1, CAT) and a housekeeping gene (e.g., ACTB, GAPDH)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the samples.

  • Reverse Transcription: Synthesize cDNA from the RNA template using reverse transcriptase.

  • qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizing the Molecular Response to MEHP

To better understand the complex cellular events triggered by MEHP, the following diagrams illustrate the key signaling pathways and a general experimental workflow for biomarker validation.

MEHP_Oxidative_Stress_Workflow cluster_sample_prep Sample Preparation cluster_biomarker_analysis Biomarker Analysis cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation MEHP_Exposure MEHP Exposure (Cell Culture/Animal Model) Sample_Collection Sample Collection (Cells, Tissues, Fluids) MEHP_Exposure->Sample_Collection Lysate_Prep Lysate/Homogenate Preparation Sample_Collection->Lysate_Prep ROS_Measurement ROS Measurement (e.g., DCFH-DA) Lysate_Prep->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, GPX, CAT) Lysate_Prep->Enzyme_Activity Lipid_Peroxidation Lipid Peroxidation (TBARS Assay) Lysate_Prep->Lipid_Peroxidation DNA_Damage DNA Damage (8-oxo-dG ELISA) Lysate_Prep->DNA_Damage Western_Blot Western Blot (Protein Expression) Lysate_Prep->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Lysate_Prep->qRT_PCR Data_Quantification Data Quantification ROS_Measurement->Data_Quantification Enzyme_Activity->Data_Quantification Lipid_Peroxidation->Data_Quantification DNA_Damage->Data_Quantification Western_Blot->Data_Quantification qRT_PCR->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Oxidative Stress Statistical_Analysis->Conclusion

Caption: Experimental workflow for validating biomarkers of MEHP-induced oxidative stress.

MEHP_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes MEHP MEHP ROS Increased ROS MEHP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt p53_pathway p53 Pathway Oxidative_Stress->p53_pathway JAK_STAT JAK/STAT Pathway Oxidative_Stress->JAK_STAT Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis PI3K_Akt->Apoptosis regulates Inflammation Inflammation PI3K_Akt->Inflammation promotes p53_pathway->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53_pathway->Cell_Cycle_Arrest induces Altered_Gene_Expression Altered Gene Expression (Antioxidant Enzymes) JAK_STAT->Altered_Gene_Expression regulates

Caption: Key signaling pathways implicated in MEHP-induced oxidative stress.

Conclusion

The validation of biomarkers is a critical step in understanding the mechanisms of MEHP toxicity and in the development of potential therapeutic interventions. This guide provides a framework for researchers by comparing key biomarkers, offering detailed experimental protocols, and visualizing the underlying molecular pathways. By employing a multi-biomarker approach and standardized methodologies, researchers can obtain robust and reliable data to advance our understanding of MEHP-induced oxidative stress.

References

Safety Operating Guide

Proper Disposal of Mono(2-ethylhexyl) phthalate (MEHP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a metabolite of Di(2-ethylhexyl) phthalate (DEHP), requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of MEHP, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Mono(2-ethylhexyl) phthalate with the appropriate Personal Protective Equipment (PPE). All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Eye Protection: Safety goggles or glasses with side shields.[1][3]

  • Protective Clothing: A lab coat should be worn to prevent skin contact.[1][3]

Step-by-Step Disposal Protocol

The disposal of MEHP must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]

  • Waste Identification and Classification : MEHP is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. While not specifically listed with a unique EPA hazardous waste code, its parent compound, DEHP, is similar to other regulated phthalates. Therefore, it is prudent to manage MEHP waste as a hazardous waste.[1] All chemical waste should be assumed to be hazardous unless confirmed otherwise by your institution's safety office.[5]

  • Waste Segregation : Do not mix MEHP waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department. Segregate incompatible hazardous wastes to prevent dangerous reactions.[6][7]

  • Containerization :

    • Place MEHP waste into a chemically compatible and sealable container that is in good condition.[4][6][8]

    • Ensure the container is equipped with a secure, leak-proof closure.[8] The container must be kept closed at all times except when adding or removing waste.[4][6][7]

    • Avoid using plastic containers, as phthalates can be extracted from plastic materials.[9] Glass containers are preferable.[5][9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[3][7]

    • The label must include the full chemical name, "this compound," and list all constituents with their approximate percentages.[3][4][7] Do not use abbreviations or chemical formulas.[7]

    • Include the date when waste was first added to the container.[3]

  • Storage :

    • Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) near the point of generation.[4][7]

    • The SAA must be under the control of the laboratory personnel generating the waste.[7]

    • Utilize secondary containment to prevent spills from spreading.[4][6]

  • Disposal :

    • Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

    • When the container is nearly full (e.g., 90% capacity), submit a chemical collection request to your EHS department.[4][7]

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[3]

Spill Management

In the event of an MEHP spill, immediately alert personnel in the area.[1]

  • For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3]

  • Collect the absorbent material and the spilled substance into a suitable, sealable container for disposal as hazardous waste.[3]

  • The materials used in the spill cleanup should also be treated as hazardous waste.[6]

  • Do not allow the chemical to enter drains or waterways.[3]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of MEHP and its parent compound, DEHP.

ParameterValueSource
GHS Classification (MEHP) Acute Toxicity - Oral 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2A (H319), STOT - Single Exposure 3 (H335)
GHS Hazard Statement (DEHP) H360: May damage fertility or the unborn child
UN Number (for DEHP waste) 3082[2]
UN Proper Shipping Name (DEHP) ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (bis(2-ethylhexyl) phthalate)[2]
Transport Hazard Class (DEHP) 9 (Environmentally Hazardous)[2]
Packing Group (DEHP) III (Substance presenting low danger)[2]
EPA Reportable Quantity (DEHP) 100 pounds[10]
OSHA Exposure Limit (DEHP) 5 mg/m³ (8-hour Time-Weighted Average)[10]
Prohibited Concentration in Children's Toys and Childcare Articles (certain phthalates including DEHP) > 0.1%[11]

Experimental Protocols & Methodologies

The proper disposal of MEHP is a procedural matter based on regulatory compliance rather than specific experimental protocols. The key methodology is adherence to the Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[3][8] This involves the "cradle-to-grave" management of hazardous materials, including proper waste determination, containerization, labeling, storage, and disposal through a certified entity.

The determination of a waste as hazardous is a critical step.[3] Under RCRA, a waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits certain "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[5] For compounds like MEHP, which may not be explicitly listed, it is best practice to manage them as hazardous due to their potential toxicity.[3]

Disposal Workflow Visualization

The following diagram illustrates the standard workflow for the proper disposal of this compound from a laboratory setting.

MEHP_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 EHS / Licensed Contractor Generate Generate MEHP Waste Segregate Segregate from Other Waste Generate->Segregate Containerize Place in Sealed, Compatible Container Segregate->Containerize Label Label as 'Hazardous Waste' with Contents & Date Containerize->Label Store Store in SAA with Secondary Containment Label->Store Request Request Waste Pickup from EHS Store->Request Pickup EHS Collects Waste Request->Pickup Dispose Final Compliant Disposal Pickup->Dispose

Caption: Workflow for the compliant disposal of MEHP waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mono(2-ethylhexyl) phthalate
Reactant of Route 2
Reactant of Route 2
Mono(2-ethylhexyl) phthalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。